molecular formula C19H27NO7S3 B1682531 Sulopenem Etzadroxil CAS No. 1000296-70-7

Sulopenem Etzadroxil

Cat. No.: B1682531
CAS No.: 1000296-70-7
M. Wt: 477.6 g/mol
InChI Key: NBPVNGWRLGHULH-CSOWVJSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulopenem etzadroxil (CAS 1000296-70-7) is an orally active prodrug of the penem antibiotic sulopenem . After oral administration, it is hydrolyzed by intestinal esterases to release the active moiety, sulopenem . The bactericidal activity of sulopenem results from the inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it acts by binding to penicillin-binding proteins (PBPs), thereby inhibiting peptidoglycan cross-linking and ultimately leading to cell death . Its binding affinity for PBPs in E. coli is in the order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6 . Research into this compound is focused on its activity against multidrug-resistant bacteria, particularly in the context of urinary tract infections. It has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including fluoroquinolone-resistant and extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales such as Escherichia coli and Klebsiella pneumoniae . Its oral bioavailability is significantly enhanced when administered with food and with the OAT3 inhibitor probenecid, which reduces renal tubular secretion and increases systemic exposure . This compound is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPVNGWRLGHULH-CSOWVJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635293
Record name 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000296-70-7
Record name Sulopenem etzadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOPENEM ETZADROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492M3I304T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sulopenem Etzadroxil: A Technical Overview of its Chemical Properties and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, IUPAC name, and key quantitative data of sulopenem etzadroxil. It also outlines the methodologies for essential in vitro experiments used to characterize its antimicrobial activity.

Chemical Structure and IUPAC Name

This compound is the orally bioavailable prodrug of sulopenem, a potent penem antibacterial agent.[1][2] The ester linkage in this compound is cleaved by esterases in the human body to release the active sulopenem moiety.[1]

IUPAC Name: 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[1][3]

Chemical Formula: C₁₉H₂₇NO₇S₃[1][4]

CAS Number: 1000296-70-7[1][4]

Caption: Chemical structure of this compound.

Quantitative Data

Physicochemical Properties
PropertyValueSource
Molecular Weight477.62 g/mol [1][4]
Water Solubility1.29 mg/mL (predicted)[2]
logP1.57 (predicted)[2]
pKa (Strongest Acidic)14.84 (predicted)[2]
pKa (Strongest Basic)-2.8 (predicted)[2]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count7[1]
Pharmacokinetic Properties of Sulopenem (Active Moiety)

The pharmacokinetics of sulopenem are significantly influenced by administration with food and co-administration with probenecid.[5][6][7]

ParameterFasted StateFed State (with high-fat meal)Source
Bioavailability~40%~64%[2]
Cmax (mg/L)1.842.66[5]
Tmax (h)12[7]
AUC (mg·h/L)4.697.39[5]
Apparent Volume of Distribution (Vd/F) (L)13492.09[2][7]
Plasma Protein Binding~11%~11%[2]
Elimination Half-life (t₁/₂) (h)1.181.28[7]
Renal ClearanceNot specifiedNot specified[7]
In Vitro Antimicrobial Activity of Sulopenem

Sulopenem demonstrates potent in vitro activity against common urinary tract pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulopenem against key clinical isolates.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
Escherichia coli0.030.03 - 0.06[8][9][10]
Klebsiella pneumoniae0.03 - 0.060.25 - 1[8][9][10]
Proteus mirabilis0.250.25[9]

Experimental Protocols

The following sections outline the general methodologies for key in vitro experiments used to characterize the antimicrobial profile of sulopenem. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of antibacterial agents.

Principle: A standardized suspension of the test microorganism is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are examined for visible growth to determine the MIC.

General Protocol (based on CLSI M07 guidelines): [11][12]

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO).[13]

  • Preparation of Microdilution Plates: Serially dilute the sulopenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli, K. pneumoniae) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

MIC_determination_workflow start Start prep_antibiotic Prepare Sulopenem Stock Solution start->prep_antibiotic prep_plates Prepare Serial Dilutions in Microtiter Plate prep_antibiotic->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized inoculum of a bacterial strain is exposed to a constant concentration of the antimicrobial agent. At specified time intervals, aliquots are removed, and the number of viable bacteria is determined by colony counting.

General Protocol: [14][15][16][17][18]

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh broth to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).

  • Exposure to Antibiotic: Add sulopenem at various concentrations (e.g., 1x, 4x, 8x MIC) to the bacterial suspensions. A growth control without the antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.

  • Neutralization and Plating: Serially dilute the aliquots in a suitable neutralizer to inactivate the antibiotic and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each sulopenem concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Post-Antibiotic Effect (PAE)

The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Principle: Bacteria are exposed to an antibiotic for a short period, after which the antibiotic is removed, and the time required for the bacteria to resume normal growth is measured.

General Protocol: [19][20][21][22][23]

  • Exposure Phase: Expose a standardized bacterial suspension in the logarithmic growth phase to a specific concentration of sulopenem (e.g., 5x or 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Removal of Antibiotic: Remove the antibiotic by dilution (e.g., 1:1000) or centrifugation and washing to reduce the concentration of sulopenem to sub-inhibitory levels.

  • Regrowth Phase: Incubate both the test and control cultures.

  • Viability Assessment: At various time points during the regrowth phase, determine the viable bacterial counts (CFU/mL) for both cultures.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mechanism of Action

Sulopenem, the active form of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][4] This is achieved through the covalent binding of the β-lactam ring of sulopenem to the active site of penicillin-binding proteins (PBPs).[1][2] The inactivation of these essential enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis. In E. coli, sulopenem has shown a high binding affinity for PBP2.[2]

mechanism_of_action sulopenem Sulopenem binding Covalent Binding sulopenem->binding pbp Penicillin-Binding Proteins (PBPs) pbp->binding inactivation PBP Inactivation binding->inactivation inhibition Inhibition of Cross-linking inactivation->inhibition crosslinking Peptidoglycan Cross-linking crosslinking->inhibition cell_wall Bacterial Cell Wall Synthesis inhibition->cell_wall Disruption of lysis Cell Lysis and Bacterial Death cell_wall->lysis

Caption: Mechanism of action of sulopenem.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sulopenem Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sulopenem etzadroxil, an oral penem antibacterial agent. The information presented is intended for an audience with a professional background in chemistry and drug development. This guide outlines a representative, multi-step synthetic route to this compound, including detailed experimental protocols, and methods for purification.

Introduction

This compound is the orally bioavailable prodrug of sulopenem.[1] Sulopenem itself is a potent, broad-spectrum penem β-lactam antibiotic.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] This disruption of peptidoglycan cross-linking leads to bacterial cell lysis and death.[2] this compound is designed to be hydrolyzed by esterases in the body to release the active sulopenem moiety.[1]

Synthesis of this compound: A Representative Laboratory-Scale Protocol

The following multi-step synthesis is a representative procedure for the laboratory-scale preparation of this compound. It is based on established methods for the synthesis of the sulopenem core and general techniques for the preparation of β-lactam ester prodrugs.

Overall Synthesis Workflow:

This compound Synthesis Workflow start Starting Materials step1 Synthesis of Sulopenem Core start->step1 step2 Synthesis of (2-Ethylbutanoyloxy)methyl Halide start->step2 step3 Esterification step1->step3 step2->step3 step4 Purification step3->step4 end This compound step4->end

Caption: Overall workflow for the synthesis of this compound.

2.1. Synthesis of the Sulopenem Core

The synthesis of the sulopenem core is a complex process. A second-generation process has been developed for large-scale synthesis which can be adapted for laboratory use.[4] This process involves the construction of the penem ring via a modified Eschenmoser sulfide contraction.[4]

Key Stages in Sulopenem Core Synthesis:

Sulopenem Core Synthesis A Azetidinone Intermediate Preparation B Thiol Side Chain Attachment A->B C Penem Ring Closure (Eschenmoser Sulfide Contraction) B->C D Deprotection C->D E Sulopenem Core D->E

Caption: Key stages in the synthesis of the Sulopenem core.

Experimental Protocol (Representative):

A detailed, step-by-step experimental protocol for the synthesis of the sulopenem core is extensive and involves multiple sensitive intermediates. For the purpose of this guide, a summary of a key step is provided, based on the published large-scale synthesis.[4]

  • Step: Penem Ring Formation (Modified Eschenmoser Sulfide Contraction)

    • An appropriate azetidinone intermediate is reacted with a thiol side chain derivative.[4]

    • The resulting thioester is then subjected to cyclization. In the large-scale synthesis, this involves the use of triethylphosphite.[4]

    • The reaction is typically carried out in an organic solvent such as dichloromethane or isopropyl acetate.[4]

    • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[4]

    • Upon completion, the reaction mixture is worked up using an acidic aqueous solution and extractions.[4]

2.2. Synthesis of the Etzadroxil Promoietyl Halide

The etzadroxil promoiety is (2-ethylbutanoyloxy)methyl. A common method for its preparation for esterification is to synthesize the corresponding halide, for example, (2-ethylbutanoyloxy)methyl chloride.

Experimental Protocol (Representative):

  • To a solution of 2-ethylbutyryl chloride in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, purge the excess HCl with nitrogen and use the resulting solution of (2-ethylbutanoyloxy)methyl chloride directly in the next step.

2.3. Esterification to form this compound

This step involves the coupling of the sulopenem core with the activated etzadroxil promoiety.

Experimental Protocol (Representative):

  • Dissolve the sulopenem core (as a salt, e.g., sodium or potassium salt) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the solution of (2-ethylbutanoyloxy)methyl chloride prepared in the previous step to the sulopenem salt solution at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.

  • Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any degradation products. Chromatographic techniques are generally employed for the purification of β-lactam antibiotics.

Purification Workflow:

Purification Workflow start Crude This compound step1 Column Chromatography (Silica Gel or Reversed-Phase) start->step1 step2 Fraction Collection and Analysis (TLC/HPLC) step1->step2 step3 Solvent Evaporation step2->step3 step4 Recrystallization (Optional) step3->step4 end Pure This compound step4->end Sulopenem Mechanism of Action cluster_prodrug Prodrug Activation cluster_action Bacterial Cell Wall Inhibition Sulopenem_Etzadroxil This compound (Oral Administration) Esterases Intestinal Esterases Sulopenem_Etzadroxil->Esterases Sulopenem_Active Sulopenem (Active Drug) in Circulation Esterases->Sulopenem_Active Sulopenem_Active_Target Sulopenem PBPs Penicillin-Binding Proteins (PBPs) Sulopenem_Active_Target->PBPs Inhibition Inhibition of Peptidoglycan Cross-linking PBPs->Inhibition Cell_Lysis Bacterial Cell Lysis and Death Inhibition->Cell_Lysis

References

In vitro activity of sulopenem against gram-negative pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Activity of Sulopenem Against Gram-Negative Pathogens

Introduction

Sulopenem is a novel thiopenem antimicrobial agent belonging to the penem class of β-lactams.[1][2] It is under development in both intravenous (IV) and oral formulations, with the oral prodrug, sulopenem etzadroxil, being co-administered with probenecid to extend its plasma half-life.[3][4] This dual formulation offers a potential advantage for step-down therapy from hospital to outpatient settings.[3][5] Sulopenem has demonstrated a broad spectrum of in vitro activity against a variety of bacterial pathogens, notably against multidrug-resistant (MDR) Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[3][6][7] This guide provides a comprehensive overview of the in vitro activity of sulopenem against key Gram-negative pathogens, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.

Mechanism of Action

Sulopenem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis.[6][8] Like other β-lactam antibiotics, its primary mechanism involves the following steps:

  • Penetration of the Outer Membrane: Due to its low molecular weight and ionization, sulopenem traverses the outer membrane of Gram-negative bacteria, primarily through porin channels, to reach its target site in the periplasmic space.[3]

  • PBP Binding: In the periplasm, sulopenem covalently binds to essential penicillin-binding proteins (PBPs).[4][9] This binding acylates the serine residues of the PBPs, inactivating them.[3]

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs blocks the final transpeptidation step (cross-linking) of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][9]

  • Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.

Sulopenem has shown stability against hydrolysis by many common β-lactamases, including ESBLs and AmpC enzymes, which contributes to its potent activity against resistant phenotypes.[3][6][10]

cluster_outside Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Porin Porin PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding & Inhibition Synthesis Peptidoglycan Synthesis PBP->Synthesis Blocks Cross-linking Lysis Cell Lysis & Death Synthesis->Lysis Disruption leads to Sulopenem_out Sulopenem Sulopenem_out->Porin Diffusion

Figure 1: Mechanism of Action of Sulopenem.

In Vitro Activity Data

The in vitro potency of sulopenem has been evaluated in numerous surveillance studies against a large collection of clinical isolates. The data, primarily expressed as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrate sulopenem's robust activity against the Enterobacterales family.

Table 1: In Vitro Activity of Sulopenem against Overall Enterobacterales Isolates
Organism GroupNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Enterobacterales1,6470.030.25[11][12][13][14]
Enterobacterales1,0080.030.25[1][15]
Table 2: In Vitro Activity of Sulopenem against Specific Enterobacterales Species
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Escherichia coli0.030.03[1][11][15]
Klebsiella species0.030.06[1][15]
Klebsiella pneumoniae0.030.12[11]
Proteus mirabilis0.12 - 0.250.25[1][11][15]
Citrobacter freundii complex0.060.12[11]
Enterobacter cloacae complex0.120.5[11]
Klebsiella aerogenes0.120.25[11]
Klebsiella oxytoca0.030.06[11]
Morganella morganii11[11]
Providencia species0.120.5[11]
Serratia marcescens0.52[11]
Table 3: In Vitro Activity of Sulopenem against Resistant Phenotypes of Enterobacterales
Organism and PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
ESBL-phenotype E. coli0.030.06[11][12][13][14]
ESBL-phenotype K. pneumoniae0.061[11][12][13][14]
Ciprofloxacin-non-susceptible subsets0.03 - 0.060.12 - 0.5[11][12][14]
Nitrofurantoin-non-susceptible subsets0.03 - 0.060.12 - 0.5[11][12][14]
TMP/SMX-non-susceptible subsets0.03 - 0.060.12 - 0.5[11][12][14]

Notably, sulopenem demonstrates poor in vitro activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[2][9][10][16]

Mechanisms of Resistance

Resistance to sulopenem in Gram-negative bacteria is mediated by mechanisms similar to those affecting other carbapenems.[9] Cross-resistance between sulopenem and other carbapenems is expected when these mechanisms are present.[9] The primary mechanisms include:

  • Carbapenemase Production: The most significant resistance mechanism is the production of carbapenem-hydrolyzing β-lactamase enzymes (carbapenemases), such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes.[3] These enzymes effectively inactivate the sulopenem molecule.

  • Porin Loss: Reduced expression or mutation of outer membrane porin proteins (e.g., OmpK35/36 in Klebsiella pneumoniae) restricts the entry of sulopenem into the periplasmic space, leading to decreased susceptibility.[3][9]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport sulopenem out of the bacterial cell, preventing it from reaching its PBP targets.[3][9]

  • Alterations in PBPs: Modifications in the structure or expression of PBPs can reduce the binding affinity of sulopenem, although this is a less common mechanism of high-level resistance for carbapenems compared to other β-lactams.[3]

cluster_resistance Mechanisms of Resistance to Sulopenem Sulopenem Sulopenem Porin Outer Membrane Porin Channel 1. Porin Loss (Reduced Entry) Sulopenem->Porin Normal Entry Efflux Efflux Pump 2. Efflux Pump Overexpression Sulopenem->Efflux Expulsion PBP Target PBP 4. PBP Alteration (Reduced Binding) Porin->PBP Inhibition Carbapenemase Carbapenemase Enzyme 3. Enzymatic Degradation Porin->Carbapenemase Hydrolysis

Figure 2: Key Resistance Mechanisms in Gram-Negative Bacteria.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity data for sulopenem against Enterobacterales are predominantly generated using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Laboratory-grade sulopenem powder is used to prepare stock solutions, which are then serially diluted to create a range of concentrations.[17]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for testing non-fastidious aerobic bacteria like Enterobacterales.[1][17][18]

  • Bacterial Inoculum: Isolates are subcultured from frozen stocks onto an appropriate agar medium to ensure purity and viability.[17] A standardized inoculum is prepared by suspending colonies in a sterile liquid to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plates: 96-well microtiter plates are used, with each well containing a specific concentration of sulopenem in broth.[17]

2. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microdilution plate.

  • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

3. Determination of MIC:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of sulopenem that completely inhibits the visible growth of the organism.

4. Quality Control (QC):

  • QC is performed concurrently with testing using reference bacterial strains, such as Escherichia coli ATCC 25922.[13][17] The resulting MIC values for the QC strains must fall within a predefined acceptable range to validate the test results.[4]

A Bacterial Isolate (from clinical sample) B Prepare Standardized Inoculum (0.5 McFarland Standard) A->B D Inoculate Microtiter Plate Wells (Final conc. ~5x10^5 CFU/mL) B->D C Prepare Serial Dilutions of Sulopenem in Mueller-Hinton Broth C->D E Incubate Plate (16-20 hours at 35°C) D->E F Read Results for Visible Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no growth) F->G QC Quality Control (e.g., E. coli ATCC 25922) QC->D Test in parallel

Figure 3: Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

Sulopenem demonstrates potent in vitro activity against a wide range of Gram-negative pathogens, particularly within the Enterobacterales family.[1][15][16] Its stability against many β-lactamases allows it to maintain activity against resistant phenotypes, including ESBL- and AmpC-producing strains, as well as isolates non-susceptible to other common oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole.[11][12][14] However, its spectrum does not effectively cover non-fermenting Gram-negative bacilli such as P. aeruginosa. The well-characterized mechanisms of carbapenem resistance, including carbapenemase production and porin loss, also apply to sulopenem. The robust dataset supporting its in vitro efficacy, generated through standardized CLSI methodologies, supports its continued clinical development as a valuable potential treatment option for infections caused by MDR Enterobacterales.[11][16]

References

An In-depth Technical Guide to Sulopenem Etzadroxil: Properties, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Sulopenem etzadroxil, an orally administered penem antibacterial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is the prodrug of sulopenem, designed to enhance oral bioavailability. Upon administration, it is hydrolyzed by esterases to form the active moiety, sulopenem.

PropertyValue
Chemical Formula C₁₉H₂₇NO₇S₃[1][2]
Molecular Weight 477.62 g/mol [1][2]
Active Moiety Sulopenem

Mechanism of Action

The bactericidal activity of sulopenem stems from the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, sulopenem targets and covalently binds to penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains which provides structural integrity to the bacterial cell wall. By inactivating PBPs, sulopenem disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by sulopenem.

Peptidoglycan_Synthesis_Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) Sulopenem Sulopenem Sulopenem->Crosslinked_PG

Caption: Bacterial peptidoglycan synthesis pathway and inhibition by Sulopenem.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the activity of sulopenem.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[4]

Materials:

  • Sulopenem powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., Escherichia coli, Klebsiella pneumoniae)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions of sulopenem in CAMHB directly in the 96-well microtiter plates. Leave a well for a positive control (no drug) and a negative control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of sulopenem at which there is no visible growth of the bacteria. This can be assessed visually or by measuring absorbance with a microplate reader.

This assay is used to determine the binding affinity of β-lactam antibiotics to their PBP targets. A common method is a competitive binding assay using a labeled β-lactam, such as biotinylated ampicillin (Bio-Amp).[5]

Materials:

  • Sulopenem

  • Bacterial membrane preparations containing PBPs

  • Biotinylated ampicillin (Bio-Amp) or a fluorescent penicillin derivative (e.g., Bocillin-FL)[1][6]

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate for detection (if using biotinylated probe)

  • Fluorescence scanner (if using fluorescent probe)

Procedure:

  • Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Prepare membrane fractions containing the PBPs through methods such as sonication or French press, followed by ultracentrifugation.

  • Competitive Binding: Incubate the membrane preparations with varying concentrations of sulopenem for a predetermined time to allow binding to the PBPs.

  • Labeling of Remaining PBPs: Add a fixed, saturating concentration of the labeled β-lactam (e.g., Bio-Amp or Bocillin-FL) to the mixture and incubate. This will label the PBPs that have not been bound by sulopenem.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

  • Detection:

    • For Biotinylated Probes: Transfer the proteins to a nitrocellulose membrane (Western blot), probe with streptavidin-HRP, and detect using a chemiluminescent or colorimetric substrate.

    • For Fluorescent Probes: Visualize the labeled PBPs directly in the gel using a fluorescence scanner.

  • Analysis: The intensity of the labeled PBP bands will decrease with increasing concentrations of sulopenem. The concentration of sulopenem that inhibits 50% of the labeling (IC₅₀) can be calculated to determine the relative binding affinity for each PBP.[6]

This technical guide provides foundational information for researchers working with this compound. The detailed protocols offer a starting point for in-vitro characterization, and the mechanistic overview situates its function within the broader context of bacterial cell wall synthesis.

References

Sulopenem etzadroxil hydrolysis to active sulopenem mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Hydrolysis of Sulopenem Etzadroxil to Active Sulopenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally administered prodrug of sulopenem, a penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] The etzadroxil ester moiety enhances the oral bioavailability of the active sulopenem molecule.[3] This guide provides a detailed overview of the hydrolysis mechanism that converts the inactive prodrug, this compound, into its active form, sulopenem, intended for professionals in drug development and related scientific fields.

Mechanism of Hydrolysis: Bioactivation of this compound

Following oral administration, this compound is converted to the active antibacterial agent, sulopenem, through hydrolysis of its ester bond.[4][5][6] This bioactivation is a critical step for the therapeutic efficacy of the drug.

The hydrolysis is mediated by non-specific esterases present in the intestine.[1][2] While the specific subtypes of these intestinal esterases (e.g., carboxylesterase 1 or 2) involved in the hydrolysis of this compound are not detailed in publicly available literature, it is a common pathway for the activation of oral ester prodrugs. This enzymatic cleavage releases the active sulopenem, which is then absorbed into the systemic circulation.[4][5]

After its formation, sulopenem itself is further metabolized through hydrolysis and dehydrogenation into inactive metabolites, designated as M1a and M1b.[4][5]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters related to this compound and the resulting active sulopenem.

ParameterConditionValueReference
Sulopenem Bioavailability Fasted State~40%[4][7]
With a High-Fat Meal~64%[7]
Sulopenem Elimination Half-Life Fasted State1.18 hours[7]
With a High-Fat Meal1.28 hours[7]
Apparent Volume of Distribution (Sulopenem) Fasted State134 L[4][7]
With a High-Fat Meal92.09 L[4][7]
Plasma Protein Binding (Sulopenem) ~11%[4]
Excretion (of radiolabeled dose) Feces44.3% (26.9% as unchanged sulopenem)[4][5]
Urine40.8% (3.1% as unchanged sulopenem)[4][5]

Experimental Protocols

While specific, detailed experimental protocols for the hydrolysis of this compound are not available in the reviewed literature, a general methodology for assessing the in vitro hydrolysis of an ester prodrug in intestinal fractions is provided below. This protocol is representative of standard industry practice for such investigations.

Objective: To determine the rate and extent of hydrolysis of this compound to sulopenem in human intestinal preparations.

Materials:

  • This compound

  • Sulopenem reference standard

  • Human intestinal S9 fractions or microsomes

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Protocol for In Vitro Hydrolysis Assay:

  • Preparation of Incubation Mixture:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer (pH 7.4) to the desired final concentrations.

    • Human intestinal S9 fractions are thawed on ice and diluted in phosphate buffer to the desired protein concentration.

  • Incubation:

    • The intestinal S9 fraction preparation is pre-warmed at 37°C for 5 minutes.

    • The hydrolysis reaction is initiated by adding the this compound solution to the pre-warmed S9 fraction mixture.

    • The reaction mixture is incubated at 37°C with gentle shaking.

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is terminated by adding ice-cold acetonitrile, which also serves to precipitate the proteins.

    • The samples are vortexed and then centrifuged to pellet the precipitated protein.

    • The supernatant, containing this compound and the formed sulopenem, is collected for analysis.

  • Analytical Method:

    • The concentrations of this compound and sulopenem in the supernatant are quantified using a validated LC-MS/MS method.

    • A standard curve for both compounds is prepared to ensure accurate quantification.

  • Data Analysis:

    • The rate of disappearance of this compound and the rate of appearance of sulopenem are plotted against time.

    • From these data, kinetic parameters such as the rate of hydrolysis and the half-life of the prodrug in the intestinal preparation can be calculated.

Visualizations

hydrolysis_pathway sulopenem_etzadroxil This compound (Prodrug) sulopenem Sulopenem (Active Drug) sulopenem_etzadroxil->sulopenem Hydrolysis metabolites Inactive Metabolites (M1a and M1b) sulopenem->metabolites Further Metabolism (Hydrolysis & Dehydrogenation) esterases Intestinal Esterases esterases->sulopenem_etzadroxil

Caption: Metabolic activation of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_prodrug Prepare Sulopenem Etzadroxil Solution initiate Initiate Reaction at 37°C prep_prodrug->initiate prep_s9 Prepare Intestinal S9 Fractions prep_s9->initiate collect Collect Aliquots Over Time initiate->collect terminate Terminate Reaction & Precipitate Protein collect->terminate analyze LC-MS/MS Quantification terminate->analyze calculate Calculate Kinetic Parameters analyze->calculate

References

Sulopenem's Penicillin-Binding Protein Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of sulopenem's affinity for various PBPs, presenting available data, outlining common experimental methodologies for its determination, and visualizing the key pathways and workflows involved.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Sulopenem exerts its bactericidal effects by acylating the serine residues within the active sites of PBPs.[1] This irreversible binding inactivates the transpeptidase function of these enzymes, which is crucial for the cross-linking of peptidoglycan chains, a vital component of the bacterial cell wall.[1] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Sulopenem Sulopenem PBPs Penicillin-Binding Proteins (PBPs) Sulopenem->PBPs Covalent Binding Cell Wall Synthesis Peptidoglycan Cross-linking Sulopenem->Cell Wall Synthesis Inhibition PBPs->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to cluster_prep Sample Preparation cluster_assay Competitive Binding cluster_analysis Analysis Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Pre-incubation Pre-incubation with Sulopenem Membrane Isolation->Pre-incubation Labeling Labeling with Bocillin-FL Pre-incubation->Labeling SDS-PAGE SDS-PAGE Labeling->SDS-PAGE Fluorescence Imaging Fluorescence Imaging SDS-PAGE->Fluorescence Imaging Data Analysis IC50 Determination Fluorescence Imaging->Data Analysis

References

In-Depth Technical Guide: Spectrum of Activity for Sulopenem Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of sulopenem, a novel penem antibacterial agent, against a wide spectrum of anaerobic bacteria. Sulopenem's potent activity, encompassing both Gram-positive and Gram-negative anaerobes, positions it as a significant agent in the treatment of polymicrobial infections where these organisms are prevalent. This document details its mechanism of action, susceptibility data derived from key studies, standardized testing methodologies, and known resistance mechanisms.

Introduction to Sulopenem and its Significance

Sulopenem is a parenteral and orally available penem antibiotic that exhibits a broad spectrum of activity against many bacterial pathogens, including multidrug-resistant strains.[1] Its chemical structure confers stability against many β-lactamases, making it a promising therapeutic option for infections caused by resistant bacteria.[2] Anaerobic bacteria are a major component of the human microbiota and are frequently involved in serious infections, including intra-abdominal infections, skin and soft tissue infections, and bloodstream infections. The rising resistance of anaerobes to commonly used antibiotics underscores the need for novel agents with potent antianaerobic activity.[3]

Mechanism of Action

Like other β-lactam antibiotics, sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5] This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and death. While specific binding affinities of sulopenem to the PBPs of anaerobic bacteria have not been extensively detailed in publicly available literature, its potent activity suggests high affinity for the essential PBPs in these organisms. For Escherichia coli, sulopenem demonstrates a high binding affinity for PBP2, followed by PBP1A and PBP1B.[6]

dot

Sulopenem_Mechanism_of_Action Figure 1: Mechanism of Action of Sulopenem cluster_cell cluster_outer_membrane cluster_periplasm cluster_inner_membrane Sulopenem Sulopenem BacterialCell Anaerobic Bacterium Sulopenem->BacterialCell Enters Bacterium PBPs Penicillin-Binding Proteins (PBPs) BacterialCell->PBPs Targets OuterMembrane Outer Membrane (Gram-negative) PeriplasmicSpace Periplasmic Space CytoplasmicMembrane Cytoplasmic Membrane PeptidoglycanSynthesis Peptidoglycan Synthesis PBPs->PeptidoglycanSynthesis Inhibits CellWall Bacterial Cell Wall PeptidoglycanSynthesis->CellWall Builds CellLysis Cell Lysis PeptidoglycanSynthesis->CellLysis Disruption leads to CellWall->BacterialCell Maintains Integrity

Caption: Sulopenem's mechanism of action against anaerobic bacteria.

In Vitro Spectrum of Activity

Numerous studies have demonstrated the potent in vitro activity of sulopenem against a broad range of clinically significant anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, from key surveillance studies.

Data Presentation

Table 1: In Vitro Activity of Sulopenem and Comparator Agents Against Various Anaerobic Bacteria

Organism (No. of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Overall (431) Sulopenem ≤0.016->4.0 0.25 1.0
Imipenem≤0.016-4.00.061.0
Amoxicillin/Clavulanate≤0.125->32.00.52.0
Ampicillin/Sulbactam≤0.125->32.00.54.0
Piperacillin/Tazobactam≤0.125->128.00.258.0
Clindamycin≤0.03->32.00.2516.0
Metronidazole≤0.125->32.01.04.0
Gram-Negative Anaerobes
Bacteroides fragilis group (101)Sulopenem 0.125-2.0 0.5 1.0
Imipenem0.03-2.00.250.5
Prevotella/Porphyromonas spp. (100)Sulopenem ≤0.016-1.0 0.06 0.25
Imipenem≤0.016-1.00.030.25
Fusobacterium spp. (60)Sulopenem ≤0.016-0.125 0.03 0.06
Imipenem≤0.016-0.06≤0.0160.03
Gram-Positive Anaerobes
Clostridium difficile (25)Sulopenem 0.25-1.0 0.5 1.0
Imipenem0.25-4.01.02.0
Clostridium perfringens (21)Sulopenem 0.06-0.25 0.125 0.25
Imipenem0.03-0.1250.060.125
Peptostreptococcaceae (35)Sulopenem ≤0.016-0.5 0.125 0.25
Imipenem≤0.016-0.250.030.125
Data extracted from Ednie and Appelbaum, 2009.[3][7]

Table 2: Activity of Sulopenem and Comparators from the SENTRY Antimicrobial Surveillance Program (2018-2020)

Organism Group (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
All Anaerobes (559) Sulopenem 0.12 1 98.9 (at ≤4 mg/L)
Meropenem0.12198.4
Gram-Negative Anaerobes (287) Sulopenem 0.25 1
Meropenem0.251
Gram-Positive Anaerobes (272) Sulopenem 0.06 1
Meropenem0.061
Data extracted from a 2023 publication on the SENTRY Antimicrobial Surveillance Program.[4][8]

It is important to note that while sulopenem demonstrates broad and potent activity, MIC values can vary between studies due to differences in the specific isolates tested and minor variations in methodology.

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility data for sulopenem against anaerobic bacteria are predominantly generated using the agar dilution method, which is the reference standard methodology outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11.[9][10][11]

CLSI Agar Dilution Method (Wadsworth)

This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium prior to the inoculation of the test organisms.

  • Medium: The recommended medium is Brucella agar supplemented with hemin (5 µg/mL), vitamin K₁ (1 µg/mL), and 5% laked sheep blood.[1][12][13][14] This enriched medium supports the growth of most clinically relevant anaerobic bacteria.

  • Inoculum Preparation: A standardized inoculum is crucial for reproducible results. This is typically prepared by suspending colonies from a 24- to 48-hour pure culture in a suitable broth (e.g., thioglycollate broth) to match the turbidity of a 0.5 McFarland standard.[15][16] This suspension is then further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (typically a gas mixture of 5-10% H₂, 5-10% CO₂, and 85-90% N₂) at 35-37°C for 48 hours.[17]

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth, compared to the growth on a control plate without the antibiotic.[17]

Quality Control

To ensure the accuracy and reproducibility of the susceptibility testing, specific quality control (QC) strains with known MIC ranges are tested concurrently. For anaerobic susceptibility testing, the following ATCC strains are commonly used:

  • Bacteroides fragilis ATCC 25285

  • Bacteroides thetaiotaomicron ATCC 29741

  • Clostridioides difficile ATCC 700057[4][16]

The observed MICs for these QC strains must fall within the acceptable ranges as defined in the most current CLSI M100 document.

dot

Agar_Dilution_Workflow Figure 2: CLSI Agar Dilution Experimental Workflow start Start prep_media Prepare Supplemented Brucella Agar start->prep_media prep_antibiotic Prepare Serial Dilutions of Sulopenem start->prep_antibiotic add_antibiotic Incorporate Antibiotic into Agar prep_media->add_antibiotic prep_antibiotic->add_antibiotic pour_plates Pour Agar Plates add_antibiotic->pour_plates inoculate Inoculate Plates with Test Organisms pour_plates->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Anaerobically (48 hours, 35-37°C) inoculate->incubate read_mic Read MICs incubate->read_mic end End read_mic->end

Caption: A simplified workflow for the CLSI agar dilution method.

Mechanisms of Resistance

Resistance to carbapenems, including sulopenem, in anaerobic bacteria can occur through several mechanisms.

Enzymatic Degradation

The production of β-lactamases, particularly carbapenemases, is a primary mechanism of resistance. In Bacteroides fragilis, the most notable carbapenemase is a metallo-β-lactamase encoded by the cfiA (or ccrA) gene.[18] This enzyme can hydrolyze a broad range of carbapenems. However, some studies suggest that sulopenem may be more stable to hydrolysis by certain β-lactamases compared to other carbapenems.[19] One study noted that sulopenem's susceptibility to hydrolysis by a metallo-beta-lactamase from B. fragilis was less than that of imipenem.[19]

Efflux Pumps

Overexpression of multidrug efflux pumps can also contribute to resistance by actively transporting the antibiotic out of the bacterial cell. In Bacteroides fragilis, the BmeABC family of resistance-nodulation-division (RND) efflux pumps has been shown to confer resistance to various antimicrobial agents, including some β-lactams.[8][20][21][22][23] While direct evidence of sulopenem being a substrate for these pumps is limited, their broad substrate specificity suggests a potential role in reduced susceptibility.

Altered Penicillin-Binding Proteins

Modifications in the structure or expression of PBPs can lead to reduced binding affinity of β-lactam antibiotics, resulting in resistance. While this is a well-established mechanism of resistance in other bacteria, its specific role in sulopenem resistance in anaerobes requires further investigation.

dot

Sulopenem_Resistance_Mechanisms Figure 3: Potential Resistance Mechanisms to Sulopenem in Anaerobes Sulopenem Sulopenem BacterialCell Anaerobic Bacterium Sulopenem->BacterialCell Carbapenemase Carbapenemase (e.g., CfiA) BacterialCell->Carbapenemase Hydrolysis EffluxPump Efflux Pump (e.g., BmeABC) BacterialCell->EffluxPump Efflux AlteredPBP Altered PBP BacterialCell->AlteredPBP Reduced Binding ReducedSusceptibility Reduced Susceptibility/ Resistance Carbapenemase->ReducedSusceptibility EffluxPump->ReducedSusceptibility AlteredPBP->ReducedSusceptibility

References

Sulopenem Etzadroxil: A Technical Guide to its Development for Multi-Drug Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global public health. In this landscape, the development of novel antibiotics with activity against these resilient organisms is of paramount importance. Sulopenem etzadroxil, a prodrug of the penem antibiotic sulopenem, has emerged as a promising oral therapeutic option, particularly for infections caused by MDR Gram-negative bacteria, such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. This technical guide provides a comprehensive overview of the development of this compound, focusing on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

Mechanism of Action

This compound is an orally administered prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, sulopenem. Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The binding of sulopenem to these proteins inactivates them, leading to the disruption of cell wall integrity and ultimately, bacterial cell lysis.

In Escherichia coli, sulopenem has demonstrated a high affinity for several key PBPs, with a binding preference in the following order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6[1]. This binding profile contributes to its potent activity against a wide range of bacterial pathogens.

cluster_drug Drug Administration & Metabolism cluster_bacterial_cell Bacterial Cell This compound (Oral Prodrug) This compound (Oral Prodrug) Esterases (GI Tract) Esterases (GI Tract) This compound (Oral Prodrug)->Esterases (GI Tract) Hydrolysis Sulopenem (Active Moiety) Sulopenem (Active Moiety) Esterases (GI Tract)->Sulopenem (Active Moiety) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Sulopenem (Active Moiety)->Penicillin-Binding Proteins (PBPs) Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis->Penicillin-Binding Proteins (PBPs) Catalyzed by Bacterial Cell Wall Bacterial Cell Wall Penicillin-Binding Proteins (PBPs)->Bacterial Cell Wall Maintains Integrity Cell Lysis Cell Lysis Penicillin-Binding Proteins (PBPs)->Cell Lysis Inhibition leads to

Caption: Mechanism of Action of this compound.

In Vitro Activity

Sulopenem has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including many MDR strains. Its activity is particularly notable against Enterobacterales that produce ESBLs and are resistant to fluoroquinolones. The following table summarizes the in vitro activity of sulopenem against key urinary pathogens.

Organism (Phenotype)NMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli5390.030.03
E. coli (ESBL-positive)-0.030.06
E. coli (Ciprofloxacin-resistant)-0.030.06
Klebsiella pneumoniae-0.030.12
K. pneumoniae (ESBL-positive)-0.061
Proteus mirabilis-0.060.12
Enterobacter cloacae-0.060.25

Data compiled from multiple sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of sulopenem is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: Sulopenem is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of sulopenem over time, based on the principles outlined in CLSI guideline M26-A.

Methodology:

  • Preparation of Cultures: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.

  • Exposure to Antibiotic: Sulopenem is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

  • Sampling Over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation for the treatment of urinary tract infections (UTIs), including those caused by MDR pathogens. The pivotal Phase 3 trials, SURE-1 and REASSURE, have provided key efficacy and safety data.

cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Patient with Uncomplicated UTI Patient with Uncomplicated UTI Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient with Uncomplicated UTI->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization This compound/Probenecid This compound/Probenecid Randomization->this compound/Probenecid Comparator (e.g., Ciprofloxacin or Amoxicillin/Clavulanate) Comparator (e.g., Ciprofloxacin or Amoxicillin/Clavulanate) Randomization->Comparator (e.g., Ciprofloxacin or Amoxicillin/Clavulanate) End of Treatment (EOT) Visit End of Treatment (EOT) Visit This compound/Probenecid->End of Treatment (EOT) Visit Comparator (e.g., Ciprofloxacin or Amoxicillin/Clavulanate)->End of Treatment (EOT) Visit Test of Cure (TOC) Visit Test of Cure (TOC) Visit End of Treatment (EOT) Visit->Test of Cure (TOC) Visit Primary Endpoint Assessment (Overall Response) Primary Endpoint Assessment (Overall Response) Test of Cure (TOC) Visit->Primary Endpoint Assessment (Overall Response)

Caption: Generalized Clinical Trial Workflow for Uncomplicated UTI.
SURE-1 Trial: Uncomplicated Urinary Tract Infections (uUTI)

The SURE-1 trial was a Phase 3, randomized, double-blind study that compared the efficacy and safety of oral this compound/probenecid to oral ciprofloxacin in adult women with uUTI. A key objective was to evaluate the efficacy of sulopenem in patients with ciprofloxacin-resistant pathogens.

PopulationThis compound/Probenecid (Overall Response)Ciprofloxacin (Overall Response)
Ciprofloxacin-Resistant62.6%36.0%
Ciprofloxacin-Susceptible66.8%78.6%

Overall response was a composite of clinical cure and microbiological eradication at the test-of-cure visit.[2][3][4][5]

In the ciprofloxacin-resistant population, sulopenem was statistically superior to ciprofloxacin[3][5]. However, in the ciprofloxacin-susceptible population, sulopenem did not meet the non-inferiority margin compared to ciprofloxacin[2][3][5].

REASSURE Trial: Uncomplicated Urinary Tract Infections (uUTI)

The REASSURE trial was a Phase 3, randomized, double-blind study comparing oral this compound/probenecid to oral amoxicillin/clavulanate in adult women with uUTI.

Population (Microbiologically Modified Intent-to-Treat)This compound/Probenecid (Overall Response)Amoxicillin/Clavulanate (Overall Response)
Overall (Amoxicillin/Clavulanate Susceptible & Resistant)60.9%55.6%
Amoxicillin/Clavulanate Susceptible61.7%55.0%
Amoxicillin/Clavulanate Resistant52.4%68.0%

Overall response was a composite of clinical cure and microbiological eradication at the test-of-cure visit.[6]

In the overall population, sulopenem was non-inferior to amoxicillin/clavulanate[6]. Furthermore, in the amoxicillin/clavulanate susceptible population, sulopenem demonstrated statistical superiority[6]. The number of patients in the resistant subgroup was small[6].

Pharmacokinetics and Pharmacodynamics

This compound is co-formulated with probenecid, which acts as a renal tubular transport inhibitor, increasing the plasma concentrations and extending the half-life of sulopenem. The pharmacokinetic profile of sulopenem is characterized by rapid absorption and conversion to the active moiety. Like other beta-lactam antibiotics, the pharmacodynamic parameter that best correlates with the efficacy of sulopenem is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).

Conclusion

This compound represents a significant advancement in the development of oral antibiotics for the treatment of infections caused by multi-drug resistant pathogens. Its potent in vitro activity against ESBL-producing and fluoroquinolone-resistant Enterobacterales, coupled with the convenience of an oral formulation, positions it as a valuable therapeutic option, particularly for uncomplicated urinary tract infections in the outpatient setting. The robust clinical trial data, especially its demonstrated superiority over ciprofloxacin in quinolone-resistant uUTIs and its non-inferiority and superiority in certain populations compared to amoxicillin/clavulanate, underscore its potential to address a critical unmet medical need in an era of escalating antibiotic resistance. Further research and post-market surveillance will continue to define its role in the clinical management of infectious diseases.

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Sulopenem Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulopenem etzadroxil is an oral prodrug of sulopenem, a broad-spectrum β-lactam antibiotic effective against multidrug-resistant bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.[1][2] To ensure the quality and efficacy of pharmaceutical formulations containing this compound, a reliable and validated analytical method for its quantification is essential. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk and pharmaceutical dosage forms. The method described is validated according to International Council for Harmonisation (ICH) guidelines.[1][2]

Chromatographic Conditions

A precise and validated RP-HPLC method was established for the analysis of this compound. The separation was achieved using a Hyperclone 5µ BDS C18 column under isocratic conditions.[1][2]

ParameterCondition
Column Hyperclone 5µ BDS C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Ammonium Formate Buffer (40:60, v/v), pH 3.0
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Runtime 5 minutes

Method Validation Summary

The developed HPLC method was rigorously validated for its suitability for the intended purpose. The validation parameters and their corresponding results are summarized below.

System Suitability

The system suitability was evaluated to ensure the chromatographic system was adequate for the analysis.

ParameterThis compoundProbenecidAcceptance Criteria
Retention Time (min) 2.4043.336-
Tailing Factor --< 2
Theoretical Plates --> 2000
Resolution \multicolumn{2}{c}{6.21}> 2

Linearity

The linearity of the method was determined by analyzing a series of concentrations of this compound.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
This compound 25–1500.99982

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix.

Concentration LevelMean Recovery (%)
50% -
100% 100.7
150% -

Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters. The method demonstrated minimal variation in retention time and peak area under these slight changes.[1][2]

Parameter VariationRetention Time (min)Peak Area
Flow Rate (0.9 mL/min) 2.5692,741,583
Flow Rate (1.1 mL/min) 2.2773,041,278
Organic Phase Ratio (38:62) --
Organic Phase Ratio (42:58) --

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound showed significant degradation under thermal, hydrolytic, and peroxide conditions, and minimal degradation under alkali and reduction conditions.[1][2]

Experimental Protocols

1. Preparation of Solutions

  • Ammonium Formate Buffer (pH 3.0): Prepare an aqueous solution of ammonium formate and adjust the pH to 3.0 using formic acid.

  • Mobile Phase: Mix acetonitrile and ammonium formate buffer (pH 3.0) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linearity range. For dosage forms, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter to remove any undissolved excipients.

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Run the chromatogram for 5 minutes.

  • Record the peak areas and retention times.

3. Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard solution.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Ammonium Formate Buffer (pH 3.0) prep_mobile_phase Prepare Mobile Phase (ACN:Buffer 40:60) prep_buffer->prep_mobile_phase prep_standard Prepare Standard Solution prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample equilibration System Equilibration prep_standard->equilibration prep_sample->equilibration injection Inject Sample (10 µL) equilibration->injection separation Chromatographic Separation (Isocratic, 5 min) injection->separation detection UV Detection at 272 nm separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Report Results quantification->reporting

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathway (Illustrative)

While HPLC method development does not involve a biological signaling pathway, the mechanism of action for Sulopenem can be illustrated. Sulopenem, the active form of this compound, inhibits bacterial cell wall synthesis.

moa_pathway sulopenem_etzadroxil This compound (Oral Prodrug) hydrolysis Hydrolysis in Intestine sulopenem_etzadroxil->hydrolysis sulopenem Sulopenem (Active Drug) hydrolysis->sulopenem pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall sulopenem->pbp inhibition Inhibition of Peptidoglycan Cross-linking sulopenem->inhibition blocks pbp->inhibition cell_lysis Bacterial Cell Lysis inhibition->cell_lysis

Caption: Mechanism of action of Sulopenem.

References

Application Notes and Protocols for In Vitro Assays of Sulopenem Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil is a prodrug of sulopenem, a novel penem antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] As an orally bioavailable compound, this compound is converted in vivo to its active form, sulopenem, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] This is achieved through the binding of sulopenem to essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and ultimately cell lysis.[1][4] These application notes provide detailed protocols for the preparation of this compound for various in vitro assays, along with a summary of its in vitro activity.

Chemical Properties

PropertyValueReference
Chemical Name (2-ethyl-1-oxobutoxy)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxidooxolan-3-yl]sulfanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Molecular Formula C19H27NO7S3[5]
Molecular Weight 477.62 g/mol [5]
Appearance White to light yellow solid[5]

Mechanism of Action

Sulopenem, the active metabolite of this compound, is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][4] This process is initiated by the binding of sulopenem to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the serine residue in the active site of PBPs, sulopenem inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell death. Sulopenem has demonstrated a high affinity for PBP 2 in Escherichia coli.[6]

cluster_0 Bacterial Cell Sulopenem_Etzadroxil This compound (Prodrug) Sulopenem Sulopenem (Active Drug) Sulopenem_Etzadroxil->Sulopenem Hydrolysis PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP2 in E. coli) Sulopenem->PBPs Binding and Inhibition Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis Sulopenem->Cell_Wall_Synthesis Inhibits PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Diagram 1: Mechanism of action of sulopenem.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is the starting point for most in vitro assays. Due to its limited aqueous solubility, a suitable organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened[5]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)[5]

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.[5]

  • Vortex the solution thoroughly to aid dissolution. If necessary, use an ultrasonic bath to ensure the powder is completely dissolved.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][7]

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator

Protocol:

  • Preparation of Working Solutions:

    • Prepare an intermediate stock solution by diluting the 100 mg/mL DMSO stock solution in CAMHB. The concentration of this intermediate stock should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration.

    • Perform serial two-fold dilutions of the intermediate stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of working solutions.

  • Inoculum Preparation:

    • From a fresh culture, select 3-5 well-isolated colonies and suspend them in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microtiter Plate Inoculation:

    • Add 50 µL of the appropriate working solution of this compound to each well of the 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start: this compound Powder Stock_Solution Prepare Stock Solution (100 mg/mL in DMSO) Start->Stock_Solution Working_Solutions Prepare Serial Dilutions (Working Solutions in CAMHB) Stock_Solution->Working_Solutions Plate_Inoculation Inoculate 96-Well Plate (Drug + Inoculum) Working_Solutions->Plate_Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_Prep->Dilute_Inoculum Dilute_Inoculum->Plate_Inoculation Incubation Incubate at 35°C for 16-20 hours Plate_Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End: MIC Value Read_MIC->End

Diagram 2: Workflow for MIC determination.

In Vitro Activity Data

The following tables summarize the in vitro activity of sulopenem against various bacterial isolates.

Table 1: In Vitro Activity of Sulopenem against Escherichia coli

Isolate PhenotypeNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
All urinary isolates5390.030.030.015 - 0.12
ESBL-phenotype-0.030.06-[8]
Ciprofloxacin-non-susceptible-0.030.06-[8]
Nitrofurantoin-non-susceptible-0.030.03-[8]
Trimethoprim/sulfamethoxazole-non-susceptible-0.030.06-[8]

Table 2: In Vitro Activity of Sulopenem against Enterobacterales

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Enterobacterales (all)16470.030.25[8]
Klebsiella pneumoniae-0.030.12[8]
Klebsiella pneumoniae (ESBL-phenotype)-0.061[8]
Citrobacter freundii species complex290.060.12[8]
Enterobacter cloacae species complex1100.120.5[8]
Klebsiella aerogenes330.120.25[8]
Klebsiella oxytoca410.030.06[8]
Morganella morganii2011[8]

Table 3: Results from Other In Vitro Assays for Sulopenem

AssayOrganism(s)Key FindingsReference
Time-Kill Kinetics E. coli, K. pneumoniaeBactericidal activity (≥3 log10 reduction in viable counts) at 8x MIC within 24 hours.[9][10]
Post-Antibiotic Effect (PAE) E. coli, K. pneumoniaePAE of 0.0–0.7 hours at 1x, 5x, or 10x MIC.[9][10]
Checkerboard Synergy Testing E. coli, K. pneumoniaeNo antagonism observed with other tested agents; indifference was most common.[9][10]

Conclusion

These protocols and data provide a comprehensive resource for researchers conducting in vitro studies with this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results. The provided information on sample preparation, experimental procedures, and expected in vitro activity will aid in the effective evaluation of this promising antibacterial agent.

References

Application Notes and Protocols for Testing Sulopenem Etzadroxil Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil is a novel penem antibacterial agent administered orally as a prodrug, which is then hydrolyzed to its active form, sulopenem.[1][2] Sulopenem exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][3] It is often co-administered with probenecid, a renal tubular inhibitor that increases the plasma concentration of sulopenem, enhancing its efficacy.[4][5] Sulopenem is in development for treating urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant pathogens.[5][6]

The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the development of resistance, and expand the spectrum of activity. Synergy testing is a critical in vitro tool to identify antibiotic combinations that are more effective than the individual agents alone. This document provides detailed protocols for testing the synergistic potential of this compound with other antibiotics using the checkerboard and time-kill curve assays.

Key Experiments and Protocols

Two primary methods for determining antibiotic synergy are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[6][7]

Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of sulopenem and the test antibiotic(s) in an appropriate solvent (e.g., sterile deionized water, DMSO) at a concentration at least 10 times the highest concentration to be tested.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test organism on an appropriate agar plate, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Checkerboard Setup in a 96-Well Microtiter Plate:

    • Add 50 µL of sterile MHB to each well of the microtiter plate.

    • Create serial twofold dilutions of sulopenem along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G). Row H will contain dilutions of sulopenem alone, and column 11 will contain dilutions of the second antibiotic alone.

    • Well H11 serves as a negative control (broth only), and well G12 serves as a positive control (inoculum without antibiotics).

    • The final volume in each well containing the antibiotic dilutions should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis and FICI Calculation:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Sulopenem = (MIC of Sulopenem in combination) / (MIC of Sulopenem alone)

      • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of Sulopenem + FIC of Antibiotic B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Data Presentation:

Summarize the results in a table format as shown below.

Test OrganismAntibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
E. coli ATCC 35218Sulopenem0.120.030.38Synergy[5]
Trimethoprim-sulfamethoxazole0.50.06
K. pneumoniae 396798Sulopenem0.250.1250.5Synergy[5]
Gentamicin10.25
M. abscessus ATCC19977Sulopenem-≤0.25-Synergy[1][4]
Cefuroxime-≤0.25
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity of an antibiotic combination over time.[8][9]

Protocol:

  • Preparation of Materials:

    • Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC) in a suitable broth (e.g., MHB).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting density of approximately 5 x 10⁵ CFU/mL in the test flasks.

  • Experimental Setup:

    • Set up flasks containing:

      • Growth control (no antibiotic)

      • Sulopenem alone

      • Second antibiotic alone

      • Sulopenem in combination with the second antibiotic

    • Incubate the flasks at 35-37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[10]

    • Indifference is defined as a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.

    • Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]

Data Presentation:

Present the time-kill curve data in a table summarizing the log₁₀ CFU/mL at each time point for each condition.

Time (hours)Growth Control (log₁₀ CFU/mL)Sulopenem Alone (log₁₀ CFU/mL)Antibiotic B Alone (log₁₀ CFU/mL)Sulopenem + Antibiotic B (log₁₀ CFU/mL)
05.75.75.75.7
26.55.25.54.1
47.84.85.13.2
68.54.54.9<2.0
88.94.34.7<2.0
249.24.14.5<2.0

Visualization of Experimental Workflow and Synergy Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for assessing antibiotic synergy.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation prep_bacteria Prepare Bacterial Inoculum checkerboard Checkerboard Assay prep_bacteria->checkerboard time_kill Time-Kill Curve Assay prep_bacteria->time_kill prep_antibiotics Prepare Antibiotic Stock Solutions prep_antibiotics->checkerboard prep_antibiotics->time_kill calc_fici Calculate FICI checkerboard->calc_fici plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret_fici Interpret FICI calc_fici->interpret_fici interpret_curves Interpret Curves plot_curves->interpret_curves

Caption: Workflow for in vitro antibiotic synergy testing.

Mechanism of Synergy: Sulopenem and Cefuroxime against M. abscessus

Recent studies have elucidated the synergistic mechanism of sulopenem in combination with another β-lactam, cefuroxime, against Mycobacterium abscessus.[1][4] This synergy arises from their complementary binding to and inhibition of multiple essential enzymes involved in bacterial cell wall synthesis.

Synergy_Mechanism cluster_antibiotics Antibiotics cluster_targets Bacterial Cell Wall Synthesis Enzymes Sulopenem Sulopenem Ldt L,D-transpeptidases (Ldts) Sulopenem->Ldt Inhibits LdtMab2-4 PBPb Penicillin-Binding Protein B (PBP B) Sulopenem->PBPb Inhibits DDC D,D-carboxypeptidase (DDC) Sulopenem->DDC Inhibits Cefuroxime Cefuroxime Cefuroxime->Ldt Inhibits LdtMab2 Cefuroxime->PBPb Inhibits CellWall Inhibition of Peptidoglycan Cross-linking Ldt->CellWall PBPb->CellWall DDC->CellWall Synergy Synergistic Bactericidal Effect CellWall->Synergy

Caption: Multi-target inhibition leading to synergy.

Conclusion

The protocols outlined provide a robust framework for evaluating the synergistic potential of this compound with other antimicrobial agents. The checkerboard and time-kill assays are complementary methods that offer quantitative and dynamic insights into antibiotic interactions. Understanding these synergistic relationships is paramount for the rational design of combination therapies to combat multidrug-resistant infections. The synergistic activity of sulopenem with cefuroxime against M. abscessus highlights the potential for dual β-lactam combinations in treating challenging infections.[1][4] Similarly, synergy with agents like trimethoprim-sulfamethoxazole and gentamicin against common Gram-negative pathogens suggests broader therapeutic possibilities.[5]

References

Application Notes and Protocols for Sulopenem Etzadroxil in a Murine Model of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulopenem etzadroxil in a murine model of urinary tract infection (UTI). This document includes detailed experimental protocols for establishing the infection model, pharmacokinetic and pharmacodynamic data for sulopenem in mice, and visualizations to aid in understanding the experimental workflow and the drug's mechanism of action.

Introduction

This compound is a prodrug of sulopenem, a novel thiopenem antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant Enterobacterales that are common causative agents of UTIs.[1][2] Murine models of UTI are essential preclinical tools for evaluating the in vivo efficacy of new antimicrobial agents like sulopenem. The data from these models, particularly from murine thigh infection models, have been instrumental in determining the pharmacokinetic-pharmacodynamic (PK/PD) parameters that inform clinical dosing regimens.[3]

Mechanism of Action

Sulopenem, the active moiety of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[2] Probenecid is co-administered with this compound to increase the systemic exposure of sulopenem by reducing its renal clearance.[3]

cluster_drug_action Drug Administration and Metabolism cluster_bacterial_action Bacterial Cell Wall Synthesis Inhibition This compound + Probenecid This compound + Probenecid Intestinal Esterases Intestinal Esterases This compound + Probenecid->Intestinal Esterases Hydrolysis Sulopenem (active) Sulopenem (active) Systemic Circulation Systemic Circulation Sulopenem (active)->Systemic Circulation PBPs Penicillin-Binding Proteins (PBPs) Sulopenem (active)->PBPs Binding Intestinal Esterases->Sulopenem (active) Renal Tubular Secretion Renal Tubular Secretion Systemic Circulation->Renal Tubular Secretion Inhibited by Probenecid Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibition of Transpeptidation Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disruption Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Start Start Inoculum Preparation Prepare UPEC Inoculum Start->Inoculum Preparation Anesthesia Anesthetize Mice Inoculum Preparation->Anesthesia Catheterization Transurethral Catheterization Anesthesia->Catheterization Inoculation Inoculate Bladder with UPEC Suspension Catheterization->Inoculation Post-Infection Monitoring Monitor Mice Post-Infection Inoculation->Post-Infection Monitoring Treatment Administer this compound or Vehicle Control Post-Infection Monitoring->Treatment Tissue Harvest Harvest Bladder and Kidneys Treatment->Tissue Harvest Homogenization Homogenize Tissues Tissue Harvest->Homogenization Bacterial Enumeration Plate Serial Dilutions and Enumerate CFUs Homogenization->Bacterial Enumeration End End Bacterial Enumeration->End Dose This compound Dose (mg/kg) PK Pharmacokinetics (Cmax, AUC) Dose->PK PKPD PK/PD Parameter (%fT>MIC) PK->PKPD MIC Minimum Inhibitory Concentration (MIC) MIC->PKPD Efficacy Bacterial Reduction (log10 CFU kill) PKPD->Efficacy

References

Application Note: High-Throughput Bioanalytical LC-MS/MS Method for the Simultaneous Quantification of Sulopenem Etzadroxil and Probenecid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Sulopenem etzadroxil and probenecid in human plasma. This compound, a novel penem antibacterial prodrug, is co-administered with probenecid to increase its systemic exposure.[1] This method utilizes liquid-liquid extraction for sample preparation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing the high selectivity and sensitivity required for pharmacokinetic studies in a clinical research setting. The method is suitable for high-throughput analysis in drug development and therapeutic drug monitoring.

Introduction

This compound is an orally administered prodrug of sulopenem, a broad-spectrum β-lactam antibiotic.[2] It is hydrolyzed by intestinal esterases to its active form, sulopenem.[3] Probenecid is co-formulated with this compound to inhibit the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and prolonging its half-life.[2] A reliable bioanalytical method is crucial for the evaluation of the pharmacokinetic properties of both compounds. This LC-MS/MS method offers high specificity, sensitivity, and throughput for the simultaneous quantification of this compound and probenecid in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Probenecid reference standard

  • Daidzein (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (drug-free)

Instrumentation
  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Agilent G6410A Triple Quadrupole LC/MS or equivalent

  • Analytical Column: ZORBAX SB-C18, 2.1 x 100 mm, 3.5 µm

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water:Formic Acid (50:50:0.05, v/v/v)

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Run Time: 5 minutes

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Note: Specific MRM transitions for this compound and Probenecid were not explicitly available in the referenced literature. The user should determine the optimal precursor and product ions by infusing a standard solution of each analyte into the mass spectrometer. A general procedure for this is provided in the protocol section.

    • Daidzein (IS): The MRM transition for Daidzein can be set to m/z 255.1 → 199.1 (quantifier) and 255.1 → 137.1 (qualifier), however, optimization is recommended.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of analytes and the internal standard from human plasma.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Daidzein).

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

Method Validation (Summary of Representative Data)

While specific validation data for this LC-MS/MS method was not fully available in the reviewed literature, the following tables summarize representative quantitative data for this compound and Probenecid from a validated RP-HPLC method, which can serve as an indication of expected performance.[2]

Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound25 - 1500.99982
Probenecid25 - 1500.99983
Accuracy
AnalyteConcentration LevelMean Recovery (%)
This compound50%100.5
100%100.8
150%100.7
Probenecid 50% 99.8
100% 100.0
150% 99.9

Data adapted from a validated RP-HPLC method.[2]

Protocol: Determination of Optimal MRM Transitions

  • Prepare individual standard solutions of this compound and Probenecid in the mobile phase at a concentration of approximately 1 µg/mL.

  • Infuse each solution directly into the mass spectrometer at a constant flow rate.

  • Perform a full scan in positive ESI mode to identify the precursor ion ([M+H]⁺) for each analyte. The molecular weight of this compound is 477.6 g/mol .

  • Select the identified precursor ion for each analyte and perform a product ion scan to identify the most abundant and stable product ions upon collision-induced dissociation.

  • Select the most intense product ion for quantification (quantifier) and a second, less intense product ion for confirmation (qualifier).

  • Optimize the fragmentor voltage and collision energy for each MRM transition to maximize the signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard (Daidzein) plasma->is lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle vortex1 Vortex (5 min) lle->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (ZORBAX SB-C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Bioanalytical workflow for this compound and Probenecid.

logical_relationship sulopenem_prodrug This compound (Prodrug) sulopenem_active Sulopenem (Active Drug) sulopenem_prodrug->sulopenem_active Hydrolysis probenecid Probenecid renal_secretion Renal Tubular Secretion probenecid->renal_secretion Inhibits sulopenem_active->renal_secretion increased_exposure Increased Systemic Exposure renal_secretion->increased_exposure Leads to

Caption: Mechanism of drug interaction.

References

Time-Kill Kinetics Assay Protocol for Sulopenem Etzadroxil: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil is a novel penem antibacterial agent administered orally as a prodrug.[1] Following administration, it is hydrolyzed to sulopenem, its active form, which exerts potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[2][3] Sulopenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[1] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the in vitro bactericidal activity of this compound over time.

The time-kill kinetics assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent.[4][5] This assay provides valuable information on the pharmacodynamic properties of a drug, helping to determine whether its activity is concentration-dependent or time-dependent.[4] For beta-lactam antibiotics like sulopenem, which are known to exhibit time-dependent killing, this assay is crucial for understanding their efficacy.[6]

Data Presentation

The following table summarizes the bactericidal activity of sulopenem against Escherichia coli and Klebsiella pneumoniae from a time-kill kinetics study. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.

OrganismSulopenem Concentration (x MIC)Time to Achieve ≥3-log10 Reduction (hours)Log10 CFU/mL Reduction at 24 hours
Escherichia coli8x8≥3
Klebsiella pneumoniae8x8≥3

Note: Data synthesized from a study by Maher et al. (2023). The study demonstrated that sulopenem exhibited bactericidal activity against all tested isolates at 8x the MIC within 24 hours, with most showing this activity within 8 hours.[3][7]

Experimental Protocols

This section details the methodology for conducting a time-kill kinetics assay for this compound. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and specific findings from in vitro studies of sulopenem.[4][6]

Materials
  • This compound powder

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, and relevant clinical isolates)[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Sterile saline (0.85% NaCl)

  • Sterile test tubes

  • Incubator (35°C ± 2°C)

  • Shaking incubator (optional)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies

  • Colony counter

Procedure

1. Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of sulopenem for each bacterial strain must be determined using a standardized broth microdilution method as described by CLSI.[9] This will establish the baseline susceptibility of the organisms and inform the concentrations to be tested in the time-kill assay.

2. Preparation of this compound Stock Solution:

  • Note on the Prodrug: this compound is a prodrug that is hydrolyzed to the active sulopenem. For in vitro assays, it is often the active form, sulopenem, that is used. If working with the prodrug, it's crucial to ensure its conversion to the active form. In many in vitro settings, the presence of serum or certain esterases in the media can facilitate this; however, for a standardized assay, starting with the active sulopenem is preferable if available. If using this compound, the protocol should be validated to confirm the conversion.

  • Prepare a stock solution of sulopenem in a suitable solvent (e.g., dimethyl sulfoxide [DMSO], followed by dilution in CAMHB) at a concentration that is at least 10-fold higher than the highest concentration to be tested.[10]

  • Further dilute the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the MIC).

3. Inoculum Preparation:

  • From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube of CAMHB and incubate at 35°C ± 2°C until the culture reaches the logarithmic phase of growth (typically 2-4 hours), corresponding to a turbidity of a 0.5 McFarland standard.

  • Adjust the bacterial suspension with sterile saline or CAMHB to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.

4. Time-Kill Assay Procedure:

  • Dispense the appropriate volume of CAMHB with the different concentrations of sulopenem into sterile test tubes.

  • Include a growth control tube containing only CAMHB and the bacterial inoculum, and a sterility control tube with only CAMHB.

  • Add the prepared bacterial inoculum to each test and control tube to achieve the final desired bacterial density.

  • Incubate all tubes at 35°C ± 2°C, preferably in a shaking incubator to ensure aeration.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]

  • Perform serial 10-fold dilutions of the aliquots in sterile saline.

  • Plate a specific volume of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

5. Data Analysis:

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log10 CFU/mL versus time for each sulopenem concentration and the growth control.

  • Determine the rate and extent of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally considered a <3-log10 reduction in CFU/mL.

Visualizations

The following diagrams illustrate the experimental workflow of the time-kill kinetics assay and the mechanism of action of sulopenem.

Time_Kill_Assay_Workflow Time-Kill Kinetics Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MIC_determination 1. Determine MIC of Sulopenem Inoculum_prep 2. Prepare Bacterial Inoculum (Logarithmic Phase) Drug_prep 3. Prepare Sulopenem Solutions (Multiples of MIC) MIC_determination->Drug_prep Incubation 4. Inoculate Drug Solutions & Incubate at 37°C Inoculum_prep->Incubation Drug_prep->Incubation Sampling 5. Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubation->Sampling Plating 6. Serial Dilution & Plating Sampling->Plating Colony_count 7. Incubate Plates & Count Colonies Plating->Colony_count Data_plot 8. Plot log10 CFU/mL vs. Time Colony_count->Data_plot Interpretation 9. Determine Bactericidal/ Bacteriostatic Activity Data_plot->Interpretation

Caption: Workflow of the time-kill kinetics assay.

Sulopenem_Mechanism_of_Action Sulopenem Mechanism of Action cluster_cell Sulopenem Sulopenem (Active Drug) PBPs Penicillin-Binding Proteins (PBPs) in Cell Wall Sulopenem->PBPs Binds to Inhibition Inhibition Bacterial_Cell Bacterial Cell Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis & Death Inhibition->Cell_Wall_Synthesis Inhibits Inhibition->Cell_Lysis Leads to

References

Application Notes and Protocols for Determining the Post-Antibiotic Effect (PAE) of Sulopenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel penem antibacterial agent with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] A key pharmacodynamic parameter for evaluating the efficacy of an antimicrobial agent is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to the drug. Understanding the PAE of sulopenem is crucial for optimizing dosing regimens and predicting its clinical success. These application notes provide detailed protocols for the in vitro determination of sulopenem's PAE.

Mechanism of Action

Sulopenem exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2] The primary mechanism of action is illustrated in the signaling pathway diagram below.

Sulopenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Sulopenem Sulopenem OM Outer Membrane Sulopenem->OM atraviesa PBP Penicillin-Binding Proteins (PBPs) OM->PBP se une a Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan inhibe la CellLysis Cell Lysis & Bacterial Death Peptidoglycan->CellLysis conduce a la

Caption: Mechanism of action of Sulopenem.

Quantitative Data Summary

The post-antibiotic effect of sulopenem has been evaluated against key bacterial pathogens. The following table summarizes the reported PAE of sulopenem against Escherichia coli and Klebsiella pneumoniae isolates.

Bacterial StrainSulopenem Concentration (x MIC)Post-Antibiotic Effect (PAE) in HoursReference
E. coli & K. pneumoniae isolates1x, 5x, or 10x0.0 - 0.7[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

This section outlines the detailed methodology for determining the in vitro PAE of sulopenem.

1. Materials

  • Sulopenem analytical powder

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Phosphate-buffered saline (PBS), sterile

  • Tryptic Soy Agar (TSA) plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

  • Micropipettes and sterile tips

  • Sterile culture tubes and flasks

2. Determination of Minimum Inhibitory Concentration (MIC)

Prior to PAE determination, the MIC of sulopenem for each bacterial strain must be determined using a standardized method, such as broth microdilution, as described by the Clinical and Laboratory Standards Institute (CLSI).

3. In Vitro PAE Determination Protocol

The following workflow diagram illustrates the key steps in the PAE determination experiment.

PAE_Workflow A 1. Preparación del Inóculo Bacteriano (estándar 0.5 McFarland) B 2. Exposición al Sulopenem (ej., 1x, 5x, 10x MIC) y Control A->B C 3. Período de Incubación (ej., 1-2 horas a 35-37°C) B->C D 4. Eliminación del Antibiótico (Centrifugación y Resuspensión) C->D E 5. Recuento de Viables (Tiempo 0) y Re-incubación D->E F 6. Recuentos de Viables por Hora hasta que la turbidez sea visible E->F Muestreo Periódico G 7. Cálculo del PAE F->G

Caption: Experimental workflow for PAE determination.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Exposure to Sulopenem:

    • Prepare tubes with CAMHB containing sulopenem at the desired concentrations (e.g., 1x, 5x, and 10x the predetermined MIC).

    • Prepare a control tube with CAMHB without any antibiotic.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Incubation: Incubate all tubes in a shaking incubator at 35-37°C for a specified period, typically 1 to 2 hours.

  • Antibiotic Removal:

    • To remove sulopenem, centrifuge the cultures at a speed sufficient to pellet the bacteria (e.g., 4000 x g for 10 minutes).

    • Discard the supernatant containing the antibiotic.

    • Wash the bacterial pellet by resuspending it in pre-warmed, sterile PBS or antibiotic-free CAMHB.

    • Repeat the centrifugation and washing step twice more to ensure complete removal of the antibiotic.

  • Regrowth and Viable Counts:

    • After the final wash, resuspend the bacterial pellet in pre-warmed, antibiotic-free CAMHB.

    • Immediately take a sample for a viable count at time zero (T₀) by performing serial dilutions and plating on TSA plates.

    • Incubate the remaining culture in a shaking incubator at 35-37°C.

    • Perform viable counts at regular intervals (e.g., every hour) until the bacterial density increases by 1 log₁₀ CFU/mL.

4. Calculation of PAE

The PAE is calculated using the following formula:

PAE = T - C

Where:

  • T is the time required for the viable count of the sulopenem-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

  • C is the time required for the viable count of the untreated control culture to increase by 1 log₁₀ CFU/mL.

Conclusion

The protocols and data presented provide a framework for the consistent and accurate determination of the post-antibiotic effect of sulopenem. This information is valuable for preclinical and clinical research, aiding in the rational design of dosing strategies to maximize the therapeutic potential of this important new antibiotic. The observed PAE, although modest, may still contribute to the overall in vivo efficacy of sulopenem, particularly when considered in conjunction with its concentration-dependent bactericidal activity.

References

Application Notes and Protocols: In Vitro Infection Model for Sulopenem Etzadroxil Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil is a penem antibacterial prodrug administered orally, which is hydrolyzed by esterases to its active form, sulopenem.[1] Sulopenem, a broad-spectrum thiopenem, exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2][3] It is often co-administered with probenecid, a renal tubular inhibitor that increases sulopenem's plasma concentrations by inhibiting its renal clearance.[3][4] The pharmacodynamic (PD) parameter that best correlates with sulopenem's efficacy is the percentage of time that the unbound plasma concentration exceeds the minimum inhibitory concentration (%fT > MIC).[1][4]

These application notes provide detailed protocols for establishing an in vitro infection model to evaluate the pharmacodynamics of this compound. The described methods, including Minimum Inhibitory Concentration (MIC) determination, time-kill assays, and the hollow-fiber infection model (HFIM), are designed to simulate human pharmacokinetic profiles and assess the antibacterial efficacy of sulopenem against key pathogens.

Data Presentation

Table 1: Sulopenem MIC Distribution against Common Enterobacterales
OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coli0.030.06[4][5]
Klebsiella pneumoniae0.061[4][5]
Table 2: Pharmacodynamic Targets for Sulopenem against Enterobacterales from In Vitro Models
EndpointMedian %fT > MICReference
Net Bacterial Stasis40.9%[6][7]
1-log10 CFU Reduction50.2%[6][7]
2-log10 CFU Reduction62.6%[6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8][9]

Materials:

  • Sulopenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603, clinical isolates)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Sulopenem Stock Solution: Dissolve sulopenem in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the sulopenem working stock in CAMHB to achieve the desired concentration range (e.g., 0.008 to 128 mg/L).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plate containing the sulopenem dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of sulopenem that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the rate of bacterial killing by sulopenem at various concentrations.[10][11]

Materials:

  • Sulopenem analytical standard

  • CAMHB

  • Bacterial strains

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and colony counting (e.g., spiral plater, automated colony counter)

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 1 x 10⁶ CFU/mL.[10]

  • Set Up Test Conditions: Prepare culture tubes with CAMHB containing sulopenem at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate the tubes with the prepared bacterial culture.

  • Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[10]

  • Quantify Bacterial Load: Perform serial dilutions of the collected samples and plate them onto appropriate agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each sulopenem concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[11]

Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles of an antimicrobial agent.[12][13][14]

Materials:

  • Hollow-fiber cartridge (e.g., polysulfone, 20 kDa molecular weight cut-off)

  • Peristaltic pump

  • Central reservoir

  • Media reservoir (drug-free)

  • Waste reservoir

  • Tubing and connectors

  • This compound and probenecid

  • Bacterial strain

  • Incubator

Procedure:

  • System Assembly and Sterilization: Assemble the HFIM circuit (central reservoir, hollow-fiber cartridge, tubing) according to the manufacturer's instructions. Sterilize the entire system.

  • Bacterial Inoculation: Prepare an inoculum of the test organism in CAMHB to a final concentration of approximately 1 x 10⁶ CFU/mL. Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.

  • Pharmacokinetic Simulation:

    • Fill the central reservoir with CAMHB.

    • Simulate the oral administration of this compound by adding a calculated amount to the central reservoir to mimic the peak concentration (Cmax) observed in humans. The system should account for the hydrolysis of the prodrug to active sulopenem.

    • To simulate the effect of probenecid, it can be added to the system or its effect on sulopenem's half-life can be modeled in the clearance rate.

    • Simulate the elimination phase by pumping fresh, drug-free media from the media reservoir into the central reservoir at a rate that mimics the human half-life of sulopenem, while simultaneously removing media to the waste reservoir to maintain a constant volume.

  • Sampling: At specified time points over the course of the experiment (e.g., 24, 48, 72 hours), collect samples from the extracapillary space of the cartridge to determine the bacterial density (CFU/mL). Samples can also be taken from the central reservoir to confirm the sulopenem concentration.

  • Data Analysis: Plot the change in bacterial density over time. This allows for the evaluation of the efficacy of the simulated dosing regimen in terms of bacterial killing and prevention of regrowth.

Visualizations

experimental_workflow Experimental Workflow for Sulopenem Pharmacodynamics cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_hfim Hollow-Fiber Infection Model mic_prep Prepare Sulopenem Dilutions mic_inoc Inoculate with Bacteria mic_prep->mic_inoc mic_incubate Incubate 18-24h mic_inoc->mic_incubate mic_read Read MIC mic_incubate->mic_read tk_setup Set up Drug Concentrations mic_read->tk_setup Inform Concentrations hf_pk Simulate PK Profile mic_read->hf_pk Inform Dosing tk_inoc Inoculate Bacteria tk_setup->tk_inoc tk_sample Sample Over Time (0-24h) tk_inoc->tk_sample tk_plate Plate and Count CFU tk_sample->tk_plate hf_setup Assemble and Sterilize System hf_inoc Inoculate Cartridge hf_setup->hf_inoc hf_inoc->hf_pk hf_sample Sample Over Time hf_pk->hf_sample hf_analyze Analyze Bacterial Density hf_sample->hf_analyze

Caption: Workflow for in vitro pharmacodynamic evaluation.

mechanism_of_action Sulopenem Mechanism of Action cluster_prodrug Host cluster_bacteria Bacterial Cell prodrug This compound (Oral Prodrug) esterases Esterases prodrug->esterases Hydrolysis active_drug Sulopenem (Active Drug) esterases->active_drug pbp Penicillin-Binding Proteins (PBPs) active_drug->pbp Inhibits cell_wall Peptidoglycan Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Death cell_wall->lysis Leads to

Caption: Sulopenem's activation and mechanism of action.

hfim_setup Hollow-Fiber Infection Model Setup central_res Central Reservoir (Sulopenem PK Simulation) waste_res Waste Reservoir central_res->waste_res Outflow cartridge Hollow-Fiber Cartridge (Bacteria) central_res->cartridge Recirculation media_res Media Reservoir (Drug-Free) pump Peristaltic Pump media_res->pump Clearance pump->central_res

Caption: Diagram of the Hollow-Fiber Infection Model.

References

Preclinical Dosing Regimens of Sulopenem Etzadroxil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing regimens for the novel penem antibacterial agent, Sulopenem etzadroxil. The information compiled herein, including detailed experimental protocols and data summaries, is intended to guide researchers in designing and executing relevant preclinical studies.

This compound is a prodrug of sulopenem, a broad-spectrum β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] The preclinical development of this compound has involved rigorous evaluation in various animal and in vitro models to establish its pharmacokinetic/pharmacodynamic (PK/PD) profile and to determine effective dosing strategies.

Data Presentation: Summary of Preclinical Dosing Regimens

The following tables summarize the quantitative data from key preclinical studies of sulopenem and its prodrug, this compound. These data are crucial for understanding the dosing parameters used in efficacy and toxicology assessments.

Table 1: Dosing Regimen in Murine Thigh Infection Model

Animal ModelPathogenDrugDose RangeRoute of AdministrationDosing FrequencyKey FindingsReference
Neutropenic MouseS. pneumoniae, K. pneumoniaeSulopenem6.3 - 200 mg/kgSubcutaneousq3h, q6h, q12h, q24hTime above MIC (T>MIC) was the PK/PD parameter most closely linked with efficacy.[3]
Immunocompetent MouseClinically relevant organismsSulopenemNot specifiedNot specifiedNot specifiedData used for PK/PD modeling to select clinical doses.[2]

Table 2: Dosing Regimen in Toxicology Studies

Animal ModelDrugDose RangeRoute of AdministrationStudy DurationKey FindingsReference
RatThis compound100, 400, 2000 mg/kg/dayOral (gavage)Gestation Day 6-17Maternal toxicity at 400 and 2000 mg/kg/day. No maternal toxicity or fetal malformations at ≤ 400 mg/kg/day.[1]
Rat (juvenile)This compound25, 75, 225 mg/kg/dayOral85 daysKidney toxicity at doses ≥ 25 mg/kg/day.[1]
MonkeyThis compoundNot specifiedOral30 daysNot specified[1]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments involving this compound.

Protocol 1: Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) index of sulopenem that best correlates with its antibacterial efficacy.

Materials:

  • Female ICR (CD-1) mice (5-6 weeks old)

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., S. pneumoniae, K. pneumoniae)

  • Sulopenem

  • Sterile saline or appropriate vehicle

  • Tryptic Soy Agar (TSA) plates

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer two intraperitoneal injections of cyclophosphamide at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection. This renders the mice neutropenic, reducing the influence of the host immune system on bacterial clearance.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on TSA plates.

    • Prepare a bacterial suspension in sterile saline to a concentration of approximately 10⁷ CFU/mL.

  • Infection:

    • On Day 0, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.

  • Drug Administration:

    • Initiate sulopenem therapy 1-2 hours post-infection.

    • Administer sulopenem subcutaneously at various dose levels (e.g., ranging from 6.3 to 200 mg/kg) and at different dosing frequencies (e.g., every 3, 6, 12, or 24 hours).

  • Sample Collection and Analysis:

    • At 24 hours post-initiation of therapy, euthanize the mice.

    • Aseptically remove the infected thigh muscle and weigh it.

    • Homogenize the thigh tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate onto TSA plates.

    • Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU).

  • Data Analysis:

    • Calculate the bacterial load per gram of thigh tissue.

    • Correlate the observed reduction in bacterial CFU with pharmacokinetic parameters (Cmax, AUC) and the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).

Expected Outcome: This experiment will help determine the magnitude of the PK/PD index (typically %fT>MIC for β-lactams) required for bacteriostatic and bactericidal effects. For sulopenem, bacteriostasis has been associated with %fT>MIC values of 8.6-17%, and a 2-log10 kill with values of 12-28% in animal models.[2]

Protocol 2: In Vitro Hollow-Fiber Infection Model

This dynamic in vitro model allows for the simulation of human pharmacokinetic profiles and the study of bacterial response over an extended period.

Objective: To evaluate the potential for resistance development to sulopenem at clinically relevant exposures.

Materials:

  • Hollow-fiber cartridge system

  • Peristaltic pump

  • Bacterial strain of interest (e.g., Escherichia coli)

  • Sulopenem

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Agar plates (with and without sulopenem)

Procedure:

  • System Setup:

    • Prepare and sterilize the hollow-fiber cartridge system according to the manufacturer's instructions.

  • Inoculation:

    • Inoculate the extra-capillary space of the cartridge with a starting bacterial density of approximately 10⁶ CFU/mL.

  • Pharmacokinetic Simulation:

    • Simulate the human plasma concentration-time profile of sulopenem following a clinically relevant dosing regimen (e.g., 500 mg every 12 hours) by infusing and clearing the drug from the central reservoir using a peristaltic pump.

  • Sampling:

    • Collect samples from the extra-capillary space at various time points over a period of several days (e.g., 5 days).

  • Bacterial Enumeration and Resistance Monitoring:

    • Plate the collected samples onto both antibiotic-free agar and agar containing various concentrations of sulopenem to enumerate the total bacterial population and the resistant subpopulation.

  • Data Analysis:

    • Plot the change in bacterial density over time for both the total and resistant populations.

    • Evaluate the ability of the simulated dosing regimen to prevent the amplification of drug-resistant bacteria.

Expected Outcome: This model provides insights into the likelihood of on-therapy resistance development and helps to confirm the appropriateness of a chosen clinical dosing regimen. Studies have shown that a simulated regimen of sulopenem at 500 mg every 12 hours can reduce bacterial density and prevent the amplification of resistant subpopulations.

Protocol 3: Repeated-Dose Oral Toxicity Study in Rodents

This study is essential for assessing the safety profile of this compound with repeated administration.

Objective: To identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) of orally administered this compound.

Materials:

  • Rats (e.g., Sprague-Dawley) of a specific age and weight.

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight measurement, and blood collection.

  • Histopathology equipment

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals to the laboratory conditions for at least 5 days.

    • Randomly assign animals to control and treatment groups (e.g., 10 males and 10 females per group).

  • Dose Preparation and Administration:

    • Prepare stable formulations of this compound in the vehicle at the desired concentrations.

    • Administer the test substance or vehicle daily via oral gavage for a specified duration (e.g., 28 or 90 days). Dose levels in preclinical studies have ranged from 25 to 2000 mg/kg/day.[1]

  • Clinical Observations:

    • Conduct detailed clinical observations at least once daily.

    • Record body weights and food consumption weekly.

  • Clinical Pathology:

    • Collect blood samples at termination for hematology and clinical chemistry analysis.

    • Collect urine samples for urinalysis.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect and preserve specified organs and tissues for histopathological examination.

  • Data Analysis:

    • Analyze all data for treatment-related effects.

    • Determine the NOAEL, which is the highest dose level at which there are no treatment-related adverse findings.

Expected Outcome: This study will provide critical information on the safety profile of this compound and inform the risk assessment for human clinical trials.

Signaling Pathways and Experimental Workflows

Mechanism of Action

The primary mechanism of action of sulopenem is the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

G Sulopenem Sulopenem PBP Penicillin-Binding Proteins (PBPs) Sulopenem->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis Sulopenem->Peptidoglycan Inhibits PBP->Peptidoglycan Essential for CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of Sulopenem.

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

The following diagram illustrates the key steps in the neutropenic mouse thigh infection model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Infect Mouse Thigh Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer Sulopenem (Varying Doses/Frequencies) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Thigh Excise and Homogenize Thigh Euthanasia->Thigh CFU Enumerate Bacterial CFU Thigh->CFU PKPD PK/PD Analysis (%fT>MIC) CFU->PKPD

Caption: Workflow for the neutropenic mouse thigh infection model.

Logical Relationship: Prodrug to Active Moiety

This compound is an orally administered prodrug that is converted to the active antibacterial agent, sulopenem.

G Prodrug This compound (Oral Administration) Conversion Hydrolysis by Intestinal Esterases Prodrug->Conversion Active Sulopenem (Active Antibacterial) Conversion->Active Target Bacterial PBPs Active->Target Exerts effect on

Caption: Conversion of this compound to Sulopenem.

References

Application of Sulopenem Etzadroxil in Treating Complicated Intra-abdominal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulopenem etzadroxil, in combination with probenecid, for the treatment of complicated intra-abdominal infections (cIAI). The information is based on findings from the Phase 3 SURE-3 clinical trial, which compared the efficacy and safety of intravenous (IV) sulopenem followed by oral this compound/probenecid to IV ertapenem with an oral step-down regimen. While sulopenem did not meet the primary endpoint of non-inferiority in the micro-modified intent-to-treat (micro-MITT) population, this document details the study's methodology and presents the collected data for research and drug development purposes.[1][2]

Mechanism of Action

Sulopenem is a thiopenem antibiotic that, like other β-lactams, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death. This compound is a prodrug of sulopenem, designed to enhance its oral bioavailability. When administered with probenecid, a renal tubular inhibitor, the plasma concentrations of sulopenem are increased, thereby enhancing its therapeutic effect.

cluster_drug_admin Drug Administration cluster_absorption Absorption & Metabolism cluster_action Bactericidal Action This compound + Probenecid (Oral) This compound + Probenecid (Oral) Hydrolysis to active Sulopenem Hydrolysis to active Sulopenem This compound + Probenecid (Oral)->Hydrolysis to active Sulopenem Absorption Sulopenem binds to PBPs Sulopenem binds to PBPs Hydrolysis to active Sulopenem->Sulopenem binds to PBPs Probenecid inhibits renal excretion Probenecid inhibits renal excretion Probenecid inhibits renal excretion->Hydrolysis to active Sulopenem Enhances concentration Inhibition of peptidoglycan synthesis Inhibition of peptidoglycan synthesis Sulopenem binds to PBPs->Inhibition of peptidoglycan synthesis Bacterial cell wall disruption Bacterial cell wall disruption Inhibition of peptidoglycan synthesis->Bacterial cell wall disruption Cell Lysis Cell Lysis Bacterial cell wall disruption->Cell Lysis Patient Screening Patient Screening Randomization (1:1) Randomization (1:1) Patient Screening->Randomization (1:1) Sulopenem Arm Sulopenem Arm Randomization (1:1)->Sulopenem Arm Ertapenem Arm Ertapenem Arm Randomization (1:1)->Ertapenem Arm IV Sulopenem (≥5 days) IV Sulopenem (≥5 days) Sulopenem Arm->IV Sulopenem (≥5 days) IV Ertapenem (≥5 days) IV Ertapenem (≥5 days) Ertapenem Arm->IV Ertapenem (≥5 days) Oral Sulopenem/Probenecid Oral Sulopenem/Probenecid IV Sulopenem (≥5 days)->Oral Sulopenem/Probenecid End of Treatment (7-10 days) End of Treatment (7-10 days) Oral Sulopenem/Probenecid->End of Treatment (7-10 days) Oral Cipro/Metro or Amox/Clav Oral Cipro/Metro or Amox/Clav IV Ertapenem (≥5 days)->Oral Cipro/Metro or Amox/Clav Oral Cipro/Metro or Amox/Clav->End of Treatment (7-10 days) Test of Cure (Day 28) Test of Cure (Day 28) End of Treatment (7-10 days)->Test of Cure (Day 28) cluster_success Criteria for Clinical Success TOC Visit (Day 28) TOC Visit (Day 28) Clinical Assessment Clinical Assessment TOC Visit (Day 28)->Clinical Assessment Resolution of Symptoms Resolution of Symptoms Clinical Assessment->Resolution of Symptoms No New Antibiotics No New Antibiotics Clinical Assessment->No New Antibiotics No New Intervention No New Intervention Clinical Assessment->No New Intervention Clinical Failure Clinical Failure Clinical Assessment->Clinical Failure If any criterion is not met Clinical Success Clinical Success Resolution of Symptoms->Clinical Success AND No New Antibiotics->Clinical Success AND No New Intervention->Clinical Success AND

References

Troubleshooting & Optimization

Troubleshooting Sulopenem Etzadroxil Solubility for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulopenem etzadroxil in in vitro assays. Our aim is to address common challenges related to the solubility and handling of this compound to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is the orally bioavailable ester prodrug of sulopenem, a broad-spectrum thiopenem β-lactam antibiotic.[1][2] In the body, and under certain in vitro conditions, it is hydrolyzed by esterases to release the active moiety, sulopenem.[1][3] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][4] This inhibition leads to a compromised cell wall and ultimately, cell lysis.[5]

Q2: I am observing precipitation when preparing my this compound stock solution. What am I doing wrong?

Precipitation during the preparation of this compound stock solutions is a common issue and can often be attributed to the choice of solvent or the concentration. This compound has limited aqueous solubility. For in vitro assays, it is highly recommended to use an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a good first choice as this compound exhibits high solubility in this solvent.[6] If you are still observing precipitation, consider the following:

  • Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[6]

  • Gentle warming and sonication: To aid dissolution, you can gently warm the solution and use a sonicator.[6]

  • Lower the concentration: If precipitation persists, try preparing a more dilute stock solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Based on available data, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[6]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

Directly dissolving this compound in aqueous buffers or cell culture media is not recommended due to its low water solubility (approximately 1.29 mg/mL).[7] This can lead to incomplete dissolution and inaccurate concentrations in your experiments. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.

Q5: What is the maximum final concentration of DMSO that is acceptable in my in vitro assay?

The maximum tolerable final concentration of DMSO varies depending on the cell line or bacterial strain being tested. Generally, for most cell-based and antimicrobial susceptibility assays, the final DMSO concentration should be kept as low as possible, typically below 1% (v/v), and ideally at or below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects.[8][9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.

Q6: How should I store my this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6]

  • Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Q7: My this compound solution has been at room temperature for a few hours. Is it still usable?

The stability of this compound in solution at room temperature can be a concern. As a β-lactam compound, it can be susceptible to degradation, particularly through hydrolysis of the β-lactam ring, which would inactivate the drug.[5] While specific data on the rate of degradation at room temperature in various solvents is limited, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment and to minimize the time the compound spends at room temperature. Forced degradation studies have shown that this compound is susceptible to degradation under thermal stress (105°C for 6 hours).[5]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilitySource
Water1.29 mg/mL[7]
Dimethyl Sulfoxide (DMSO)100 mg/mL[6]
EthanolData not available
MethanolData not available

Table 2: Recommended Storage Conditions

FormTemperatureDurationSource
Solid Powder-20°C3 years[6]
4°C2 years[6]
Solution in Solvent-80°C6 months[6]
-20°C1 month[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

    • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

    • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution or sonicate for a short period to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Workflow for Preparing Working Solutions for In Vitro Assays (e.g., MIC testing)

This protocol provides a general guideline. The final concentrations and dilution steps should be adapted to your specific experimental needs.

  • Objective: To prepare a series of working solutions of this compound for a Minimum Inhibitory Concentration (MIC) assay with a final DMSO concentration of ≤0.5%.

  • Procedure:

    • Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mg/mL in DMSO).

    • Perform an intermediate dilution of the stock solution in your chosen assay medium (e.g., Mueller-Hinton Broth). For example, to prepare a 100 µg/mL intermediate solution, dilute the 10 mg/mL stock 1:100 in the medium. This will result in an intermediate DMSO concentration of 1%.

    • Use this intermediate solution to perform serial dilutions in the assay medium to achieve your desired final concentrations for the MIC panel. For a 2-fold serial dilution, add an equal volume of the 100 µg/mL solution to a tube containing the same volume of medium to get a 50 µg/mL solution, and repeat this process for subsequent dilutions.

    • The final DMSO concentration in your assay will be further diluted when the bacterial inoculum is added. Ensure your calculations account for this final dilution to keep the DMSO concentration within the acceptable range for your assay.

    • Always include a vehicle control containing the highest concentration of DMSO used in your experimental wells.

Mandatory Visualizations

Sulopenem_Etzadroxil_Mechanism_of_Action cluster_outside Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Sulopenem_Etzadroxil This compound (Prodrug) Sulopenem Sulopenem (Active Drug) Sulopenem_Etzadroxil->Sulopenem Hydrolysis by Esterases PBP Penicillin-Binding Proteins (PBPs) Sulopenem->PBP Inhibition Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Peptidoglycan Cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Substrate for Cell Wall Synthesis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Solubility Issue with This compound Check_Solvent Is the primary solvent anhydrous DMSO? Start->Check_Solvent Use_DMSO Use fresh, anhydrous DMSO for stock solution. Check_Solvent->Use_DMSO No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_DMSO->Check_Concentration Lower_Concentration Prepare a more dilute stock solution. Check_Concentration->Lower_Concentration Yes Aid_Dissolution Gently warm and/or sonicate the solution. Check_Concentration->Aid_Dissolution No Lower_Concentration->Aid_Dissolution Precipitation_in_Aqueous Issue: Precipitation upon dilution in aqueous media. Aid_Dissolution->Precipitation_in_Aqueous Check_Final_DMSO Is the final DMSO concentration >1%? Precipitation_in_Aqueous->Check_Final_DMSO Reduce_DMSO Adjust dilution scheme to lower final DMSO concentration (ideally <=0.5%). Check_Final_DMSO->Reduce_DMSO Yes Use_Cosolvents Consider using a mixed solvent system for the stock solution (e.g., with PEG300, Tween-80) for specific applications. Check_Final_DMSO->Use_Cosolvents No Success Successful Dissolution Reduce_DMSO->Success Use_Cosolvents->Success Further_Troubleshooting If issues persist, consider alternative solubilization strategies or consult with a specialist. Success->Further_Troubleshooting

Caption: Troubleshooting workflow for this compound solubility.

References

Optimizing Sulopenem etzadroxil dosage for in vivo efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulopenem etzadroxil dosage for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is an oral prodrug of sulopenem, a penem antibacterial agent.[1][2] After oral administration, it is hydrolyzed by intestinal esterases into its active form, sulopenem.[3][4] Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to essential penicillin-binding proteins (PBPs), which disrupts peptidoglycan synthesis, leading to bacterial cell lysis and death.[1][5] Its binding affinity in E. coli is highest for PBP2.[4][6]

Q2: Why is this compound often co-administered with probenecid? A2: Probenecid is a renal tubular inhibitor that significantly increases the plasma concentration and exposure of sulopenem.[7] It achieves this by inhibiting the Organic Anion Transporter 3 (OAT3), which is responsible for the renal clearance of sulopenem.[6][8] By reducing its elimination through the kidneys, probenecid allows the active drug to remain in circulation longer, which is crucial for maximizing its therapeutic effect.[7]

Q3: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for sulopenem efficacy? A3: Like other beta-lactam antibiotics, sulopenem's efficacy is best correlated with the percentage of time that the unbound plasma concentration of the drug remains above the Minimum Inhibitory Concentration (MIC) for the target pathogen (%T > MIC).[4][8] Therefore, optimizing the dosing regimen to maximize this time is a primary goal in study design.

Q4: How does food impact the administration of this compound in animal models? A4: The oral bioavailability of sulopenem is significantly affected by food. In human studies, bioavailability increased from approximately 40% in a fasted state to 64% when administered with a high-fat meal.[2][3][9] For in vivo studies using oral gavage, this is a critical variable. To ensure consistency and reduce variability in drug exposure, researchers should standardize their administration protocol, administering the compound in either a consistently fed or fasted state for all animals in the study.

Q5: What is a recommended dosing frequency for this compound in preclinical models? A5: Sulopenem has a relatively short elimination half-life, reported as approximately 1.2 hours in humans.[3] This suggests that to maintain plasma concentrations above the MIC for a sufficient duration, frequent dosing is necessary. A twice-daily (BID) schedule is a common starting point, as used in clinical trials.[10] However, for pathogens with higher MICs, more frequent administration (e.g., three or four times a day) may be required to achieve the desired %T > MIC target.

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent efficacy is observed in the animal model.

  • Possible Cause: Insufficient drug exposure (%T < MIC) due to poor oral absorption, rapid clearance, or an inadequate dose.

  • Troubleshooting Steps:

    • Verify Administration: Ensure proper oral gavage technique to confirm the full dose was delivered.

    • Assess Bioavailability: The bioavailability of this compound is variable and improves with food.[9] Standardize the feeding state of the animals (either all fasted or all fed) to reduce variability.

    • Increase Dosing Frequency: Due to sulopenem's short half-life, increasing the frequency of administration (e.g., from once daily to twice or three times daily) can significantly improve the %T > MIC.[3]

    • Co-administer with Probenecid: If not already in use, co-dosing with probenecid can increase sulopenem exposure by reducing its renal elimination.[7]

    • Increase Dose: If the above measures are insufficient, a dose escalation study may be necessary. Refer to published efficacy data in similar models to guide dose selection (see Table 2).

Issue 2: High variability in efficacy results between individual animals.

  • Possible Cause: Inconsistent oral absorption is a primary contributor to variability for this compound.[9] Inter-animal differences in metabolism and clearance can also play a role.

  • Troubleshooting Steps:

    • Standardize Gavage Protocol: Ensure the vehicle, volume, and timing of administration relative to feeding are identical for all animals.

    • Conduct a Pilot PK Study: Perform a small-scale pharmacokinetic study in your specific animal model (strain, age, sex) to determine the actual Cmax, Tmax, and half-life. This data is invaluable for designing a rational dosing regimen.

    • Increase Cohort Size: A larger number of animals per group can help overcome inter-animal variability and increase statistical power.

    • Consider a Control Arm: To confirm the activity of the active moiety, consider including a control group that receives active sulopenem via a parenteral route (e.g., subcutaneous), which bypasses absorption variability.[11]

Issue 3: Adverse events or toxicity are observed at the tested dose.

  • Possible Cause: The dose is too high, leading to off-target effects or exaggerated pharmacology.

  • Troubleshooting Steps:

    • Perform a Dose-Range Finding Study: Before a full-scale efficacy study, conduct a preliminary experiment with a wide range of doses to identify the maximum tolerated dose (MTD).

    • Reduce the Dose: Lower the dose to a level that is well-tolerated while still aiming to achieve the therapeutic PK/PD target.

    • Monitor Animals Closely: Implement a scoring system to monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) throughout the study. The most common adverse reactions noted in clinical trials were gastrointestinal, such as diarrhea and nausea.[8]

Data Presentation

Table 1: Summary of Human Pharmacokinetic Parameters for Sulopenem

Parameter Value (Fasted State) Value (Fed State) Citation(s)
Oral Bioavailability ~40% ~64% [2][3][9]
Time to Peak Concentration (Tmax) ~1.0 hour ~2.0 hours [3]
Elimination Half-life (t½) ~1.18 hours ~1.28 hours [3]
Apparent Volume of Distribution (Vd/F) 134 L 92.1 L [3][4]
Plasma Protein Binding ~11% ~11% [4]

Note: These parameters are derived from human studies and should be used as an initial guide for preclinical model design. Actual values may vary significantly between species.[12]

Table 2: Reported In Vivo Efficacy of Oral Sulopenem Prodrugs in Animal Models

Animal Model Pathogen Efficacy Endpoint (PD50/ED50) Citation
Murine Acute Systemic Infection Klebsiella pneumoniae (ESBL+) 9.0 - 88.3 mg/kg [11]
Escherichia coli 0.78 - 7.9 mg/kg [11]
Streptococcus pneumoniae 6.3 - 38.5 mg/kg [11]
Murine Respiratory Tract Infection Streptococcus pneumoniae 7.9 - 38.5 mg/kg [11]
Gerbil Otitis Media Haemophilus influenzae 4.5 - 12.6 mg/kg [11]

PD50: Protective dose required to prevent mortality in 50% of animals. ED50: Effective dose required to eradicate bacteria in 50% of animals.

Experimental Protocols

Protocol 1: General Methodology for a Murine Thigh Infection Model

  • Animal Model: Use specific pathogen-free mice (e.g., ICR or Swiss Webster), typically 4-6 weeks old. Allow animals to acclimate for at least 3 days before the experiment.

  • Immunosuppression: To establish a robust infection, render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

  • Infection: Prepare a log-phase culture of the target pathogen (e.g., E. coli, K. pneumoniae). Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) into the posterior thigh muscle of one hind limb.

  • Treatment Initiation: Begin treatment 1-2 hours post-infection. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via oral gavage at the predetermined dose and frequency. Include vehicle-only and positive control (e.g., ertapenem) groups.

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Calculate the bacterial load (log10 CFU/g of tissue) for each animal. Efficacy is determined by the reduction in bacterial count compared to the vehicle control group.

Visualizations

G cluster_drug Drug Administration & Action cluster_target Bacterial Target cluster_clearance Drug Clearance prodrug This compound (Oral Prodrug) esterases Intestinal Esterases prodrug->esterases Hydrolysis sulopenem Sulopenem (Active Drug) esterases->sulopenem pbp Penicillin-Binding Proteins (PBPs) sulopenem->pbp Binds & Inhibits renal Renal Excretion (via OAT3) sulopenem->renal Eliminated by synthesis Cell Wall Synthesis pbp->synthesis Required for lysis Bacterial Cell Lysis synthesis->lysis probenecid Probenecid probenecid->renal Inhibits

Caption: Mechanism of action for this compound and the inhibitory effect of probenecid on its clearance.

G cluster_main Pivotal Efficacy Study start Start: Define Study (Animal Model, Pathogen) mic 1. Determine Pathogen MIC in vitro start->mic lit_review 2. Literature Review (Find existing PK/PD data, e.g., Table 2) mic->lit_review pilot_pk 3. Pilot PK/Dose-Finding Study (Determine MTD and PK in model) lit_review->pilot_pk dosing 4. Select Dose & Regimen (Aim for target %T>MIC) pilot_pk->dosing main_study 5. Conduct Efficacy Study (e.g., Murine Thigh Model) dosing->main_study analysis 6. Analyze PK and PD (Drug exposure vs. bacterial killing) main_study->analysis decision Results Optimal? analysis->decision end End: Optimized Dosage Achieved decision->end Yes troubleshoot Troubleshoot & Refine (Adjust dose, frequency, or add probenecid) decision->troubleshoot No troubleshoot->pilot_pk Re-evaluate

Caption: Experimental workflow for optimizing this compound dosage in in vivo efficacy studies.

References

Sulopenem etzadroxil stability testing and identification of degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulopenem etzadroxil. The information provided is intended to assist with stability testing and the identification of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation during my stability study. What are the most likely causes?

A1: this compound, like other β-lactam antibiotics, is susceptible to degradation under several conditions. The most significant factors leading to its degradation are exposure to heat (thermal stress) and water (hydrolysis).[1] Peroxide-induced oxidation can also cause notable degradation.[1] Ensure that your storage conditions are optimized to minimize exposure to high temperatures and moisture.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if these are degradation products?

A2: Unexpected peaks in your chromatogram are likely impurities or degradation products. To confirm this, you should perform forced degradation studies, which intentionally expose the drug substance to harsh conditions to generate potential degradants.[1][2][3] By comparing the chromatograms of the stressed samples to a reference standard of this compound, you can identify the peaks corresponding to degradation products. The use of a photodiode array (PDA) detector can also help in determining peak purity.

Q3: What are the primary degradation products of this compound?

A3: As a prodrug, this compound is first hydrolyzed by esterases to its active form, sulopenem.[4][5][6] The primary degradation pathway for sulopenem, like other penem antibiotics, involves the hydrolysis of the β-lactam ring.[7][8][9] This results in the formation of inactive metabolites, which have been identified as M1a and M1b in metabolic studies.[4][7] Under forced degradation conditions, the main degradation products are expected to result from the opening of this strained ring structure.

Q4: How can I identify the specific chemical structures of the degradation products?

A4: The most effective method for identifying the structure of unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11][12] This technique separates the degradation products from the parent drug and then provides mass-to-charge ratio (m/z) and fragmentation data, which can be used to elucidate the chemical structures of the degradants.

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: Based on its susceptibility to thermal and hydrolytic degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage of the powder form, temperatures of -20°C are recommended.[13] When in solution, storage at -80°C is preferable for extended periods.[13] Always refer to the manufacturer's specific storage recommendations.

Troubleshooting Guides

Issue 1: High Percentage of Degradation in Control Sample
Possible Cause Troubleshooting Steps
Inappropriate Storage Conditions Verify that the control sample has been stored at the recommended temperature and humidity, protected from light.
Contaminated Solvents or Reagents Use fresh, high-purity (HPLC grade) solvents and reagents for sample preparation and analysis.
Sample Handling Minimize the time the sample is at room temperature during preparation. Prepare samples immediately before analysis.
Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the ratio of the organic and aqueous phases of the mobile phase. A gradient elution may be necessary to achieve better separation.
Incorrect pH of the Mobile Phase Optimize the pH of the aqueous portion of the mobile phase. For this compound analysis, a pH of 3.0 has been shown to be effective.[1]
Column Degradation Ensure the column is properly equilibrated and has not exceeded its recommended lifetime. If necessary, replace the column.
Inappropriate Flow Rate Optimize the flow rate. A common starting point is 1.0 mL/min.[1]

Data Presentation

Summary of Forced Degradation Studies for this compound

The following table summarizes the percentage of degradation of this compound under various stress conditions as determined by a stability-indicating RP-HPLC method.[1]

Stress ConditionReagents and Duration% Degradation
Thermal 105°C for 6 hours14.0%
Hydrolytic HPLC-grade water12.9%
Oxidative (Peroxide) Not specifiedNot specified, but noted as a condition of maximum degradation
Acid Not specifiedNot specified
Photolytic Photostability conditions for 6 hours3.7%
Alkali Not specifiedMinimal degradation
Reduction Sodium bisulfiteMinimal degradation

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the simultaneous estimation of this compound and probenecid.[1][7]

1. Chromatographic Conditions:

  • Column: Hyperclone 5µ BDS C18 (or equivalent)

  • Mobile Phase: Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 v/v ratio[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 272 nm[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: Ambient

  • Run Time: 5 minutes[1]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of the mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample solution containing this compound at a similar concentration to the standard solution.

3. Forced Degradation Study Protocol:

  • Acid Degradation: Treat the drug substance with an appropriate concentration of acid (e.g., 0.1 M HCl) at room temperature for a specified period. Neutralize the solution before injection.

  • Base Degradation: Treat the drug substance with an appropriate concentration of base (e.g., 0.1 M NaOH) at room temperature for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 105°C) in a hot air oven for a defined period (e.g., 6 hours).[1]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Hydrolytic Degradation: Reflux the drug substance in HPLC-grade water for a specified period.[1]

4. Analysis:

  • Inject the prepared standard, sample, and stressed solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Calculate the percentage of degradation using the peak areas.

Visualizations

This compound Degradation Pathway

G cluster_0 Prodrug Activation & Degradation A This compound B Sulopenem (Active Drug) A->B Esterase Hydrolysis (in vivo) C Hydrolyzed β-lactam Ring Products (e.g., M1a, M1b - Inactive) B->C Hydrolysis (e.g., water, acid, base)

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stability Testing

G cluster_1 Workflow start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic, Hydrolytic) start->stress preparation Sample Preparation (Dilution, Filtration) stress->preparation hplc RP-HPLC Analysis preparation->hplc data Data Analysis (Peak Area, % Degradation) hplc->data identification Degradant Identification (LC-MS/MS) data->identification end End: Stability Profile identification->end

Caption: Workflow for this compound stability testing.

References

Overcoming poor oral absorption of Sulopenem etzadroxil in research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulopenem etzadroxil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor oral absorption of this compound in research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a prodrug?

A1: this compound is an orally administered ester prodrug of Sulopenem, a penem antibacterial agent. The prodrug strategy is employed to enhance the oral bioavailability of Sulopenem, which itself has poor oral absorption.[1][2] After oral administration, this compound is designed to be hydrolyzed by intestinal esterases to release the active moiety, Sulopenem, into the bloodstream.[1][3]

Q2: What are the main factors known to influence the oral absorption of this compound in clinical studies?

A2: Clinical studies have shown that the oral bioavailability of Sulopenem, after administration of this compound, is significantly influenced by food and co-administration with probenecid. Bioavailability is higher in the fed state compared to the fasted state.[1][2] Probenecid increases the systemic exposure of Sulopenem by reducing its renal tubular secretion.[3]

Q3: We are observing very low and highly variable plasma concentrations of Sulopenem after oral gavage of this compound to rats. What could be the potential causes?

A3: Several factors could contribute to this observation in a rat model:

  • Pre-systemic hydrolysis: The esterases in the rat intestine are highly active and can rapidly hydrolyze this compound to Sulopenem in the intestinal lumen or within the enterocytes. Since Sulopenem itself is poorly absorbed, premature hydrolysis will lead to low bioavailability.

  • Species differences in esterase activity: Esterase activity can vary significantly between species. Rats are known to have higher intestinal esterase activity compared to humans, which can lead to faster prodrug cleavage and potentially lower absorption of the intact prodrug.

  • P-glycoprotein (P-gp) efflux: this compound has been identified as a substrate for the P-gp efflux transporter. Overexpression of P-gp in the intestinal cells of the animal model could be actively pumping the prodrug back into the intestinal lumen, thereby reducing its net absorption.

  • Formulation and stability issues: The formulation used for oral gavage may not be optimal. This compound may have poor solubility in the chosen vehicle, leading to incomplete dissolution in the gastrointestinal tract. Additionally, the stability of the compound in the dosing vehicle and in the GI fluids should be confirmed, as degradation will lead to lower than expected exposure.

  • Gavage technique: Improper oral gavage technique can lead to variability in drug delivery to the stomach and subsequent absorption.

Q4: Can Caco-2 permeability data for this compound be predictive of human oral absorption?

A4: Caco-2 permeability assays can provide valuable insights but should be interpreted with caution. Research has shown that Caco-2 cells have lower esterase activity compared to the rat jejunum. This means that in a standard Caco-2 assay, this compound might show higher apparent permeability (Papp) than what is observed in vivo in rats, as less of the prodrug is hydrolyzed during the assay. While Caco-2 assays can help identify if a compound is a P-gp substrate, the lower esterase activity might not fully capture the interplay between metabolism and transport that occurs in vivo. Therefore, while useful for initial screening, Caco-2 data for ester prodrugs like this compound should be complemented with in vivo pharmacokinetic studies.

Troubleshooting Guides

Problem: Unexpectedly Low Oral Bioavailability in Rat Pharmacokinetic Studies

This guide provides a systematic approach to troubleshooting low and variable oral bioavailability of Sulopenem following administration of this compound in rats.

1. Verify Compound and Formulation Integrity:

  • Action: Confirm the identity and purity of your this compound batch using appropriate analytical techniques (e.g., HPLC, LC-MS).

  • Action: Assess the stability of this compound in the dosing vehicle over the duration of the study. Penem antibiotics can be susceptible to hydrolysis.

    • Tip: Prepare fresh dosing formulations for each experiment and keep them on ice if necessary. Analyze the concentration of the dosing solution before and after the experiment.

  • Action: Evaluate the solubility of this compound in the selected vehicle. Poor solubility can lead to incomplete dissolution and absorption.

    • Tip: If solubility is an issue, consider alternative vehicles or formulation strategies such as suspensions with appropriate suspending agents or solubilizing agents. However, be mindful that formulation components can themselves affect GI physiology and drug absorption.

2. Investigate Pre-systemic Hydrolysis:

  • Action: Measure the in vitro metabolic stability of this compound in rat intestinal homogenates (S9 fractions) or with intestinal microsomes. This will provide an indication of the rate of hydrolysis by intestinal esterases.

  • Action: Compare the stability in intestinal homogenates from different species (if available) to understand potential species differences.

3. Assess the Impact of P-glycoprotein (P-gp) Efflux:

  • Action: Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio of this compound. An efflux ratio significantly greater than 2 suggests P-gp mediated efflux.

  • Action: In your rat pharmacokinetic study, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) with this compound. A significant increase in the oral bioavailability of Sulopenem in the presence of the inhibitor would confirm that P-gp efflux is a limiting factor.

4. Refine In Vivo Experimental Technique:

  • Action: Ensure consistent and proper oral gavage technique. Inconsistent delivery can be a major source of variability.

  • Action: Control the feeding state of the animals. Administering the compound to fasted or fed animals consistently is crucial, as food can significantly impact the absorption of this compound.

  • Action: Include a parallel intravenous (IV) dosing group in your study to determine the absolute bioavailability and to understand the contribution of clearance to the overall exposure.

Data Presentation

Table 1: Summary of Human Pharmacokinetic Parameters of Sulopenem after Oral Administration of this compound

ParameterFasted StateFed StateWith Probenecid (Fasted)With Probenecid (Fed)Reference
Oral Bioavailability 20-34%Significantly Improved-62% increase in AUC[1]
Cmax (ng/mL) VariableIncreasedIncreasedFurther Increased[4]
AUC (ng*h/mL) VariableIncreased by 23.6%IncreasedIncreased by 62%[1]

Note: This table summarizes data from clinical studies and illustrates the significant impact of food and probenecid on the oral absorption of this compound.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Assessment in Rats

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of Sulopenem after oral administration of this compound to rats.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Syringes

  • Blood collection tubes (e.g., with K2EDTA)

  • Intravenous administration supplies (for the IV group)

3. Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous by vortexing before each dose. Prepare fresh on the day of the experiment.

  • Dosing:

    • Oral (PO) Group: Administer the this compound suspension via oral gavage at a dose volume of 5 mL/kg.

    • Intravenous (IV) Group: Administer a solution of Sulopenem (the active drug) intravenously via the tail vein at a lower dose (e.g., 2 mg/kg) to determine the absolute bioavailability. The IV formulation will require a suitable sterile vehicle (e.g., saline).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of Sulopenem (the active moiety) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Caco-2 Permeability Assay for this compound

1. Objective: To determine the apparent permeability (Papp) of this compound and assess its potential for P-gp mediated efflux.

2. Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for analysis

3. Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Also, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical (A) side.

      • Add fresh transport buffer to the basolateral (B) side.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport:

      • Follow the same procedure as above, but add the dosing solution to the basolateral (B) side and sample from the apical (A) side.

  • P-gp Inhibition: To confirm P-gp involvement, repeat the bidirectional transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral compartments.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

    • A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.

Visualizations

Sulopenem_Etzadroxil_Activation_Pathway cluster_gut_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Sulopenem_Etzadroxil_Oral This compound (Oral Administration) SE_in_cell This compound Sulopenem_Etzadroxil_Oral->SE_in_cell Absorption Esterases Intestinal Esterases SE_in_cell->Esterases Metabolism Pgp_transporter P-gp Efflux Transporter SE_in_cell->Pgp_transporter Efflux Substrate Sulopenem_active Sulopenem (Active) Esterases->Sulopenem_active Hydrolysis Sulopenem_in_blood Sulopenem (Systemic Circulation) Sulopenem_active->Sulopenem_in_blood Enters Circulation Pgp_transporter->Sulopenem_Etzadroxil_Oral Efflux back to lumen

Caption: Metabolic activation and transport pathway of this compound.

Experimental_Workflow Start Start: Low in vivo exposure of Sulopenem Formulation Step 1: Verify Compound and Formulation Integrity Start->Formulation InVitro Step 2: In Vitro Assessment (Caco-2, Intestinal Homogenates) Formulation->InVitro InVivo Step 3: Refined In Vivo Study (with P-gp inhibitor) InVitro->InVivo Analysis Step 4: Data Analysis and Interpretation InVivo->Analysis Conclusion Conclusion: Identify primary cause of poor absorption Analysis->Conclusion

Caption: Experimental workflow for investigating poor oral absorption.

Troubleshooting_Decision_Tree Start Low/Variable Oral Bioavailability CheckFormulation Is the formulation stable and soluble? Start->CheckFormulation OptimizeFormulation Optimize Vehicle/ Formulation CheckFormulation->OptimizeFormulation No CheckHydrolysis Is pre-systemic hydrolysis rapid? CheckFormulation->CheckHydrolysis Yes HighHydrolysis High intestinal esterase activity is likely limiting absorption of intact prodrug CheckHydrolysis->HighHydrolysis Yes CheckEfflux Is it a P-gp substrate? CheckHydrolysis->CheckEfflux No PgpSubstrate P-gp efflux is a likely contributor to poor absorption CheckEfflux->PgpSubstrate Yes Other Investigate other factors: - Gavage technique - GI motility - Other transporters CheckEfflux->Other No

Caption: Troubleshooting decision tree for poor oral absorption.

References

Impact of probenecid co-administration on Sulopenem pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of probenecid co-administration on the pharmacokinetics of sulopenem.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which probenecid affects the pharmacokinetics of sulopenem?

A1: Probenecid is a renal tubular transport inhibitor that specifically inhibits Organic Anion Transporter 3 (OAT3).[1][2] Sulopenem is a substrate for OAT3, and its renal clearance is a significant route of elimination.[1] By blocking OAT3, probenecid reduces the renal excretion of sulopenem, leading to higher and more sustained plasma concentrations of the antibiotic.[1][2]

Q2: What is the overall impact of co-administering probenecid with sulopenem on its pharmacokinetic profile?

A2: Co-administration of probenecid with sulopenem leads to a significant increase in the systemic exposure to sulopenem. This is primarily observed as an increase in the Area Under the Curve (AUC) and a prolongation of the time that sulopenem concentrations remain above the Minimum Inhibitory Concentration (T>MIC) for target pathogens.[3][4][5]

Q3: Does food intake influence the effect of probenecid on sulopenem pharmacokinetics?

A3: Yes, the effect of probenecid on sulopenem bioavailability is more pronounced when administered with food. The combination of food and probenecid results in a further increase in the serum exposure of sulopenem.[6]

Q4: Is there a significant change in the maximum plasma concentration (Cmax) of sulopenem when co-administered with probenecid in a fasted state?

A4: Based on available data from a Phase 1 study, in the fasted state, the co-administration of 500 mg of probenecid with 500 mg of sulopenem etzadroxil did not significantly alter the Cmax of sulopenem.[7]

Q5: Are there any contraindications or significant drug-drug interactions to be aware of when using the sulopenem/probenecid combination?

A5: Yes, due to probenecid's inhibition of OAT1 and OAT3, it can increase the plasma concentrations of other drugs that are substrates of these transporters.[8] For example, co-administration with ketorolac is contraindicated. Caution is also advised with other drugs such as ketoprofen, methotrexate, and certain other NSAIDs.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High inter-subject variability in sulopenem plasma concentrations. 1. Differences in food intake among subjects.2. Genetic polymorphisms in drug transporters (e.g., OAT3).3. Concomitant medications affecting renal function or drug transport.1. Standardize meal plans for subjects in pharmacokinetic studies.2. Consider genotyping for relevant transporters if variability is a persistent issue.3. Carefully screen subjects for concomitant medications and assess renal function at baseline.
Lower than expected increase in sulopenem AUC with probenecid co-administration. 1. Poor absorption of probenecid.2. Non-compliance with the dosing regimen.3. Analytical issues during sample quantification.1. Ensure probenecid is administered as per the protocol (e.g., with food if specified).2. Implement measures to monitor and encourage subject compliance.3. Review and validate the bioanalytical method for sulopenem and probenecid. Check for matrix effects and extraction efficiency.
Inconsistent T>MIC results. 1. Variability in the MIC of the bacterial strains used.2. Inaccurate timing of blood sample collection.3. Issues with the pharmacokinetic modeling.1. Ensure consistent and validated methods for MIC determination.2. Adhere strictly to the blood sampling schedule.3. Review the pharmacokinetic model and its assumptions. Consider a population pharmacokinetic approach to better characterize variability.
Sample stability issues during storage or processing. 1. Degradation of sulopenem in plasma samples.2. Improper storage temperatures.1. Process and freeze plasma samples as quickly as possible after collection.2. Store plasma samples at or below -70°C.3. Conduct stability studies to determine the stability of sulopenem in plasma under different storage conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sulopenem Following a Single Oral Dose of 500 mg this compound With and Without 500 mg Probenecid in Healthy Subjects (Fasted State)

ParameterThis compound Alone (n=10)This compound + Probenecid (n=11)% Change
Cmax (ng/mL) 1,9281,929+0.05%
AUC0-INF (hour*ng/mL) 3,8714,964+28.2%
T > MIC (0.5 µg/mL) [hour] 2.83.6+28.6%
T > MIC (0.5 µg/mL) [%, 12-hour Interval] 23.330.2+29.6%

Data adapted from Dunne M, et al. (2018).[7]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of Sulopenem and Probenecid

1. Study Design:

  • A Phase 1, randomized, open-label, crossover study in healthy male and female subjects.[3]

  • Subjects receive a single oral dose of 500 mg this compound alone and a single oral dose of 500 mg this compound co-administered with 500 mg probenecid.[3]

  • A washout period of at least 6 days should separate the two treatment periods.[3]

  • Dosing is administered under fasting conditions (overnight fast of at least 10 hours).[3]

2. Blood Sample Collection:

  • Collect venous blood samples into tubes containing K2EDTA as an anticoagulant.

  • Sample collection time points: Pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

  • Immediately after collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma into appropriately labeled cryovials and store at -70°C or lower until analysis.

3. Bioanalytical Method for Sulopenem Quantification:

  • Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (typically in a 3:1 ratio of acetonitrile to plasma).

    • Vortex mix for approximately 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) over a short run time (e.g., 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for a specific precursor-to-product ion transition for sulopenem and an internal standard.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

4. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters of sulopenem using non-compartmental analysis with software such as WinNonlin®.

  • Key parameters to determine include: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t1/2), and clearance (CL/F).

  • Calculate the time above a specific MIC (e.g., 0.5 µg/mL) for each treatment group.

Mandatory Visualizations

G cluster_blood Bloodstream cluster_kidney Kidney (Renal Tubule) Sulopenem_blood Sulopenem OAT3 OAT3 Transporter Sulopenem_blood->OAT3 Renal Clearance Urine Urine (Excretion) OAT3->Urine Probenecid_kidney Probenecid Probenecid_kidney->OAT3 Inhibits

Caption: Mechanism of Probenecid's effect on Sulopenem.

G start Start: Healthy Volunteer Screening randomization Randomization start->randomization groupA Group A: this compound (500mg) randomization->groupA Sequence 1 groupB Group B: this compound (500mg) + Probenecid (500mg) randomization->groupB Sequence 2 dosingA Dosing Period 1 groupA->dosingA dosingB Dosing Period 2 groupB->dosingB pk_samplingA Pharmacokinetic Blood Sampling dosingA->pk_samplingA washout Washout Period (>= 6 days) pk_samplingA->washout washout->groupA washout->groupB pk_samplingB Pharmacokinetic Blood Sampling dosingB->pk_samplingB analysis LC-MS/MS Analysis of Plasma Samples pk_samplingB->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End: Compare PK Parameters pk_analysis->end

Caption: Crossover Study Experimental Workflow.

References

Adjusting for Sulopenem etzadroxil protein binding in in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with sulopenem etzadroxil in in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the clinical relevance of sulopenem's protein binding in plasma?

A1: Sulopenem exhibits low protein binding in human plasma, which is a critical factor in its pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2][3] The unbound fraction of the drug is the pharmacologically active component that is available to exert its antibacterial effect. Therefore, understanding and accounting for the free (unbound) drug concentration is essential for accurately interpreting in vitro susceptibility testing and predicting in vivo efficacy.[1][4]

Q2: How should I account for sulopenem's protein binding in my in vitro experiments?

A2: Given the low protein binding of sulopenem, it is crucial to consider the free drug concentration when designing and interpreting in vitro studies. The percentage of time that the unbound plasma concentration of sulopenem remains above the minimum inhibitory concentration (MIC) of the target organism is the key predictor of its efficacy.[1][4] For most in vitro setups, especially those aiming to mimic physiological conditions, it is recommended to calculate the free drug concentration based on the known protein binding percentage and use this value for determining experimental conditions.

Q3: What is the mechanism of action of sulopenem?

A3: Sulopenem is a beta-lactam antibiotic that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[1][5][6][7] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1][5] This binding inactivates the PBPs, leading to a disruption of cell wall integrity and ultimately causing bacterial cell lysis and death.[5] In E. coli, sulopenem shows a high affinity for PBP2.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Higher than expected MIC values Inaccurate drug concentration due to not accounting for the unbound fraction.Calculate the free drug concentration of sulopenem based on its protein binding percentage. Ensure that the final concentration in your assay reflects the unbound, active form of the drug.
Bacterial resistance.Confirm the identity and susceptibility profile of your bacterial strain. Resistance to sulopenem can arise from alterations in PBPs, expression of carbapenemases, reduced outer membrane protein expression, or efflux pumps.[2]
Variability in experimental results Inconsistent experimental conditions.Standardize all experimental parameters, including inoculum size, growth medium, incubation time, and temperature. Follow established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[8]
Degradation of sulopenem.Prepare fresh stock solutions of sulopenem for each experiment. Store stock solutions at the recommended temperature and for the specified duration to prevent degradation.
Difficulty in reproducing published data Differences in experimental setup.Carefully review the methodologies of published studies, paying close attention to the specific in vitro model used (e.g., one-compartment model, hollow-fiber model), bacterial strains, and PK/PD parameters simulated.[4][8]
Different sources or batches of sulopenem.Ensure the purity and quality of the sulopenem used. If possible, use a reference standard.

Quantitative Data Summary

Table 1: Protein Binding of Sulopenem

ParameterValueSource(s)
Plasma Protein Binding~10%[2]
Plasma Protein Binding~11%[1][3]
Plasma Protein Binding10.7%[4][9]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is a generalized procedure based on standard antimicrobial susceptibility testing methods.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial isolate on appropriate agar plates overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate test broth (e.g., Mueller-Hinton broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Sulopenem Dilutions:

    • Prepare a stock solution of sulopenem in a suitable solvent.

    • Perform serial twofold dilutions of the sulopenem stock solution in the test broth to achieve the desired concentration range. Remember to calculate the concentrations based on the free, unbound fraction of the drug.

  • Inoculation and Incubation:

    • Add 100 µL of each sulopenem dilution to the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Visualizations

Sulopenem_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_inhibition Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to PBPs Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Catalyzes cross-linking Peptidoglycan_Layer Peptidoglycan Layer (Cell Wall) PBP->Peptidoglycan_Layer Forms cross-links Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Inactivation Sulopenem Sulopenem Sulopenem->Outer_Membrane Crosses outer membrane Inhibition Inhibition of Peptidoglycan Synthesis Cell_Lysis Cell Lysis and Death Inhibition->Cell_Lysis Leads to

Caption: Mechanism of action of sulopenem.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Sulopenem Prepare Serial Dilutions of Sulopenem Start->Prepare_Sulopenem Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Sulopenem->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

References

Minimizing Sulopenem etzadroxil degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of sulopenem etzadroxil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound is a prodrug that is designed to be hydrolyzed by esterases to its active form, sulopenem.[1][2][3][4][5][6] In aqueous solutions, the primary degradation pathway is the hydrolysis of the ester bond, which releases the active sulopenem. This active form can then be further metabolized through hydrolysis and dehydrogenation.[1][2][3]

Q2: What are the main factors that can cause the degradation of this compound in an experimental setting?

A2: The stability of this compound can be affected by several factors, including temperature, pH, and exposure to oxidative conditions. Forced degradation studies have shown that this compound is particularly susceptible to thermal and hydrolytic stress.[7][8]

Q3: How can I monitor the degradation of this compound in my samples?

A3: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable way to simultaneously quantify this compound and its degradation products.[7][8] This technique allows for the separation and measurement of the parent drug and its impurities, providing a clear picture of the sample's stability.

Troubleshooting Guide

Issue: I am observing significant degradation of my this compound stock solution.

Potential Cause Troubleshooting Steps
Improper Storage Temperature This compound is sensitive to thermal stress.[7][8] For long-term storage of stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9] Avoid repeated freeze-thaw cycles.[9]
Hydrolysis in Aqueous Solution This compound undergoes hydrolysis in aqueous solutions.[7][8] Prepare fresh solutions for your experiments whenever possible. If a stock solution is required, use a suitable non-aqueous solvent like DMSO for initial dissolution and store at a low temperature.[9]
pH of the Solution While minimally affected by acidic and alkaline conditions compared to other stressors, the pH of the aqueous solution can still influence the rate of hydrolysis.[7][8] It is advisable to maintain a neutral pH for your solutions unless the experimental protocol requires otherwise.

Issue: My experimental results show lower than expected activity of sulopenem.

Potential Cause Troubleshooting Steps
Degradation of Prodrug If the this compound prodrug has degraded prior to the experiment, the concentration of the active sulopenem will be reduced. Ensure proper storage and handling of the prodrug as described above.
Further Degradation of Active Sulopenem The active form, sulopenem, can also degrade.[1][5] Ensure that the experimental conditions (e.g., temperature, pH) are controlled to minimize the degradation of the active compound.

Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions as determined by a forced degradation study using RP-HPLC.

Stress Condition% Degradation of this compound
Thermal (105°C for 6 hours)14.0%
Hydrolytic (HPLC-grade water)12.9%
Peroxide (10% H₂O₂)Notable Degradation (Exact % not specified)
Acid (1N HCl)Minimal Degradation
Alkali (1N NaOH)Minimal Degradation
Reduction (Sodium bisulfite)Minimal Degradation
Photolytic (6 hours)3.7%

Data sourced from a comprehensive RP-HPLC analysis of this compound.[7][8]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 10% Hydrogen Peroxide (H₂O₂)

  • Sodium bisulfite

  • Acetonitrile (HPLC grade)

  • Ammonium Formate Buffer (pH 3.0)

  • Hyperclone 5µ BDS C18 column (or equivalent)

  • RP-HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).

  • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acid Degradation: Treat the sample with 1N HCl and heat. Neutralize with 1N NaOH before analysis.

  • Alkali Degradation: Treat the sample with 1N NaOH and heat. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Treat the sample with 10% H₂O₂ at room temperature.

  • Reductive Degradation: Treat the sample with a solution of sodium bisulfite.

  • Thermal Degradation: Expose the sample to a temperature of 105°C for 6 hours.

  • Photolytic Degradation: Expose the sample to photostability conditions for 6 hours.

  • Hydrolytic Degradation: Dissolve the sample in HPLC-grade water and analyze.

4. HPLC Analysis:

  • Mobile Phase: Acetonitrile and Ammonium Formate Buffer (40:60, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column: Hyperclone 5µ BDS C18

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Runtime: 5 minutes

5. Data Analysis:

  • Analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug.

  • Calculate the percentage of degradation for each stress condition.

Visualizations

degradation_pathway cluster_prodrug Prodrug Form cluster_active Active Form cluster_metabolites Inactive Metabolites Sulopenem_Etzadroxil This compound Sulopenem Sulopenem Sulopenem_Etzadroxil->Sulopenem Hydrolysis (Esterases) M1a_M1b M1a and M1b Sulopenem->M1a_M1b Hydrolysis & Dehydrogenation

Caption: Degradation pathway of this compound to its active form and inactive metabolites.

experimental_workflow Start Start: Prepare Sulopenem Etzadroxil Stock Solution Stress Apply Stress Conditions (Heat, pH, Oxidation, etc.) Start->Stress Neutralize Neutralize/Dilute Samples (if necessary) Stress->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Analyze Analyze Chromatograms for Degradation Products HPLC->Analyze Quantify Quantify Degradation (%) Analyze->Quantify End End: Stability Assessment Quantify->End

Caption: Experimental workflow for a forced degradation study of this compound.

References

Addressing variability in Sulopenem etzadroxil preclinical trial results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Sulopenem etzadroxil preclinical trial results.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo preclinical evaluation of this compound.

In Vitro Susceptibility Testing

Question: We are observing significant well-to-well and inter-assay variability in our Sulopenem MIC (Minimum Inhibitory Concentration) results against the same bacterial strain. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in MIC testing is a common challenge. Here are the primary factors to investigate and the corresponding troubleshooting steps:

  • Inoculum Preparation: An inconsistent starting bacterial concentration is a major source of error.

    • Troubleshooting:

      • Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution.

      • Use a spectrophotometer to verify the optical density of the suspension.

      • Prepare the inoculum fresh for each assay.

      • Vortex the bacterial suspension thoroughly before each dilution step to prevent clumping.

  • Media and Reagents: The composition and quality of the Mueller-Hinton Broth (MHB) can impact bacterial growth and antibiotic activity.

    • Troubleshooting:

      • Use cation-adjusted MHB from a reputable supplier.

      • Ensure the pH of the media is within the recommended range (typically 7.2-7.4).

      • Prepare fresh antibiotic stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Incubation Conditions: Variations in temperature and incubation time can affect bacterial growth rates.

    • Troubleshooting:

      • Use a calibrated incubator and monitor the temperature throughout the incubation period.

      • Adhere strictly to the recommended incubation time (typically 16-20 hours for Enterobacterales).

  • Plate Reading: Subjectivity in determining the endpoint (the lowest concentration with no visible growth) can lead to inconsistencies.

    • Troubleshooting:

      • Have two independent researchers read the plates.

      • Use a plate reader to obtain quantitative growth inhibition data.

      • Establish clear, written criteria for defining the MIC endpoint.

In Vivo Efficacy Studies (Neutropenic Murine Thigh Infection Model)

Question: Our in vivo efficacy results for Sulopenem in the neutropenic murine thigh infection model are inconsistent between experimental groups and over time. What factors should we examine?

Answer:

The neutropenic murine thigh infection model is a cornerstone of preclinical antibiotic evaluation, but its complexity can introduce variability. Consider the following:

  • Animal Health and Neutropenia: The health status of the mice and the effectiveness of the neutropenia induction are critical.

    • Troubleshooting:

      • Ensure mice are of a consistent age, weight, and strain.

      • Verify the induction of neutropenia by performing complete blood counts on a subset of animals before infection.

      • Monitor animals for any signs of illness unrelated to the experimental infection.

  • Bacterial Inoculum: The number of viable bacteria injected into the thigh muscle must be consistent.

    • Troubleshooting:

      • Prepare the bacterial inoculum to the correct concentration and verify by plating serial dilutions.

      • Ensure a consistent injection volume and technique for all animals.

  • Drug Administration: The route, volume, and timing of this compound administration are crucial for consistent pharmacokinetic exposure.

    • Troubleshooting:

      • Use calibrated equipment for drug administration (e.g., oral gavage needles, syringes).

      • Adhere to a strict dosing schedule.

      • For oral administration of the prodrug, consider the impact of the vehicle and the fasted/fed state of the animals on absorption.

  • Tissue Homogenization and Plating: Incomplete homogenization or plating errors can lead to inaccurate bacterial counts.

    • Troubleshooting:

      • Use a standardized method for thigh muscle homogenization.

      • Ensure thorough mixing of the homogenate before plating.

      • Plate a sufficient number of serial dilutions to obtain countable colonies.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic parameters of Sulopenem in different preclinical species?

A1: Publicly available preclinical pharmacokinetic data for Sulopenem is most detailed for mice. While studies in rats and monkeys have been conducted as part of the nonclinical safety program, specific Cmax, AUC, and half-life values are not consistently reported in the available literature. Below is a summary of available data.

Table 1: Single-Dose Pharmacokinetic Parameters of Sulopenem in Preclinical Species

SpeciesRouteDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Half-life (h)Reference
Mouse (CF-1)Subcutaneous6.31.91.1Not Reported(--INVALID-LINK--)
Mouse (CF-1)Subcutaneous2005128Not Reported(--INVALID-LINK--)
RatOral (etzadroxil)Not SpecifiedPresent in milkNot SpecifiedNot Specified(--INVALID-LINK--)
MonkeyNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not publicly available

Note: The data for rats is qualitative, indicating presence in milk after oral administration of the prodrug, but does not provide plasma pharmacokinetic parameters.

Q2: We are observing a range of MIC values for Sulopenem against different isolates of the same bacterial species. Is this expected?

A2: Yes, it is expected to observe a range of MIC values for Sulopenem against different clinical isolates of the same species. This variability can be attributed to several factors, including the presence of different resistance mechanisms among the isolates. Surveillance studies, such as the SENTRY Antimicrobial Surveillance Program, provide data on the distribution of MICs across a large number of clinical isolates.

Table 2: In Vitro Activity of Sulopenem against Enterobacterales Isolates from the SENTRY Program

Organism (Number of Isolates)MIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Enterobacterales (1647)0.030.25Not Specified
Escherichia coli (983)0.030.03Not Specified
Klebsiella pneumoniae (ESBL-phenotype)0.061Not Specified
Citrobacter freundii complex (29)0.060.12Not Specified

Data from the SENTRY Antimicrobial Surveillance Program.(--INVALID-LINK--)

Q3: What is the primary pharmacodynamic (PD) index that correlates with Sulopenem efficacy?

A3: For beta-lactam antibiotics like Sulopenem, the primary pharmacodynamic index that correlates with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). In a one-compartment in vitro infection model, the relationship between Sulopenem's f%T>MIC and the change in bacterial burden was the best descriptor of its activity.

Q4: How does the co-administration of probenecid affect the pharmacokinetics of Sulopenem?

A4: this compound is co-formulated with probenecid, which is an organic anion transport inhibitor. Probenecid delays the renal excretion of Sulopenem, thereby increasing its systemic exposure (AUC) and prolonging the time that the drug concentration remains above the MIC.

Q5: What are the key sources of inter-species variability in preclinical pharmacokinetic studies?

A5: Inter-species variability in pharmacokinetics is a significant consideration in drug development. Key factors include:

  • Metabolism: Differences in the expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) between species can lead to different rates of drug clearance.

  • Protein Binding: The extent of plasma protein binding can vary between species, affecting the free fraction of the drug available to exert its effect.

  • Body Composition and Physiology: Differences in body water content, fat distribution, and organ blood flow can influence the volume of distribution of a drug.

  • Transporters: Species-specific differences in drug transporters in the gut, liver, and kidneys can affect absorption, distribution, and excretion.

Experimental Protocols

Broth Microdilution MIC Testing (CLSI Guideline M07)

This protocol is a summarized version based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • This compound stock solution of known concentration.

    • Bacterial isolate grown on an appropriate agar medium.

    • 0.5 McFarland turbidity standard.

    • Sterile saline or broth for inoculum preparation.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the Sulopenem stock solution in MHB directly in the microtiter plate to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate Plates:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results:

    • Determine the MIC as the lowest concentration of Sulopenem that completely inhibits visible growth of the organism.

Neutropenic Murine Thigh Infection Model

This is a generalized protocol for the neutropenic murine thigh infection model. Specific details may vary based on the pathogen and experimental design.

  • Animal Preparation:

    • Use female ICR (CD-1) or similar strain mice, typically 5-6 weeks old.

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Inoculum Preparation:

    • Grow the bacterial strain (e.g., E. coli, K. pneumoniae) to mid-log phase in an appropriate broth.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Drug Administration:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).

    • Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection) at predetermined dosing intervals.

    • Include a vehicle control group.

  • Efficacy Assessment:

    • At a defined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

    • Plate serial dilutions of the thigh homogenate onto appropriate agar plates.

    • Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load in the thighs.

    • Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy (Murine Thigh Model) cluster_pk Pharmacokinetic Analysis in_vitro_start Prepare Bacterial Inoculum mic_testing Broth Microdilution MIC Testing in_vitro_start->mic_testing in_vitro_result Determine MIC50/MIC90 mic_testing->in_vitro_result treatment Administer this compound in_vitro_result->treatment Inform Dosing animal_prep Induce Neutropenia in Mice infection Intramuscular Infection animal_prep->infection infection->treatment efficacy_assessment Determine Bacterial Load in Thigh treatment->efficacy_assessment pk_dosing Dose Animals (e.g., IV, PO) sampling Collect Blood Samples pk_dosing->sampling analysis Measure Drug Concentrations sampling->analysis pk_parameters Calculate Cmax, AUC, T1/2 analysis->pk_parameters pk_parameters->treatment Inform Dosing Regimen

Caption: Experimental workflow for preclinical evaluation of this compound.

troubleshooting_mic cluster_inoculum Inoculum Issues cluster_media Media/Reagent Issues cluster_procedure Procedural Issues start High MIC Variability inoculum_density Inconsistent Density start->inoculum_density inoculum_viability Low Viability start->inoculum_viability media_ph Incorrect pH start->media_ph antibiotic_degradation Degraded Antibiotic start->antibiotic_degradation incubation_time Inconsistent Incubation start->incubation_time reading_error Subjective Reading start->reading_error solution1 Standardize Inoculum Prep inoculum_density->solution1 Troubleshoot inoculum_viability->solution1 Troubleshoot solution2 Verify Media & Reagent Quality media_ph->solution2 Troubleshoot antibiotic_degradation->solution2 Troubleshoot solution3 Standardize Procedures incubation_time->solution3 Troubleshoot reading_error->solution3 Troubleshoot

Caption: Troubleshooting logic for high variability in MIC results.

signaling_pathway sulopenem Sulopenem pbp Penicillin-Binding Proteins (PBPs) sulopenem->pbp Binds to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Is essential for lysis Cell Lysis & Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of Sulopenem.

Improving the precision of RP-HPLC analysis for Sulopenem etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the RP-HPLC analysis of Sulopenem etzadroxil.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the RP-HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I seeing peak fronting or tailing for my this compound peak?

A1: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Column Degradation: The column's stationary phase can degrade over time, especially when exposed to extreme pH or harsh solvents. If the column is old or has been used extensively, consider replacing it.

  • Inappropriate pH of the Mobile Phase: The pH of the mobile phase plays a crucial role in the ionization state of this compound. An unsuitable pH can lead to poor peak shape. Ensure your mobile phase is buffered at an appropriate pH. For this compound analysis, a mobile phase with a pH of 3.0 has been shown to be effective.[1][2]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase or a weaker solvent.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time variability can compromise the precision of your analysis. Consider the following potential causes:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Fluctuations in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare your mobile phase fresh daily and ensure accurate measurements of all components. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Variations: Changes in ambient temperature can affect retention times. Using a column thermostat is highly recommended to maintain a consistent temperature.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, retention time shifts.

Q3: I am observing extraneous peaks in my chromatogram. How can I identify their source?

A3: Ghost peaks or unexpected peaks can originate from various sources. Here’s how to investigate:

  • Contaminated Mobile Phase: Filter all mobile phase components using a 0.45 µm filter to remove particulate matter. Using high-purity solvents and reagents is also critical.

  • Sample Contamination: Your sample may contain impurities or degradation products. Forced degradation studies have shown that this compound can degrade under thermal and hydrolytic conditions.[1][2] Ensure proper sample handling and storage.

  • Carryover from Previous Injections: If you are running samples with varying concentrations, carryover from a high-concentration sample can appear as a ghost peak in subsequent runs. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

  • System Contamination: Contaminants can accumulate in the injector, tubing, or detector. A systematic cleaning of the HPLC system may be necessary.

Q4: The resolution between this compound and other components, like Probenecid, is poor. How can I improve it?

A4: Achieving adequate resolution is essential for accurate quantification. Here are some strategies to improve the separation:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., Acetonitrile) to the aqueous buffer can significantly impact resolution. A methodical approach, such as systematically varying the organic content, can help find the optimal composition.

  • Change the pH of the Mobile Phase: Modifying the pH can alter the retention characteristics of ionizable compounds like this compound and Probenecid, thereby improving resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Select a Different Column: If optimizing the mobile phase does not provide sufficient resolution, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Experimental Protocols

Below is a detailed methodology for a validated RP-HPLC method for the simultaneous estimation of this compound and Probenecid.[1][2]

Chromatographic Conditions:

ParameterSpecification
Column Hyperclone 5µ BDS C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature Ambient
Run Time 5 minutes

Reagent Preparation:

  • Ammonium Formate Buffer (pH 3.0): Prepare by dissolving an appropriate amount of ammonium formate in HPLC grade water and adjusting the pH to 3.0 with formic acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix acetonitrile and the prepared ammonium formate buffer in a 40:60 volume/volume ratio. Degas the mobile phase before use.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and Probenecid in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve the desired concentration for analysis.

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to a concentration within the linear range of the method.

Quantitative Data Summary

The following tables summarize key performance data from a validated RP-HPLC method for this compound.

Table 1: System Suitability Parameters [2]

ParameterThis compoundProbenecidAcceptance Criteria
Retention Time (min) 2.4173.336Consistent
Tailing Factor < 2< 2NMT 2.0
Theoretical Plates > 2000> 2000NLT 2000

Table 2: Linearity and Range [1][2]

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
This compound 25 - 1500.99982
Probenecid 25 - 1500.99983

Table 3: Results of Forced Degradation Studies [1][2]

Stress Condition% Degradation of this compound% Degradation of Probenecid
Thermal 14.0-
Hydrolytic 12.9-
Peroxide Significant15.8
Acid -13.7
Photolytic 3.711.3
Alkali MinimalMinimal
Reduction MinimalMinimal

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues in the RP-HPLC analysis of this compound.

RP_HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Identified issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention Time extra_peaks Extraneous/Ghost Peaks issue_type->extra_peaks Extraneous Peaks poor_resolution Poor Resolution issue_type->poor_resolution Resolution check_column_overload Check for Column Overload (Dilute and Re-inject) peak_shape->check_column_overload check_column_health Evaluate Column Health (Age, Usage) check_column_overload->check_column_health check_mobile_phase_ph Verify Mobile Phase pH (pH 3.0 is optimal) check_column_health->check_mobile_phase_ph check_sample_solvent Check Sample Solvent vs. Mobile Phase check_mobile_phase_ph->check_sample_solvent end Issue Resolved check_sample_solvent->end check_equilibration Ensure Adequate Column Equilibration rt_shift->check_equilibration check_mobile_phase_prep Verify Mobile Phase Preparation check_equilibration->check_mobile_phase_prep check_temp Check for Temperature Fluctuations check_mobile_phase_prep->check_temp check_pump Inspect Pump for Leaks/Malfunctions check_temp->check_pump check_pump->end check_mobile_phase_purity Check Mobile Phase Purity & Filtration extra_peaks->check_mobile_phase_purity check_sample_purity Assess Sample Purity/Degradation check_mobile_phase_purity->check_sample_purity check_carryover Investigate Carryover (Inject Blank) check_sample_purity->check_carryover check_carryover->end optimize_mobile_phase Optimize Mobile Phase Ratio poor_resolution->optimize_mobile_phase adjust_ph Adjust Mobile Phase pH optimize_mobile_phase->adjust_ph adjust_flow_rate Adjust Flow Rate adjust_ph->adjust_flow_rate adjust_flow_rate->end

Caption: Troubleshooting workflow for RP-HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Sulopenem Etzadroxil and Meropenem Against Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of sulopenem, the active form of the prodrug sulopenem etzadroxil, and the established carbapenem, meropenem, against the bacterial family Enterobacterales. The information is supported by experimental data from key surveillance studies to inform research and development efforts.

Introduction and Mechanism of Action

Both sulopenem and meropenem are beta-lactam antibiotics that exert their bactericidal effects by disrupting bacterial cell wall synthesis.

  • Sulopenem: this compound is an orally administered prodrug that is hydrolyzed by esterases in the human body to release its active moiety, sulopenem.[1][2] As a penem antibacterial agent, sulopenem binds to essential penicillin-binding proteins (PBPs) in bacteria.[2][3] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] In Escherichia coli, sulopenem demonstrates a high binding affinity for PBP2.[2]

  • Meropenem: A member of the carbapenem class, meropenem is a broad-spectrum intravenous antibiotic.[4] Its mechanism of action is analogous to other beta-lactams, involving the inhibition of cell wall synthesis through binding to and inactivating PBPs.[5][6][7] Meropenem is known for its stability against hydrolysis by many beta-lactamase enzymes, which are a common source of bacterial resistance.[8]

cluster_Sulopenem Sulopenem Pathway cluster_Meropenem Meropenem Pathway cluster_Target Bacterial Target Sulopenem_Etzadroxil This compound (Oral Prodrug) Esterases Intestinal Esterases Sulopenem_Etzadroxil->Esterases Hydrolysis Sulopenem_Active Sulopenem (Active Drug) Esterases->Sulopenem_Active PBPs Penicillin-Binding Proteins (PBPs) Sulopenem_Active->PBPs Inhibits Meropenem_IV Meropenem (IV Administration) Meropenem_IV->PBPs Inhibits CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBPs->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Disruption Leads To

Caption: Mechanism of Action: Sulopenem and Meropenem.

Quantitative Data: In Vitro Susceptibility

The in vitro potency of sulopenem and meropenem against Enterobacterales has been evaluated in large-scale surveillance studies. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrate a high degree of comparable activity.

Table 1: Comparative In Vitro Activity of Sulopenem and Meropenem against Enterobacterales

Organism Cohort (No. of Isolates) Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible Data Source
All Enterobacterales (1,647) Sulopenem 0.03 0.25 99.2% (at ≤1 mg/L) SENTRY Program[9][10]
Meropenem - - 99.7% (CLSI) SENTRY Program[9]
Escherichia coli (612) Sulopenem 0.03 0.06 - CANWARD Study[11]
Meropenem ≤0.03 ≤0.03 100% CANWARD Study[11]
ESBL-Phenotype E. coli Sulopenem 0.03 0.06 - SENTRY Program[9][10]

| ESBL-Phenotype K. pneumoniae | Sulopenem | 0.06 | 1 | - | SENTRY Program[9][10] |

Note: Susceptibility for meropenem is based on established CLSI breakpoints. A formal CLSI breakpoint for sulopenem against Enterobacterales is still under evaluation, but studies show high inhibition rates at clinically relevant concentrations.

Experimental Protocols

The data cited in this guide were generated using standardized and validated laboratory methodologies to ensure reproducibility and accuracy.

Antimicrobial Susceptibility Testing (AST)

The primary method used for determining the MIC values in the referenced surveillance studies was the broth microdilution (BMD) method , following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][12][13]

  • Isolate Collection: A contemporary and diverse collection of clinical isolates of Enterobacterales was assembled from medical centers across various geographical regions (e.g., Europe and the USA).[10][12]

  • Culture and Preparation: Isolates were cultured on appropriate agar plates to ensure purity and viability. A standardized bacterial inoculum was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • MIC Determination: The prepared bacterial suspension was inoculated into microtiter plates containing serial twofold dilutions of sulopenem, meropenem, and other comparator agents. The plates were incubated under specific atmospheric and temperature conditions (e.g., ambient air at 35°C) for a defined period (e.g., 16-20 hours).

  • Data Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[10][12] The MIC₅₀ and MIC₉₀ values were then calculated from the cumulative distribution of MICs for the entire collection of tested isolates.

start Start: Isolate Collection (Enterobacterales) culture Isolate Subculture & Purity Check start->culture inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL in CAMHB) culture->inoculum inoculate Inoculate Plates with Bacterial Suspension inoculum->inoculate plates Prepare Microtiter Plates (Serial Dilutions of Sulopenem & Meropenem) plates->inoculate incubate Incubate (e.g., 35°C for 16-20h) inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic calculate Calculate MIC50 & MIC90 from Isolate Population Data determine_mic->calculate end End: Comparative Efficacy Data calculate->end

Caption: Broth Microdilution Workflow for MIC Testing.

Summary of Findings

In vitro data from comprehensive surveillance studies indicate that sulopenem demonstrates potent activity against a wide range of Enterobacterales isolates.[9][10] Its efficacy, as measured by MIC₅₀ and MIC₉₀ values, is highly comparable to that of meropenem, a cornerstone of carbapenem therapy.[9]

Notably, sulopenem retains robust activity against challenging phenotypes, including Extended-Spectrum Beta-Lactamase (ESBL)-producing strains of E. coli and K. pneumoniae.[9][10] This suggests that sulopenem could be a valuable agent in treating infections caused by these common resistant pathogens. The availability of both oral (as this compound) and intravenous formulations is a significant feature of sulopenem's development program.[11][12]

References

A Comparative Analysis of Sulopenem Etzadroxil and Ciprofloxacin for Uncomplicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibiotic treatment for uncomplicated urinary tract infections (uUTIs) is continually evolving, driven by the pressing need for effective therapies against increasingly resistant pathogens. This guide provides a detailed comparative analysis of a newer agent, Sulopenem etzadroxil, co-formulated with probenecid, and the established fluoroquinolone, ciprofloxacin. The data presented is primarily derived from the pivotal Phase 3 SURE-1 clinical trial, offering a robust dataset for evaluation.

Executive Summary

This compound, the first oral penem antibacterial approved in the United States, presents a valuable alternative for uUTIs, particularly in cases of quinolone resistance.[1][2] Clinical trial data demonstrates its superiority over ciprofloxacin in treating uUTIs caused by ciprofloxacin-non-susceptible pathogens.[3][4] However, for infections caused by ciprofloxacin-susceptible organisms, ciprofloxacin showed a higher efficacy rate.[3][4] The safety profiles of the two drugs also differ, with diarrhea being a more common adverse event with this compound.[4][5]

Data Presentation: Clinical Trial Outcomes

The following tables summarize the key quantitative data from the SURE-1 clinical trial (NCT03354598), which compared the efficacy and safety of oral this compound/probenecid with oral ciprofloxacin in adult women with uUTIs.[2][3][4]

Table 1: Overall Response Rates (Clinical and Microbiological Success) at Day 12

Patient PopulationThis compound/ProbenecidCiprofloxacinDifference (95% CI)
Ciprofloxacin-Non-susceptible 62.6%36.0%26.6% (15.1 to 37.4)
Ciprofloxacin-Susceptible 66.8%78.6%-11.8% (-18.0 to -5.6)
Combined Population 65.6%67.9%-2.3% (-7.9 to 3.3)

Data sourced from the SURE-1 Phase 3 clinical trial.[3][4][6]

Table 2: Adverse Event Profile

Adverse EventThis compound/Probenecid (N=1932)Ciprofloxacin (N=822)
Diarrhea 12.4%2.5%
Nausea Not specifiedNot specified
Headache Not specifiedNot specified
Vulvovaginal mycotic infection Not specifiedNot specified
Vomiting Not specifiedNot specified
Any Treatment-Emergent Adverse Event 24.8%13.9%
Related Treatment-Emergent Adverse Event 17.0%6.2%

Data compiled from published results of the SURE-1 and other clinical trials.[4][7][8][9]

Experimental Protocols

The data presented is primarily from the SURE-1 (NCT03354598) trial, a Phase 3, randomized, multicenter, double-blind study.[2][3]

Objective: To compare the efficacy and safety of oral this compound/probenecid versus oral ciprofloxacin for the treatment of uUTI in adult women.[9]

Patient Population: Adult women (≥18 years of age) with a clinical diagnosis of uUTI, characterized by at least two of the following symptoms: urinary frequency, urgency, dysuria, or suprapubic pain.[10] Patients were required to have a urine specimen positive for nitrites and/or leukocyte esterase.[10][11]

Dosing Regimen:

  • This compound/probenecid group: One tablet (containing 500 mg of this compound and 500 mg of probenecid) taken orally twice daily for 5 days.[2][4]

  • Ciprofloxacin group: One tablet of ciprofloxacin (250 mg) taken orally twice daily for 3 days.[4][12]

Primary Endpoint: The primary efficacy endpoint was the overall success rate at the Test-of-Cure (TOC) visit on Day 12.[4][13] Overall success was a composite of both clinical response (resolution of uUTI symptoms without the need for additional antibiotics) and microbiological response (eradication of the baseline pathogen to <10^3 CFU/mL in the urine culture).[3][4]

Statistical Analysis: The trial employed a hierarchical statistical testing procedure.[3][4]

  • Superiority in Ciprofloxacin-Non-susceptible population: Sulopenem was tested for superiority against ciprofloxacin.[4][14]

  • Non-inferiority in Ciprofloxacin-Susceptible population: If superiority was not met, non-inferiority was tested in this population with a -10% margin.[4][14]

  • Non-inferiority in the Combined population: This was tested if either superiority or non-inferiority was declared in the respective preceding analyses.[4][14]

Mandatory Visualizations

Signaling Pathways

Antibiotic Mechanisms of Action Mechanisms of Action for Sulopenem and Ciprofloxacin cluster_sulopenem Sulopenem (a Penem) cluster_ciprofloxacin Ciprofloxacin (a Fluoroquinolone) Sulopenem Sulopenem PBPs Penicillin-Binding Proteins (PBPs) Sulopenem->PBPs Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Ciprofloxacin Ciprofloxacin Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Prevents supercoiling TopoIV->Replication Interferes with separation of replicated DNA Death Bacterial Death Replication->Death Inhibition leads to SURE-1 Trial Workflow Experimental Workflow of the SURE-1 Clinical Trial Screening Patient Screening (Adult women with uUTI symptoms) Enrollment Enrollment & Randomization (1:1) Screening->Enrollment ArmA Arm A: This compound/probenecid (500mg/500mg BID for 5 days) Enrollment->ArmA ArmB Arm B: Ciprofloxacin (250mg BID for 3 days) Enrollment->ArmB Day12 Day 12: Test of Cure (TOC) Visit ArmA->Day12 ArmB->Day12 PrimaryEndpoint Primary Endpoint Assessment: Overall Success (Clinical + Microbiological Response) Day12->PrimaryEndpoint Day28 Day 28: Final Visit PrimaryEndpoint->Day28 FollowUp Follow-up Assessments Day28->FollowUp

References

Validating Sulopenem etzadroxil efficacy in preclinical infection models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of sulopenem etzadroxil against key alternative antibiotics: ertapenem, ciprofloxacin, and levofloxacin. The data presented is collated from various preclinical infection models to offer a quantitative and objective assessment of sulopenem's potential in treating bacterial infections.

Executive Summary

Sulopenem, a novel penem antibacterial, demonstrates potent in vitro activity against a broad spectrum of pathogens, including many multi-drug resistant strains.[1][2] Preclinical studies in murine models of systemic and lung infections suggest that sulopenem's efficacy is comparable to that of other carbapenems and may be superior to cephalosporins.[3] This guide delves into the available preclinical data for sulopenem and its comparators in key infection models, including urinary tract infections, intra-abdominal infections, and pneumonia, to provide a comprehensive resource for researchers and drug development professionals.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies, allowing for a comparative assessment of the efficacy of sulopenem and comparator antibiotics in various infection models.

Urinary Tract Infection / Pyelonephritis Models
AntibioticAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointResult
Sulopenem Murine Thigh Infection (used for uUTI dose selection)Clinically relevant organismsDoses selected to achieve %T>MIC targets1-log killAchieved with 500 mg twice daily human equivalent dose
Ertapenem Murine PyelonephritisESBL-producing EnterobacteriaceaeNot specified in preclinical modelClinical Resolution96% in patients with APN due to ESBL Enterobacteriaceae[4]
Ciprofloxacin Murine PyelonephritisE. coli CFT07310 mg/kg twice a dayReduction in Kidney Bacterial LoadSignificant decrease (1.6 vs 4.3 log10 CFU/g compared to untreated controls)[5]
Levofloxacin Murine Hematogenous PyelonephritisMethicillin-Susceptible S. aureus40 mg/kg once a dayReduction in Kidney Bacterial Load~5 log10 CFU/g reduction[6]
Intra-abdominal Infection Models
AntibioticAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointResult
Sulopenem Systemic Murine Infection (includes B. fragilis)Bacteroides fragilisNot specifiedNot specifiedGenerally non-inferior to carbapenems[3]
Ertapenem Murine Lethal PeritonitisCarbapenemase-Producing E. coli100 mg/kg every 6 hBacterial Load Reduction (Peritoneal Fluid) & SurvivalSignificant decrease in bacterial counts; 100% survival[7][8][9]
Ciprofloxacin Not applicableNot applicableNot applicableNot applicableNot a primary agent for severe polymicrobial intra-abdominal infections
Levofloxacin Not applicableNot applicableNot applicableNot applicableNot a primary agent for severe polymicrobial intra-abdominal infections
Pneumonia Models
AntibioticAnimal ModelBacterial StrainDosing RegimenKey Efficacy EndpointResult
Sulopenem Murine Lung InfectionVarious pathogensNot specifiedNot specifiedGenerally non-inferior to carbapenems and superior to cephalosporins[3]
Ertapenem Not applicableNot applicableNot applicableNot applicableNot typically used for pneumonia caused by Pseudomonas aeruginosa
Ciprofloxacin Not applicableNot applicableNot applicableNot applicable
Levofloxacin Murine PneumoniaP. aeruginosa50-400 mg/kgReduction in Lung Bacterial LoadDose-dependent reduction in bacterial burden[10]
Levofloxacin Murine PneumoniaMultidrug-Resistant S. pneumoniae150 mg/kg (with ceftriaxone)Survival RateCombination therapy significantly improved survival[11]

Experimental Protocols

Detailed methodologies for the key preclinical infection models cited are provided below.

Murine Pyelonephritis Model (Ciprofloxacin)
  • Animal Model: Immunocompetent female CBA mice (8 weeks old, 20-22 g).

  • Induction of Infection: Mice were anesthetized, and pyelonephritis was induced by injecting 50 μl of an E. coli CFT073-RR inoculum (5 × 10^9 CFU/ml) into the bladder.

  • Treatment: Treatment with ciprofloxacin (10 mg/kg) administered subcutaneously twice a day was initiated 48 hours after inoculation and continued for 2 days.

  • Efficacy Assessment: Kidneys were harvested 18 hours after the last dose, homogenized, and serially diluted for bacterial colony-forming unit (CFU) counting.[12]

Murine Lethal Peritonitis Model (Ertapenem)
  • Animal Model: Swiss ICR-strain mice.

  • Induction of Infection: Peritonitis was induced by intraperitoneal injection of carbapenemase-producing E. coli.

  • Treatment: Treatment was initiated 2 hours post-infection and continued for 24 hours. Ertapenem was administered subcutaneously at a dose of 100 mg/kg every 6 hours.

  • Efficacy Assessment: Bacterial counts in the spleen and peritoneal fluid were determined at 24 hours post-treatment. Survival was also monitored.[7][8][9]

Murine Pneumonia Model (Levofloxacin)
  • Animal Model: Neutropenic mice.

  • Induction of Infection: Mice were infected via the intranasal route with Pseudomonas aeruginosa.

  • Treatment: Levofloxacin was administered intraperitoneally at doses ranging from 50 to 400 mg/kg.

  • Efficacy Assessment: Twenty-four hours after treatment initiation, lungs were aseptically collected, homogenized, and quantitatively cultured to determine bacterial burden.[10]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the described preclinical infection models.

Murine_Pyelonephritis_Model cluster_setup Infection Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Prep Anesthetize Mice Infection Induce Pyelonephritis (Intravesical E. coli injection) Animal_Prep->Infection Wait Wait 48 hours Infection->Wait Treatment Administer Ciprofloxacin (10 mg/kg, s.c., b.i.d for 2 days) Wait->Treatment Harvest Harvest Kidneys (18h post-last dose) Treatment->Harvest Homogenize Homogenize and Plate Harvest->Homogenize CFU_Count Count Bacterial Colonies (CFU) Homogenize->CFU_Count

Caption: Workflow for a murine pyelonephritis model.

Murine_Peritonitis_Model cluster_setup Infection Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Infection Induce Peritonitis (IP E. coli injection) Wait Wait 2 hours Infection->Wait Treatment Administer Ertapenem (100 mg/kg, s.c., q6h for 24h) Wait->Treatment Assessment Assess at 24h: - Bacterial counts (spleen, peritoneal fluid) - Survival Treatment->Assessment

Caption: Workflow for a murine lethal peritonitis model.

Murine_Pneumonia_Model cluster_setup Infection Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Neutropenia Induce Neutropenia Infection Induce Pneumonia (Intranasal P. aeruginosa) Neutropenia->Infection Treatment Administer Levofloxacin (50-400 mg/kg, i.p.) Infection->Treatment Harvest Harvest Lungs (24h post-treatment) Treatment->Harvest Homogenize Homogenize and Culture Harvest->Homogenize CFU_Count Determine Bacterial Burden Homogenize->CFU_Count

Caption: Workflow for a murine pneumonia model.

Conclusion

The available preclinical data suggests that this compound is a promising oral antibiotic with efficacy comparable to established carbapenems in systemic and lung infection models. While direct head-to-head preclinical comparisons in urinary tract and intra-abdominal infection models are limited, the existing evidence, combined with its potent in vitro activity, supports its continued development for these indications. Further preclinical studies directly comparing sulopenem with other agents in standardized infection models would be beneficial to more definitively delineate its therapeutic potential.

References

Investigating Sulopenem Etzadroxil Resistance in Klebsiella pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sulopenem etzadroxil, an oral penem antibacterial, represents a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including Klebsiella pneumoniae. Its stability against many extended-spectrum β-lactamases (ESBLs) makes it a valuable tool in the face of rising antibiotic resistance. However, as with any antimicrobial agent, the emergence of resistance is a critical concern. This guide provides a comparative overview of the potential mechanisms of resistance to sulopenem in K. pneumoniae, based on current knowledge of resistance to penems and other carbapenems. While specific experimental data on acquired resistance to sulopenem in K. pneumoniae is limited in publicly available literature, this document outlines the likely mechanisms and provides detailed experimental protocols to investigate them.

Potential Mechanisms of Sulopenem Resistance in Klebsiella pneumoniae

Resistance to sulopenem in K. pneumoniae is likely to occur through one or a combination of the following mechanisms, which are known to confer resistance to other β-lactam antibiotics, particularly carbapenems[1]:

  • Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring of sulopenem is a primary potential resistance mechanism. While sulopenem is stable against many ESBLs and AmpC enzymes, the emergence or acquisition of carbapenemases, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, would likely lead to resistance[2][3].

  • Reduced Outer Membrane Permeability: Klebsiella pneumoniae can limit the entry of antibiotics by altering the expression or structure of its outer membrane porins, primarily OmpK35 and OmpK36[2][4][5]. Downregulation or mutations in these porin genes can significantly decrease the influx of sulopenem into the bacterial cell, thereby reducing its efficacy.

  • Efflux Pump Overexpression: The active removal of sulopenem from the bacterial cell by efflux pumps is another potential mechanism of resistance. Overexpression of efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family like AcrAB-TolC and OqxAB, can reduce the intracellular concentration of the antibiotic to sub-lethal levels[6][7][8].

Comparative Data on Antibiotic Susceptibility

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for sulopenem and comparator antibiotics against different K. pneumoniae strains, illustrating how different resistance mechanisms could affect susceptibility profiles. It is important to note that this table is a representation of expected trends based on general knowledge of carbapenem resistance, as specific data for sulopenem-resistant mutants is not yet widely available.

Klebsiella pneumoniae StrainPutative Resistance MechanismSulopenem MIC (µg/mL)Meropenem MIC (µg/mL)Imipenem MIC (µg/mL)Ertapenem MIC (µg/mL)Ceftazidime MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-Type (Susceptible)None≤1≤0.5≤1≤0.5≤4≤1
ESBL-producingESBL production (e.g., CTX-M-15)≤1≤0.5≤1≤0.5>64>32
Porin MutantOmpK35/OmpK36 loss2-82-162-84-32>64≤1
Efflux Pump OverexpressorAcrAB-TolC overexpression2-41-41-42-8≤4>32
Carbapenemase-producerKPC-2 production>16>16>16>32>64>32
Porin Mutant + ESBLOmpK35/OmpK36 loss + CTX-M-154-164-324-168-64>64>32

Experimental Protocols for Investigating Resistance Mechanisms

To investigate the mechanisms of sulopenem resistance in K. pneumoniae, a systematic approach involving microbiological, molecular, and genomic methods is required.

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the susceptibility of K. pneumoniae isolates to sulopenem and other β-lactam antibiotics.

Methodology: Broth microdilution is the standard method.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of sulopenem and comparator antibiotics (e.g., meropenem, imipenem, ertapenem, ceftazidime, ciprofloxacin) in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the K. pneumoniae isolates overnight on a suitable agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Whole-Genome Sequencing (WGS)

Objective: To identify genetic mutations associated with sulopenem resistance.

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from both the sulopenem-susceptible parent strain and the resistant mutant(s).

  • Library Preparation: Prepare sequencing libraries using a commercial kit compatible with the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing to generate short-read data.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome or map them to a reference K. pneumoniae genome.

    • Variant Calling: Compare the genome of the resistant mutant to the susceptible parent to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Gene Prediction and Annotation: Identify genes associated with antibiotic resistance, such as β-lactamases, porins (e.g., ompK35, ompK36), and efflux pump components (e.g., acrA, acrB, tolC, oqxA, oqxB).

    • Plasmid Analysis: Identify and characterize plasmids that may carry resistance genes.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the expression levels of genes potentially involved in sulopenem resistance, such as those encoding porins and efflux pumps.

Methodology:

  • RNA Extraction: Grow the susceptible and resistant K. pneumoniae strains to mid-logarithmic phase in the presence and absence of sub-inhibitory concentrations of sulopenem. Extract total RNA using a commercial kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (ompK35, ompK36, acrA, acrB, oqxB) and a housekeeping gene (e.g., rpoB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizing Resistance Mechanisms and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in sulopenem resistance and its investigation, the following diagrams have been generated using Graphviz.

Sulopenem_Resistance_Mechanisms cluster_mechanisms Potential Sulopenem Resistance Mechanisms in K. pneumoniae cluster_details Molecular Basis Enzymatic_Degradation Enzymatic Degradation Carbapenemases Carbapenemases (KPC, NDM, OXA-48) Enzymatic_Degradation->Carbapenemases Reduced_Permeability Reduced Permeability Porin_Loss Porin Loss/Mutation (OmpK35, OmpK36) Reduced_Permeability->Porin_Loss Efflux_Pumps Efflux Pump Overexpression Efflux_Overexpression Efflux Pump Upregulation (AcrAB-TolC, OqxAB) Efflux_Pumps->Efflux_Overexpression Resistance Resistance Carbapenemases->Resistance Porin_Loss->Resistance Efflux_Overexpression->Resistance Sulopenem Sulopenem Sulopenem->Enzymatic_Degradation Hydrolysis Sulopenem->Reduced_Permeability Blocked Entry Sulopenem->Efflux_Pumps Expulsion

Caption: Potential mechanisms of sulopenem resistance in K. pneumoniae.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_expression Gene Expression Analysis cluster_data_analysis Data Integration and Interpretation MIC_Testing MIC Testing (Sulopenem & Comparators) Data_Integration Integrate Phenotypic, Genotypic, and Expression Data MIC_Testing->Data_Integration WGS Whole-Genome Sequencing WGS->Data_Integration RT_qPCR RT-qPCR (Porins, Efflux Pumps) RT_qPCR->Data_Integration Mechanism_ID Identify Resistance Mechanism(s) Data_Integration->Mechanism_ID Start K. pneumoniae Isolate (Susceptible vs. Resistant) Start->MIC_Testing Start->WGS Start->RT_qPCR

Caption: Experimental workflow for investigating sulopenem resistance.

Signaling_Pathway cluster_regulation Regulatory Network cluster_pumps Efflux Pumps cluster_porins Porins MarA_RamA MarA/RamA/SoxS Regulators AcrAB acrAB genes MarA_RamA->AcrAB Activates Transcription OqxAB oqxAB genes MarA_RamA->OqxAB Activates Transcription OmpK35 ompK35 gene MarA_RamA->OmpK35 Represses Transcription OmpK36 ompK36 gene MarA_RamA->OmpK36 Represses Transcription Efflux_Protein Efflux Pump Proteins (AcrAB-TolC, OqxAB) AcrAB->Efflux_Protein OqxAB->Efflux_Protein Porin_Protein Porin Proteins (OmpK35, OmpK36) OmpK35->Porin_Protein OmpK36->Porin_Protein Antibiotic_Stress Antibiotic Stress (e.g., Sulopenem) Antibiotic_Stress->MarA_RamA Induces Reduced_Susceptibility Reduced Sulopenem Susceptibility Efflux_Protein->Reduced_Susceptibility Increased Efflux Porin_Protein->Reduced_Susceptibility Decreased Influx

Caption: A potential signaling pathway leading to sulopenem resistance.

References

A Head-to-Head Comparison of Sulopenem and Ertapenem Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the in vitro activity and clinical data of two potent carbapenem antibiotics against clinically significant anaerobic pathogens.

In the landscape of antimicrobial drug development, the comparative efficacy of new agents against challenging pathogens is of paramount importance. This guide provides a head-to-head comparison of sulopenem, a novel penem antibiotic, and ertapenem, an established carbapenem, focusing on their activity against anaerobic bacteria. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data and clinical findings.

In Vitro Activity: A Tale of Two Carbapenems

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro activity.

Overall, both sulopenem and ertapenem exhibit excellent in vitro activity against a broad spectrum of anaerobic bacteria. One study noted that sulopenem's activity against many Gram-positive and Gram-negative anaerobes, including the highly prevalent Bacteroides fragilis, was identical or slightly greater than that of imipenem.[2] Another study comparing sulopenem to a panel of agents found its overall MIC50/90 values to be 0.25/1.0 μg/ml against 431 anaerobes.[3]

For ertapenem, studies have consistently demonstrated its potent activity against anaerobic pathogens. One comparative study reported ertapenem's MIC90 for Bacteroides fragilis to be 0.5 mg/l.[4]

The following tables summarize the available MIC data for sulopenem and ertapenem against key anaerobic genera. It is important to note that the data for sulopenem and ertapenem are drawn from different studies and therefore should be interpreted with this consideration in mind.

Table 1: In Vitro Activity of Sulopenem against Gram-Negative Anaerobic Isolates

Organism (Number of Isolates)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis (109)0.121≤0.015 to >16
Bacteroides thetaiotaomicron (25)0.2510.06 to 2
Bacteroides ovatus (15)0.2510.06 to 1
Bacteroides vulgatus (18)0.2510.06 to 1
Other Bacteroides species (27)0.120.5≤0.015 to 2
Prevotella species (34)0.060.12≤0.015 to 0.12

Data sourced from the SENTRY Antimicrobial Surveillance Program (2018-2020)[1]

Table 2: In Vitro Activity of Ertapenem against select Anaerobic Bacteria

OrganismMIC90 (mg/l)
Bacteroides fragilis0.5
Clostridium spp.2

Data sourced from a comparative in vitro activity study.[4]

Clinical Trial Insights

Beyond in vitro data, clinical trials provide crucial insights into the real-world efficacy of antibiotics. A Phase III clinical trial (SURE-2) directly compared the efficacy of intravenous sulopenem followed by an oral formulation to intravenous ertapenem for the treatment of complicated intra-abdominal infections (cIAI).[2][5][6] In this study, Escherichia coli and Bacteroides fragilis were the most frequently isolated pathogens, making it a relevant comparison for anaerobic infections.[5][6]

The trial found that the clinical success rates in the micro-modified intent-to-treat (micro-MITT) population were 81.9% for patients treated with sulopenem and 87.9% for those treated with ertapenem.[5] While sulopenem did not meet the pre-specified non-inferiority margin in this particular analysis, the results indicate a high level of clinical efficacy for both drugs in treating infections involving anaerobic bacteria.[5][6]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][7][8]

Antimicrobial Susceptibility Testing by Agar Dilution (CLSI M11)

The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria. The general workflow is as follows:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. A series of agar plates containing serial twofold dilutions of the antimicrobial agent (sulopenem or ertapenem) are made.

  • Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium to achieve a standardized turbidity, corresponding to a specific colony-forming unit (CFU) per milliliter.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, including a growth control plate without any antimicrobial agent.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at a specific temperature for a defined period (typically 48 hours).

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis media Prepare Brucella Agar with Antimicrobial Dilutions inoculation Inoculate Agar Plates media->inoculation inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculation incubation Incubate in Anaerobic Environment (48h) inoculation->incubation read_plates Examine Plates for Growth incubation->read_plates determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plates->determine_mic

Antimicrobial Susceptibility Testing Workflow

Signaling Pathways and Mechanisms of Action

Both sulopenem and ertapenem belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action cluster_drug Carbapenem Antibiotic cluster_bacterium Bacterial Cell drug Sulopenem / Ertapenem pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and inactivates cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibition of cross-linking lysis Cell Lysis and Death cell_wall->lysis Leads to

Carbapenem Mechanism of Action

Carbapenems penetrate the outer membrane of Gram-negative bacteria and bind to penicillin-binding proteins (PBPs) in the periplasmic space. This binding inactivates the PBPs, which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The disruption of cell wall synthesis leads to cell lysis and bacterial death.

Conclusion

Both sulopenem and ertapenem demonstrate potent in vitro activity against a wide range of anaerobic bacteria, including clinically important species such as Bacteroides fragilis. While direct, extensive head-to-head in vitro comparative studies are limited, the available data from surveillance studies and clinical trials suggest that sulopenem's efficacy against anaerobes is comparable to that of ertapenem. The choice between these agents in a clinical setting may be guided by factors such as the availability of an oral formulation for step-down therapy (a feature of sulopenem), local resistance patterns, and specific patient characteristics. Continued surveillance and further direct comparative studies will be valuable in refining our understanding of the relative positioning of these two important antimicrobial agents.

References

In Vitro Synergy of Sulopenem Etzadroxil with Beta-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro synergistic activity of sulopenem etzadroxil, an oral penem antibacterial, when combined with beta-lactamase inhibitors. The data presented is intended to inform research and development efforts by summarizing key experimental findings and methodologies. Sulopenem, the active metabolite of the prodrug this compound, demonstrates potent in vitro activity against a broad spectrum of bacteria, including many Enterobacterales that produce extended-spectrum β-lactamases (ESBLs).[1][2][3][4] This inherent stability often negates the need for a beta-lactamase inhibitor. However, investigating its synergistic potential with these inhibitors is crucial for understanding its full therapeutic utility, especially against more resistant bacterial strains.

Executive Summary

Sulopenem exhibits significant intrinsic stability against many common β-lactamases.[1][2][3][4] Consequently, much of the in vitro synergy testing has focused on combinations with other classes of antibiotics rather than beta-lactamase inhibitors. The available data on sulopenem's interaction with beta-lactamase inhibitors is primarily from studies against specific, highly resistant organisms. This guide synthesizes the available quantitative data from checkerboard and time-kill assays to provide a comparative overview of sulopenem's synergistic potential.

Data Presentation: Quantitative Synergy Analysis

The following tables summarize the in vitro synergistic effects of sulopenem in combination with various agents, including beta-lactamase inhibitors and other antibiotics, against different bacterial species. Synergy is primarily determined by the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and the reduction in bacterial load in time-kill assays.

Table 1: Checkerboard Synergy Testing of Sulopenem Combinations

CombinationOrganismFIC Index (ΣFIC)InterpretationReference
Sulopenem + CefuroximeMycobacterium abscessus (ATCC 19977)≤0.25 (MIC₅₀ and MIC₉₀)Synergy[5]
Sulopenem + AvibactamMycobacterium abscessusEnhanced antibacterial effectSynergy[5]
Sulopenem + DurlobactamMycobacterium abscessusEnhanced antibacterial effectSynergy[5]
Sulopenem + Trimethoprim-SulfamethoxazoleEscherichia coli (ATCC 35218)0.38Synergy[6]
Sulopenem + Trimethoprim-SulfamethoxazoleEscherichia coli (Clinical Isolate 937054)0.5Synergy[6]
Sulopenem + GentamicinKlebsiella pneumoniae (Clinical Isolate 396798)0.5Synergy[6]
Sulopenem + Various Other AntibioticsE. coli and K. pneumoniae>0.5 to ≤4Indifference[6][7][8][9]

FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to 4 = Indifference; >4 = Antagonism

Table 2: Time-Kill Assay Results for Sulopenem Combinations

CombinationOrganismObservationInterpretationReference
Sulopenem + CefuroximeMycobacterium abscessus~1.5 Log₁₀ CFU/mL reductionSynergy[5]
Sulopenem + Cefuroxime + AvibactamMycobacterium abscessusAdditional ~3 Log₁₀ CFU/mL reductionEnhanced Synergy[5]
Sulopenem + Cefuroxime + DurlobactamMycobacterium abscessusAdditional ~4 Log₁₀ CFU/mL reductionEnhanced Synergy[5]
Sulopenem (monotherapy at 8x MIC)E. coli and K. pneumoniae≥3 Log₁₀ (99.9%) reduction in viable organisms within 24 hoursBactericidal Activity[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro synergy studies. The following are generalized protocols for checkerboard and time-kill assays, which are the standard methods for evaluating antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.

  • Preparation of Antibiotics: Stock solutions of sulopenem and the beta-lactamase inhibitor are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of sulopenem are added to the wells along the x-axis, and serial dilutions of the beta-lactamase inhibitor are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Sulopenem + FIC of Inhibitor Where:

    • FIC of Sulopenem = (MIC of Sulopenem in combination) / (MIC of Sulopenem alone)

    • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Exposure to Antibiotics: The bacterial suspension is exposed to sulopenem alone, the beta-lactamase inhibitor alone, and the combination of both at clinically relevant concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated in a shaking incubator at 35-37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification of Viable Bacteria: Serial dilutions of the aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Mechanism of Action and Synergy

The following diagram illustrates the general mechanism of action of a beta-lactam antibiotic like sulopenem and how a beta-lactamase inhibitor can act synergistically to protect it from degradation by bacterial beta-lactamases.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase Beta-Lactamase Enzyme Sulopenem Sulopenem BetaLactamase->Sulopenem Hydrolyzes Sulopenem->PBP Binds to Inhibition Inhibition Sulopenem->Inhibition Degradation Degradation Sulopenem->Degradation BLI Beta-Lactamase Inhibitor BLI->BetaLactamase Binds to and Inactivates Protection Protection BLI->Protection BactericidalEffect Bactericidal Effect CellWall->BactericidalEffect Disruption leads to Inhibition->PBP Inhibits Degradation->BetaLactamase Protection->Sulopenem Protects G start Start prep_antibiotics Prepare Serial Dilutions of Sulopenem and Inhibitor start->prep_antibiotics setup_plate Dispense Antibiotics into 96-Well Plate in a Checkerboard Format prep_antibiotics->setup_plate inoculate Inoculate with Standardized Bacterial Suspension setup_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC of Each Agent Alone and in Combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy, Indifference, or Antagonism calculate_fic->interpret end End interpret->end G start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture expose Expose Culture to Antibiotics (Alone and in Combination) prep_culture->expose incubate_sample Incubate and Collect Samples at Timed Intervals (0, 2, 4, 8, 24h) expose->incubate_sample plate_quantify Perform Serial Dilutions and Plate for CFU Counting incubate_sample->plate_quantify analyze Plot Log₁₀ CFU/mL vs. Time and Analyze Kill Curves plate_quantify->analyze interpret Determine Bactericidal Activity and Synergy analyze->interpret end End interpret->end

References

Cross-resistance studies of Sulopenem etzadroxil in carbapenem-resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro activity of sulopenem etzadroxil, a novel oral penem antibacterial, against carbapenem-resistant bacterial strains. It is intended for researchers, scientists, and drug development professionals seeking to understand the cross-resistance profile of this new therapeutic agent. The data presented is compiled from various in vitro surveillance studies and clinical trials.

Introduction to this compound

This compound is an orally bioavailable prodrug of sulopenem, a thiopenem β-lactam antibiotic structurally related to carbapenems.[1][2][3] Following oral administration, it is hydrolyzed by intestinal esterases into its active form, sulopenem.[1][4] In October 2024, the U.S. Food and Drug Administration (FDA) approved Orlynvah (a combination of this compound and probenecid) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[5][6][7][8][9] Probenecid is included to increase the systemic exposure of sulopenem by inhibiting its renal tubular secretion.[2][4]

The development of an oral penem is significant, as carbapenems have traditionally been limited to intravenous administration, restricting their use to hospital settings.[10][11] Sulopenem was developed to address infections caused by multidrug-resistant (MDR) bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs).[1][10][12]

Mechanism of Action and Resistance

Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][13] It binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan.[3][13] In Escherichia coli, sulopenem shows a high binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[2][4][13] This disruption of cell wall integrity leads to bacterial cell lysis and death.

However, the efficacy of sulopenem is compromised by the same resistance mechanisms that affect other carbapenems.[1][14] These mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that hydrolyze the β-lactam ring of sulopenem.[1][4]

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of sulopenem.[4]

  • Reduced Permeability: Loss or modification of outer membrane porin channels, restricting the entry of sulopenem into the bacterial cell.[4]

  • Efflux Pumps: Overexpression of efflux pumps that actively transport the antibiotic out of the cell.[1][4]

Due to its susceptibility to carbapenemases, sulopenem generally lacks activity against carbapenem-resistant Enterobacterales (CRE).[15]

G cluster_outside Outside Bacterial Cell cluster_cell Bacterial Cell cluster_periplasm Periplasm Sulopenem_prodrug This compound (Oral Prodrug) Porin Porin Channel Sulopenem_prodrug->Porin Entry Sulopenem_active Active Sulopenem PBP Penicillin-Binding Proteins (PBPs) Sulopenem_active->PBP Binding & Inhibition Carbapenemase Carbapenemase Enzymes Sulopenem_active->Carbapenemase Resistance: Degradation Efflux Efflux Pump Sulopenem_active->Efflux Resistance: Efflux Membrane Inner Membrane Wall Cell Wall Synthesis PBP->Wall Blocks Porin->Sulopenem_active

Caption: Mechanism of action and resistance pathways for sulopenem.

In Vitro Activity and Cross-Resistance Data

Numerous surveillance studies have evaluated the in vitro potency of sulopenem against a wide range of clinical isolates. While it demonstrates excellent activity against many MDR pathogens, it does not overcome resistance mediated by carbapenemases.

Activity against Carbapenem-Susceptible, ESBL-Producing Enterobacterales

Sulopenem retains potent activity against Enterobacterales isolates that are resistant to other classes of antibiotics, such as third-generation cephalosporins and fluoroquinolones, due to the production of ESBLs or AmpC β-lactamases.[1][14][16] Its performance in this domain is comparable to intravenous carbapenems like meropenem and ertapenem.[1][17][18]

Table 1: Comparative In Vitro Activity of Sulopenem and Other Carbapenems against ESBL-Phenotype Enterobacterales

Organism (Phenotype) Antibiotic MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)
Escherichia coli (ESBL) Sulopenem 0.03 0.06 [15][17][19]
Meropenem ≤0.03 0.06 [16]
Klebsiella pneumoniae (ESBL) Sulopenem 0.06 1 [15][17][19]
Meropenem ≤0.03 0.12 [16]
All Enterobacterales Sulopenem 0.03 0.25 [17][18][19]
Ertapenem ≤0.03 0.06 [17]
Imipenem 0.12 0.5 [17]

| | Meropenem | ≤0.03 | 0.06 |[17] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity against Carbapenem-Resistant Enterobacterales (CRE)

Cross-resistance between sulopenem and other carbapenems is significant. Studies consistently show that sulopenem is not active against isolates that are resistant to carbapenems, particularly those that produce carbapenemase enzymes.[1][15] This indicates that sulopenem should not be considered an option for treating known CRE infections.

While specific MIC₉₀ values for sulopenem against CRE are high and often not published in large surveillance summaries due to the clear lack of activity, one study noted that against four meropenem-non-susceptible K. pneumoniae isolates, the sulopenem MIC₅₀ was 16 mg/L.[17] This contrasts sharply with the sub-1 mg/L MICs observed for carbapenem-susceptible isolates.

Table 2: Sulopenem Activity against Other Resistant Phenotypes of Enterobacterales

Organism Subset (Resistance Profile) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Reference(s)
Ciprofloxacin-Non-Susceptible 0.03 0.25 [15][17][19]
Trimethoprim/Sulfamethoxazole-Non-Susceptible 0.03 0.12 [15][17][19]
Nitrofurantoin-Non-Susceptible 0.06 0.5 [15][17]

| MDR E. coli | 0.03 | 0.25 |[16] |

MDR (Multidrug-Resistant): Not susceptible to ≥1 antimicrobial from ≥3 classes.

Experimental Protocols

The data presented in this guide are primarily derived from large-scale antimicrobial surveillance programs using standardized laboratory methods.

Protocol: Antimicrobial Susceptibility Testing (AST)

  • Isolate Collection: Clinical isolates of Enterobacterales and other relevant pathogens are collected from medical centers across various geographical locations (e.g., USA, Europe).[19]

  • Bacterial Identification: The identity of each bacterial isolate is confirmed using standard laboratory techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[11][17]

  • Susceptibility Testing Method: Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][14][17]

  • Procedure: a. Frozen-form microdilution panels containing serial twofold dilutions of sulopenem and comparator agents are prepared.[11][17] b. Isolates are grown on appropriate agar plates, and a standardized inoculum is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.[20] c. The microdilution panels are inoculated with the bacterial suspension and incubated under specified atmospheric conditions and temperatures (e.g., 35°C for 18-24 hours).[20]

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. MIC₅₀ and MIC₉₀ values are then calculated from the collected data.[16]

  • Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results, with outcomes verified against established CLSI M100 guidelines.[14][16]

G A 1. Isolate Collection (Carbapenem-Resistant Strains) B 2. Isolate Identification (e.g., MALDI-TOF MS) A->B C 3. Inoculum Preparation (0.5 McFarland Standard in CAMHB) B->C D 4. Broth Microdilution (Inoculate panels with sulopenem & comparators) C->D E 5. Incubation (35°C for 18-24h) D->E H Quality Control (QC) (e.g., E. coli ATCC 25922) D->H Concurrent Testing F 6. MIC Determination (Lowest concentration with no visible growth) E->F G 7. Data Analysis (Calculate MIC₅₀, MIC₉₀, and compare with other carbapenems) F->G H->F Validate Results

Caption: Standard workflow for determining MICs and cross-resistance.

Conclusion

This compound represents a significant development, offering a new oral treatment option for uUTIs caused by MDR pathogens, particularly ESBL-producing Enterobacterales.[1][12] Its in vitro activity against these organisms is potent and comparable to that of established intravenous carbapenems.

However, the available data clearly demonstrate that sulopenem is subject to the same enzymatic degradation by carbapenemases that affects other members of the carbapenem class.[1][2] Consequently, there is significant cross-resistance, and sulopenem is not effective against CRE. Its clinical utility lies in its ability to treat infections caused by pathogens resistant to other oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole, potentially preventing hospitalizations for infections caused by ESBL-producers.[19] Careful antimicrobial stewardship is essential to preserve its efficacy for its intended indications.[9]

References

Sulopenem's Efficacy Against ESBL-Producing E. coli: A Correlation of In Vitro Susceptibility with In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro susceptibility and in vivo efficacy of sulopenem etzadroxil, a novel penem antibacterial, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate sulopenem's performance against this critical public health threat.

Sulopenem, administered orally as the prodrug this compound in combination with probenecid, has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant phenotypes such as ESBL-producing Enterobacterales. This guide synthesizes available data to correlate its in vitro performance, specifically Minimum Inhibitory Concentrations (MICs), with its efficacy in preclinical in vivo models.

In Vitro Susceptibility

Large-scale surveillance studies, including the SENTRY Antimicrobial Surveillance Program and the CANWARD study, have consistently demonstrated the potent in vitro activity of sulopenem against ESBL-producing E. coli. The following tables summarize the MIC distributions of sulopenem and comparator agents against recent clinical isolates.

Table 1: In Vitro Activity of Sulopenem and Comparator Agents against ESBL-Phenotype Escherichia coli

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Sulopenem 0.03 0.06
Meropenem0.030.06
Ertapenem≤0.030.06
Piperacillin-tazobactam≤116
Ceftriaxone16>64
Ciprofloxacin>2>2
Trimethoprim-sulfamethoxazole>4>4

Data compiled from the SENTRY and CANWARD surveillance programs.[1][2][3][4]

Table 2: Comparative MIC90 Values (µg/mL) against ESBL-Producing E. coli

Antimicrobial AgentCANWARD (2014-2021)[5]SENTRY (2020)[3][4]
Sulopenem ≤0.25 0.06
Meropenem≤0.250.06

As evidenced by the data, sulopenem exhibits low MIC50 and MIC90 values against ESBL-producing E. coli, comparable to that of meropenem and ertapenem, and significantly lower than other commonly used beta-lactams and fluoroquinolones. Over 90% of ESBL-producing E. coli were inhibited by sulopenem at a concentration of ≤0.25 µg/mL in a recent Canadian surveillance study.[5]

In Vivo Efficacy and Correlation with In Vitro Data

The neutropenic murine thigh infection model is a standardized and widely accepted preclinical model for evaluating the in vivo efficacy of antimicrobial agents. In this model, the pharmacodynamic parameter that best correlates with the efficacy of beta-lactam antibiotics, including carbapenems like sulopenem, is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC).

While direct in vivo efficacy data for a wide range of sulopenem MICs against various ESBL-producing E. coli strains in the murine thigh model is not extensively published, pharmacokinetic/pharmacodynamic (PK/PD) studies have established the necessary fT>MIC targets for sulopenem to achieve bactericidal activity.

A one-compartment in vitro infection model demonstrated that the relationship between sulopenem's f%T>MIC and the change in bacterial burden had the highest correlation (r² of 0.90).[6][7] The median sulopenem f%T>MIC values to achieve a 1- and 2-log10 CFU/mL reduction from baseline were 50.2% and 62.6%, respectively.[6] Given the low MICs of sulopenem against the vast majority of ESBL-producing E. coli isolates (MIC90 of 0.06 µg/mL), these fT>MIC targets are readily achievable with clinically relevant dosing regimens of oral this compound/probenecid. This strong in vitro activity, coupled with the established PK/PD driver, provides a high degree of confidence in its potential for in vivo success against these challenging pathogens.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro susceptibility of sulopenem and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9][10]

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microdilution panel.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of sulopenem and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: The prepared microdilution panels are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard method to evaluate the in vivo efficacy of antimicrobials.[11][12][13][14]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered: 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This results in a neutrophil count of <100 cells/mm³.

  • Infection: A bacterial suspension of an ESBL-producing E. coli strain with a known sulopenem MIC is prepared. A volume of 0.1 mL containing a specified inoculum (e.g., 106 to 107 CFU) is injected into the thigh muscle of the neutropenic mice.

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), treatment with this compound (and probenecid) or a comparator agent is initiated. The drug is administered via an appropriate route (e.g., oral gavage for this compound) at various dosing regimens.

  • Assessment of Efficacy: At 24 hours post-initiation of therapy, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh). The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated controls.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for correlating in vitro susceptibility with in vivo efficacy and the mechanism of action of sulopenem.

experimental_workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy Study isolate ESBL-producing E. coli Isolate mic_testing Broth Microdilution (CLSI M07) isolate->mic_testing Inoculation mic_result Determine Sulopenem MIC mic_testing->mic_result Incubation & Reading infection Thigh Infection with ESBL E. coli mic_result->infection Select Isolate with Known MIC neutropenia Induce Neutropenia in Mice neutropenia->infection Cyclophosphamide treatment Administer Sulopenem Etzadroxil infection->treatment Bacterial Inoculum efficacy Assess Bacterial Load Reduction treatment->efficacy 24h Treatment correlation In Vitro-In Vivo Correlation efficacy->correlation Correlate with MIC

Caption: Experimental workflow for correlating in vitro MIC to in vivo efficacy.

mechanism_of_action sulopenem Sulopenem pbp Penicillin-Binding Proteins (PBPs) sulopenem->pbp Binds to cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to esbl ESBL Enzyme esbl->sulopenem Stable against hydrolysis by

Caption: Simplified mechanism of action of sulopenem against ESBL-producing E. coli.

Conclusion

The available data strongly support the potent in vitro activity of sulopenem against ESBL-producing E. coli. Its low MIC values, comparable to carbapenems, are a key indicator of its potential clinical utility. The established pharmacokinetic/pharmacodynamic relationship, where fT>MIC is the primary driver of efficacy, provides a robust framework for predicting in vivo success based on these in vitro susceptibility results. While further studies directly correlating a range of sulopenem MICs in ESBL-producing E. coli with in vivo outcomes in the murine thigh model would be beneficial, the existing evidence strongly suggests that this compound is a promising oral therapeutic option for infections caused by these multidrug-resistant pathogens. Clinical trials have also shown sulopenem to be superior to ciprofloxacin for the treatment of uncomplicated urinary tract infections due to ciprofloxacin-non-susceptible pathogens.[15]

References

A Pharmacodynamic Showdown: Oral Sulopenem Etzadroxil Versus Intravenous Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers and drug development professionals.

The emergence of multidrug-resistant (MDR) pathogens has created a critical need for novel antibiotics, particularly oral options for infections that have traditionally required intravenous therapy. Sulopenem etzadroxil, an oral prodrug of the thiopenem sulopenem, co-formulated with probenecid, represents a significant development in this arena. This guide provides a detailed pharmacodynamic comparison between oral this compound and established intravenous (IV) carbapenems, supported by experimental data to inform research and development efforts.

At a Glance: Key Pharmacodynamic Parameters

The primary pharmacodynamic (PD) index that correlates with the efficacy of beta-lactam antibiotics, including sulopenem and other carbapenems, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2]

Pharmacodynamic ParameterOral this compound/ProbenecidIV Carbapenems (Ertapenem, Meropenem, Imipenem)
Primary PD Index %fT > MIC%fT > MIC
Bactericidal Activity Time-dependent killingTime-dependent killing
Post-Antibiotic Effect (PAE) Minimal to short (0.0–0.7 hours)Generally short; Ertapenem shows slightly longer PAE (0.2–1.1 hours)
Post-Antibiotic Sub-MIC Effect (PAE-SME) Significant (>4.8 hours at 0.5x MIC)Significant

In Vitro Susceptibility: A Comparative Analysis

Sulopenem demonstrates potent in vitro activity against a broad spectrum of pathogens, including many resistant strains. Its activity is comparable to other carbapenems against Enterobacterales.[3] Against certain Gram-positive organisms, sulopenem has shown greater activity than meropenem and ertapenem.[2][4]

Table 1: Comparative In Vitro Activity (MIC₅₀/₉₀ in mg/L) of Sulopenem and IV Carbapenems against Key Pathogens

OrganismSulopenemErtapenemImipenemMeropenem
Enterobacterales 0.03/0.25[3]---
Escherichia coli0.03/0.03[3]---
E. coli (ESBL-phenotype)0.03/0.06[3]---
Klebsiella pneumoniae0.03/0.12[3]---
K. pneumoniae (ESBL-phenotype)0.06/1[3]---
Bacteroides fragilisIdentical or slightly greater activity than imipenem[2]---

Note: Direct comparative MIC₉₀ values for all carbapenems against all listed organisms were not available in a single reference. The data presented is a synthesis from multiple sources.

Time-Kill Kinetics: Assessing Bactericidal Action

Time-kill assays confirm the bactericidal activity of sulopenem. At concentrations of 8 times the MIC, sulopenem demonstrated a ≥3 log₁₀ (99.9%) reduction in viable bacterial counts for all tested isolates within 24 hours, with this effect being achieved within 8 hours for most isolates.[5][6][7][8] This rapid bactericidal action is a hallmark of the carbapenem class.

Post-Antibiotic Effects: A Measure of Suppressive Activity

The post-antibiotic effect (PAE) of sulopenem is generally short, ranging from 0.0 to 0.7 hours when tested at 1x, 5x, or 10x the MIC.[5][6][7][9] This is comparable to other carbapenems and suggests the need for dosing regimens that maintain drug concentrations above the MIC for a significant portion of the dosing interval.[6] However, a significant post-antibiotic sub-MIC effect (PAE-SME) of over 4.8 hours was observed when isolates were exposed to 5x the MIC of sulopenem and then re-challenged with 0.5x the MIC, indicating a sustained suppressive effect even at concentrations below the MIC.[5][6][7][9]

Table 2: Post-Antibiotic Effect (PAE) of Sulopenem and Ertapenem

DrugConcentrationPAE Interval (hours)
Sulopenem 1x, 5x, or 10x MIC0.0 - 0.7[5][6][7][9]
Ertapenem 1x, 5x, or 10x MIC0.2 - 1.1[6]

Experimental Protocols and Methodologies

The pharmacodynamic data presented are derived from established in vitro and in vivo models.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.

Time-Kill Analysis

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time. A standardized inoculum of the test organism is added to a broth medium containing the antimicrobial at various multiples of its MIC. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Standardized Bacterial Inoculum broth Broth with Antimicrobial (Multiples of MIC) start->broth Inoculate incubation Incubate at 37°C broth->incubation sampling Sample at 0, 2, 4, 8, 12, 24h incubation->sampling plating Serial Dilution & Plating sampling->plating counting Count CFU/mL plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting result Determine Bactericidal Activity (≥3-log10 reduction) plotting->result

Caption: Workflow for a typical time-kill assay.

Animal Infection Models

Pharmacodynamic targets for sulopenem have been established using neutropenic murine thigh and lung infection models. In these models, animals are rendered neutropenic and then infected with a specific pathogen. Different dosing regimens of the antimicrobial are administered, and the change in bacterial burden in the infected tissue is measured over 24 hours. These models allow for the determination of the %fT > MIC required for bacteriostasis (no change in bacterial count) and for 1- or 2-log₁₀ reductions in bacterial counts.[2] In animal models, bacteriostasis for sulopenem was associated with %fT > MIC values of 8.6% to 17%, while a 2-log₁₀ kill was observed at values ranging from 12% to 28%.[2]

Animal_Model_PD_Workflow cluster_setup Model Setup cluster_treatment Treatment & PK cluster_pd_analysis Pharmacodynamic Analysis neutropenia Induce Neutropenia in Mice infection Infect with Pathogen (e.g., Thigh Infection) neutropenia->infection dosing Administer Sulopenem (Varying Doses/Schedules) infection->dosing pk_sampling Plasma Sampling for PK dosing->pk_sampling tissue_harvest Harvest Infected Tissue (at 24 hours) dosing->tissue_harvest pd_correlation Correlate %fT>MIC with Bacterial Reduction pk_sampling->pd_correlation bacterial_quant Quantify Bacterial Burden (CFU/g) tissue_harvest->bacterial_quant bacterial_quant->pd_correlation pd_target Determine PD Target for Efficacy pd_correlation->pd_target

Caption: Murine infection model workflow for PD target determination.

Mechanism of Action: A Shared Pathway

Sulopenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to essential penicillin-binding proteins (PBPs), with a high affinity for PBP2, PBP1A, and PBP1B.[10] This disruption of peptidoglycan synthesis leads to cell lysis and death. The co-administration with probenecid is crucial for the oral formulation, as probenecid inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentrations and enhancing its pharmacodynamic exposure.[1][10]

Sulopenem_MOA cluster_drug Drug Action cluster_bacterium Bacterial Cell sulopenem Sulopenem pbps Penicillin-Binding Proteins (PBPs) sulopenem->pbps Binds to & Inhibits cell_wall Peptidoglycan Synthesis pbps->cell_wall Essential for lysis Cell Lysis & Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of sulopenem.

Conclusion

Oral this compound exhibits a pharmacodynamic profile characteristic of the carbapenem class, with time-dependent bactericidal activity driven by the %fT > MIC parameter. Its in vitro potency against a wide range of pathogens, including ESBL-producing Enterobacterales, is comparable to that of IV carbapenems. While its post-antibiotic effect is minimal, the significant sub-MIC PAE suggests a prolonged suppressive activity. The development of an oral carbapenem with a predictable pharmacodynamic profile offers a valuable alternative to IV-only therapies, potentially facilitating earlier hospital discharge and improving patient management in the face of growing antimicrobial resistance. Further research should continue to define its role in treating a broader range of infections and its utility against emerging resistant pathogens.

References

Sulopenem Etzadroxil vs. Amoxicillin/Clavulanate: A Comparative Analysis for Uncomplicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the clinical and microbiological profiles of the novel oral penem, sulopenem etzadroxil, co-administered with probenecid, against the established β-lactam/β-lactamase inhibitor combination, amoxicillin/clavulanate, for the treatment of uncomplicated urinary tract infections (uUTIs). This guide synthesizes data from pivotal clinical trials and in-vitro studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these two antibacterial agents.

Clinical Efficacy

The primary clinical evidence comparing this compound and amoxicillin/clavulanate stems from the Phase 3 REASSURE (REnewed ASsessment of Sulopenem in uUTI caused by Resistant Enterobacterales) trial. This double-blind, randomized, controlled, noninferiority study enrolled 2,222 adult women with uUTIs.[1][2]

Key Clinical Endpoints:

EndpointThis compound/ProbenecidAmoxicillin/ClavulanateTreatment Difference (95% CI)
Overall Success *60.9%55.6%5.4% (-0.8 to 11.5)
Clinical Success 77.3%76.7%0.6% (-4.8 to 6.1)
Microbiological Eradication 75.2%66.7%8.5% (2.6 to 14.3)
Overall Success (Amoxicillin/Clavulanate-Susceptible Pathogens) 61.7%55.0%6.7% (0.3 to 13.0)
Overall Success (Amoxicillin/Clavulanate-Non-Susceptible Pathogens) 52.4%68.0%-15.6% (-37.5 to 9.1)

*Overall success was defined as the combination of clinical cure and microbiological eradication at the test-of-cure visit (Day 12 ± 1 day).[1]

The REASSURE trial demonstrated that oral sulopenem was non-inferior to amoxicillin/clavulanate for the treatment of uUTIs in women.[1][3] Notably, in the prespecified subgroup of patients with baseline uropathogens susceptible to amoxicillin/clavulanate, sulopenem demonstrated statistical superiority.[1][3]

Microbiological Response

Sulopenem has demonstrated potent in-vitro activity against a broad range of Gram-negative and Gram-positive bacteria, including many pathogens responsible for uUTIs.[2] Its efficacy is particularly noted against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).[4][5]

Comparative In-Vitro Activity (MIC50/MIC90 in µg/mL):

OrganismSulopenemAmoxicillin/Clavulanate
Escherichia coli 0.03/0.03[6]-
E. coli (ESBL-phenotype) 0.03/0.06[5]-
Klebsiella pneumoniae 0.06/1[5]-
Proteus mirabilis 0.25/0.25[5]-
Enterobacterales (overall) 0.03/0.25[5]-

Direct comparative MIC data from a single study was not available. Sulopenem data is from recent surveillance studies. Amoxicillin/clavulanate MICs are highly dependent on the specific strain and resistance mechanisms.

Sulopenem's activity against ESBL-producing E. coli and K. pneumoniae is a significant advantage, as these resistant strains can limit the effectiveness of amoxicillin/clavulanate.[4][5]

Safety and Tolerability

Both treatments were generally well-tolerated in the REASSURE trial, with less than 1% of patients in both arms discontinuing treatment due to adverse events.[3] However, some adverse events were reported more frequently with sulopenem.

Common Adverse Events (REASSURE Trial): [1][2]

Adverse EventThis compound/ProbenecidAmoxicillin/Clavulanate
Diarrhea 8.1%4.1%
Nausea 4.3%2.9%
Headache 2.2%1.5%

No new safety signals were identified for sulopenem beyond those typically associated with β-lactam antibiotics.[3]

Experimental Protocols

REASSURE Phase 3 Trial Methodology:

The REASSURE trial was a prospective, randomized, multi-center, double-blind, double-dummy study.[3]

  • Participants: Adult women with uncomplicated urinary tract infections.

  • Interventions:

    • Oral this compound (500 mg) / probenecid (500 mg) twice daily for 5 days.

    • Oral amoxicillin (875 mg) / clavulanate (125 mg) twice daily for 5 days.[2]

  • Primary Endpoint: Overall success, defined as the composite of clinical cure (symptom resolution and no new uUTI symptoms) and microbiological eradication (reduction of the qualifying uropathogen to less than 10³ CFU/mL) at the Test-of-Cure (TOC) visit on Day 12 (± 1 day).[1][3]

  • Key Populations for Analysis:

    • Microbiologically Modified Intent-to-Treat (mMITT): All randomized patients who received at least one dose of study drug and had a baseline urine culture with ≥10⁵ CFU/mL of an Enterobacterales uropathogen.[1]

    • mMITT Susceptible (m-MITTS): A subset of the mMITT population where the baseline uropathogen was susceptible to amoxicillin/clavulanate.[3]

REASSURE_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms (5 Days) cluster_followup Follow-up and Analysis Start Adult Women with uUTI Symptoms Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Sulopenem Oral this compound/Probenecid Randomization->Sulopenem AmoxClav Oral Amoxicillin/Clavulanate Randomization->AmoxClav TOC Test of Cure (Day 12 ± 1) Sulopenem->TOC AmoxClav->TOC PrimaryEndpoint Primary Endpoint Assessed: Overall Success (Clinical + Microbiological) TOC->PrimaryEndpoint Mechanism_of_Action cluster_sulopenem Sulopenem cluster_amoxclav Amoxicillin/Clavulanate Sulopenem_MOA Binds to Penicillin-Binding Proteins (PBPs) Inhibition_S Inhibits Peptidoglycan Synthesis Sulopenem_MOA->Inhibition_S Lysis_S Bacterial Cell Lysis and Death Inhibition_S->Lysis_S Amoxicillin_MOA Amoxicillin binds to PBPs Inhibition_A Inhibits Peptidoglycan Synthesis Amoxicillin_MOA->Inhibition_A Inactivation Inactivates Amoxicillin Amoxicillin_MOA->Inactivation Lysis_A Bacterial Cell Lysis and Death Inhibition_A->Lysis_A BetaLactamase β-lactamase enzymes (produced by resistant bacteria) BetaLactamase->Inactivation Clavulanate Clavulanic Acid Inhibition_C Inhibits β-lactamase Clavulanate->Inhibition_C Inhibition_C->BetaLactamase

References

Safety Operating Guide

Navigating the Safe Disposal of Sulopenem Etzadroxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Sulopenem Etzadroxil, a novel beta-lactam antibiotic, adherence to established disposal protocols is paramount to prevent environmental contamination and the potential for allergic reactions or the development of antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] A primary principle of this framework is the proper segregation of waste streams to ensure that hazardous materials are handled and treated appropriately.[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, with specific guidelines for each.[1]

Recommended Disposal Procedures

Given the nature of this compound, a multi-step approach to disposal is recommended, prioritizing inactivation of the active pharmaceutical ingredient (API) before it enters the waste stream.

Step 1: Segregation and Collection

All materials contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., gloves, vials, petri dishes), and solutions, should be collected in designated, clearly labeled, and sealed waste containers.[2][3] It is crucial to prevent cross-contamination with general laboratory waste.[3]

Step 2: Inactivation of the Beta-Lactam Ring

The defining feature of penicillins and related antibiotics is the beta-lactam ring, which is susceptible to hydrolysis. Breaking this ring inactivates the antibiotic. For liquid waste containing this compound, chemical inactivation is a recommended approach.

Experimental Protocol: Hydrolysis of the Beta-Lactam Ring

A common and effective method for inactivating beta-lactam antibiotics is through alkaline hydrolysis.[8]

Objective: To hydrolyze the beta-lactam ring of this compound, rendering it inactive.

Materials:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves

  • pH meter or pH indicator strips

  • A designated, well-ventilated area (e.g., a fume hood)

Procedure:

  • Under a fume hood, slowly add 1 M NaOH solution to the waste containing this compound while stirring.

  • Monitor the pH of the solution. Continue adding NaOH until the pH is raised to a level sufficient to induce hydrolysis. While specific conditions for this compound are not published, a pH of >10 is generally effective for beta-lactam hydrolysis.

  • Allow the solution to stand for a sufficient period to ensure complete inactivation. A contact time of several hours is recommended.

  • Neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid) before final disposal.

Step 3: Final Disposal

Once inactivated, the neutralized liquid waste can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local wastewater regulations.

Solid waste contaminated with this compound should be disposed of as hazardous pharmaceutical waste.[2] This typically involves incineration by a licensed waste management contractor.[2]

Table 1: Summary of Disposal Considerations for this compound

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired Solid Product Incineration via a licensed hazardous waste contractor.Do not dispose of in regular trash or down the drain.
Liquid Waste (e.g., solutions) 1. Inactivate via alkaline hydrolysis. 2. Neutralize. 3. Dispose of according to local wastewater regulations.Confirm that no other hazardous chemicals are present.
Contaminated Labware (solid) Collect in designated hazardous waste containers for incineration.Ensure containers are properly sealed and labeled.
Sharps (needles, etc.) Place in a designated sharps container for hazardous waste disposal.Follow institutional guidelines for sharps disposal.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sulopenem_Disposal_Workflow cluster_0 Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (non-sharps) waste_type->solid_waste Solid sharps_waste Sharps Waste waste_type->sharps_waste Sharps inactivate Inactivate via Alkaline Hydrolysis liquid_waste->inactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps neutralize Neutralize Solution inactivate->neutralize dispose_liquid Dispose per Local Wastewater Regulations neutralize->dispose_liquid incinerate Dispose via Licensed Incineration collect_solid->incinerate collect_sharps->incinerate

References

Personal protective equipment for handling Sulopenem Etzadroxil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of Sulopenem Etzadroxil in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it as a potent pharmaceutical compound.

Hazard Communication

While specific occupational exposure limits (OELs) for this compound are not publicly available, it should be handled as a potentially potent compound. As a beta-lactam antibiotic, it may cause hypersensitivity reactions, including severe allergic reactions in sensitized individuals.[1][2][3] The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder.

Activity Gloves Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (in a ventilated enclosure) Double Nitrile GlovesSafety Glasses with Side ShieldsNot generally required if handled in a certified chemical fume hood or ventilated balance enclosure.Lab Coat (fully buttoned) with knit cuffs
Manipulations outside of a ventilated enclosure (e.g., preparing solutions) Double Nitrile GlovesChemical Safety Goggles and Face ShieldN95 or higher rated respiratorImpermeable Gown with knit cuffs
Handling solutions Nitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLab Coat
Spill Cleanup Double Nitrile Gloves (or heavy-duty chemical resistant gloves)Chemical Safety Goggles and Face ShieldN95 or higher rated respiratorImpermeable Gown or Coveralls

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.

  • Follow the supplier's recommendations for storage temperature and conditions.

2. Preparation for Use:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Prepare all necessary equipment, including a calibrated balance, spatulas, and containers, within a certified chemical fume hood or other suitable ventilated enclosure.

  • Don the appropriate PPE as specified in the table above.

3. Weighing and Aliquoting:

  • Perform all manipulations of the powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use tools and techniques that minimize the generation of dust.

  • Close the primary container immediately after dispensing.

4. Solution Preparation:

  • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Ensure that the container is securely capped before mixing or vortexing.

5. Post-Handling:

  • Decontaminate all surfaces and equipment after use. A suitable cleaning agent would be a detergent solution, followed by a rinse with water and then a solvent like 70% ethanol, if compatible with the equipment.

  • Remove PPE in a manner that avoids self-contamination and dispose of it in a designated waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE Don Appropriate PPE Weigh_Compound Weigh Compound in Ventilated Enclosure Don_PPE->Weigh_Compound Prepare_Work_Area Prepare Clean Work Area in Ventilated Enclosure Prepare_Work_Area->Don_PPE Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Prepare_Work_Area

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other disposable materials should be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour solutions down the drain.

  • Empty Containers: "Empty" containers that held the powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4][5][6][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

1. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

2. Spill Response:

  • Small Spill (powder or liquid):

    • Alert others in the immediate area.

    • Don appropriate PPE, including a respirator.

    • Cover the spill with absorbent material (for liquids) or gently cover with damp paper towels (for powders) to prevent aerosolization.

    • Work from the outside of the spill inwards, cleaning up the material with appropriate tools.

    • Place all contaminated materials into a labeled hazardous waste container.

    • Decontaminate the spill area with a detergent solution, followed by a water rinse.

  • Large Spill:

    • Evacuate the area immediately and alert others.

    • Close the doors to the affected area to contain the spill.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Emergency_Response_Plan cluster_spill Spill Occurs cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_exposure Personnel Exposure Spill Spill Detected Assess_Spill Assess Spill Size Spill->Assess_Spill Alert_Area Alert Immediate Area Assess_Spill->Alert_Area Small Evacuate Evacuate Area Assess_Spill->Evacuate Large Don_PPE_Spill Don Spill Response PPE Alert_Area->Don_PPE_Spill Contain_Clean Contain and Clean Spill Don_PPE_Spill->Contain_Clean Dispose_Waste Dispose of Contaminated Waste Contain_Clean->Dispose_Waste Decontaminate_Area Decontaminate Spill Area Dispose_Waste->Decontaminate_Area Contact_EHS Contact EHS/Emergency Response Evacuate->Contact_EHS Isolate_Area Isolate the Area Contact_EHS->Isolate_Area Exposure Personnel Exposure Occurs Remove_Contamination Remove from Exposure & Decontaminate Exposure->Remove_Contamination Seek_Medical Seek Immediate Medical Attention Remove_Contamination->Seek_Medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulopenem Etzadroxil
Reactant of Route 2
Reactant of Route 2
Sulopenem Etzadroxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.